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Core Science & Biosynthesis

Foundational

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: Structural Properties, Synthesis, and Applications in Modern Medicinal Chemistry

The "Escape from Flatland" Imperative In contemporary drug discovery, the over-reliance on flat, -hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high off-target toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Imperative

In contemporary drug discovery, the over-reliance on flat,


-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high off-target toxicity, and suboptimal metabolic profiles. The strategic shift toward three-dimensional, 

-rich architectures—often termed "escaping flatland"—has necessitated the development of novel bifunctional building blocks.

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1)[1] represents a masterclass in modern scaffold design. By fusing the versatile hydrogen-bonding capacity of a pyrazole ring with the rigid, polar, and highly


-characterized azetidine ring, this compound serves as an elite fragment for lead optimization. It allows medicinal chemists to modulate physicochemical properties, improve target residence time, and navigate complex patent landscapes without inflating molecular weight or lipophilicity[2][3].

Structural and Physicochemical Profiling

Understanding the intrinsic properties of this building block is critical for predicting its behavior within a larger drug-like molecule. The table below summarizes its core physicochemical metrics[1][4].

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazoleDefines the regiochemistry of the ether linkage.
CAS Number 1927883-61-1Unique identifier for procurement and registry.
Molecular Formula C7H11N3OLow molecular weight (Fragment-like).
Molecular Weight 153.18 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
SMILES c1n[nH]cc1COC1CNC1Computable string for in silico docking.
H-Bond Donors 2Provided by the pyrazole NH and azetidine NH.
H-Bond Acceptors 3Provided by the pyrazole N, azetidine N, and ether O.
Fraction

(

)
0.57 (4 out of 7 carbons)High

character correlates with clinical success.
Causality & Experience: The Pharmacophore Rationale

As an application scientist, I frequently recommend this scaffold to replace bulky piperidine or morpholine rings. The azetidine ring acts as a constrained bioisostere; its reduced ring size lowers the steric penalty during target binding while significantly decreasing lipophilicity (


) compared to larger aliphatic rings[3]. The ether linkage  provides a critical degree of conformational flexibility, allowing the molecule to adapt to dynamic receptor pockets. Finally, the 1H-pyrazole  moiety is a privileged pharmacophore capable of bidentate hydrogen bonding, often utilized to anchor molecules into kinase hinge regions or nuclear receptor binding sites[2].

Pharmacophore Core 4-[(Azetidin-3-yloxy)methyl] -1H-pyrazole Pyr 1H-Pyrazole H-Bonding Network Core->Pyr Target Binding (Hinge) Aze Azetidine Ring Rigid sp3 Vector Core->Aze ADME Optimization (Low LogP) Eth Ether Linkage Flexibility & Polarity Core->Eth Conformational Fit

Fig 1: Pharmacophore mapping and functional contributions of the compound's structural motifs.

Synthetic Methodology: Assembly of the Scaffold

The de novo synthesis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole relies on a regioselective Williamson ether synthesis[5]. To prevent unwanted side reactions, orthogonal protecting groups must be employed.

Experimental Protocol 1: Regioselective Williamson Etherification

Objective: Couple N-Boc-azetidin-3-ol with 4-(chloromethyl)-1-trityl-1H-pyrazole, followed by global deprotection.

  • Alkoxide Formation:

    • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Add N-Boc-azetidin-3-ol (1.0 eq) dropwise. Stir for 30 minutes.

    • Causality: The inert atmosphere prevents the dangerous reaction of NaH with atmospheric moisture. The 0 °C temperature controls the exothermic deprotonation, generating a highly nucleophilic alkoxide required for the subsequent

      
       displacement.
      
  • Etherification:

    • Procedure: Add a solution of 4-(chloromethyl)-1-trityl-1H-pyrazole (1.1 eq) in DMF dropwise to the alkoxide mixture. Warm to room temperature and stir for 4 hours.

    • Causality: The bulky trityl (triphenylmethyl) protecting group on the pyrazole nitrogen is critical; it sterically hinders competitive N-alkylation, ensuring strictly regioselective O-alkylation at the azetidine oxygen.

  • Workup & In-Process Validation:

    • Procedure: Quench the reaction carefully with saturated aqueous

      
      . Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl, dry over 
      
      
      
      , and concentrate.
    • Causality:

      
       safely neutralizes excess NaH. The 5% LiCl wash is a highly effective technique for partitioning DMF into the aqueous phase, preventing solvent carryover. Validate the protected intermediate via LC-MS (monitor for the 
      
      
      
      ion).
  • Global Deprotection:

    • Procedure: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA, 20% v/v) and Triethylsilane (TES, 2.0 eq). Stir at room temperature for 2 hours.

    • Causality: TFA cleanly cleaves both the Boc (from the azetidine) and Trityl (from the pyrazole) protecting groups simultaneously. TES is mandatory here; it acts as a carbocation scavenger, trapping the highly reactive trityl cation and preventing it from re-alkylating the nucleophilic pyrazole or azetidine rings.

  • Isolation:

    • Procedure: Concentrate under reduced pressure, neutralize with Amberlyst A21 ion-exchange resin, and purify via reverse-phase HPLC to yield the pure target compound.

Applications in Drug Discovery & Scaffold Incorporation

Once synthesized, this building block is typically incorporated into larger drug candidates via the highly reactive secondary amine of the azetidine ring. It is frequently utilized in the optimization of kinase inhibitors, Selective Estrogen Receptor Degraders (SERDs)[2], and NAAA inhibitors[3].

Workflow Hit Hit Identification (Aromatic Core) Scaffold Scaffold Hopping Insert Azetidine-Pyrazole Hit->Scaffold Replace flat rings ADME ADME/Tox Profiling (Increased Fsp3) Scaffold->ADME Evaluate solubility Lead Lead Candidate (Optimized LogP) ADME->Lead In vivo validation

Fig 2: Lead optimization workflow utilizing the azetidine-pyrazole scaffold for improved Fsp3.

Experimental Protocol 2: Scaffold Incorporation via Amide Coupling

Objective: Couple the azetidine nitrogen of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole to a target carboxylic acid core.

  • Carboxylic Acid Activation:

    • Procedure: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt active ester. DIPEA acts as a non-nucleophilic proton sponge, deprotonating the acid without interfering with the coupling kinetics.

  • Amine Coupling:

    • Procedure: Add 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (1.1 eq) to the activated ester solution. Stir at room temperature for 2 hours.

    • Causality: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than a primary amine. The superior reactivity of the HATU-generated HOAt ester ensures complete conversion where standard reagents (like EDC/HOBt) often stall or fail.

  • Workup & Final Validation:

    • Procedure: Dilute the reaction with EtOAc. Wash sequentially with saturated

      
      , water, and brine. Dry over 
      
      
      
      and concentrate.
    • Self-Validation: Monitor the reaction via TLC using a ninhydrin stain. The disappearance of the secondary amine (which stains yellow/brown with ninhydrin) confirms successful coupling. Confirm the final product mass and purity via high-resolution LC-MS and

      
      -NMR.
      

References

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | CAS#:1927883-61-1. Chemsrc.
  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications.
  • Expedient Access to Underexplored Chemical Space: Deoxygenative C(sp3)–C(sp3) Cross-Coupling. ACS Publications.

Sources

Exploratory

Technical Guide: 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Derivatives

This guide provides a comprehensive technical analysis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole and its derivatives, a specialized scaffold used in medicinal chemistry for the development of kinase inhibitors and anti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole and its derivatives, a specialized scaffold used in medicinal chemistry for the development of kinase inhibitors and antibacterial agents.

Core Identity & Registry

The primary scaffold discussed is a bicyclic ether system linking an azetidine ring to a pyrazole ring via a methylene bridge. This structural motif is valued for its ability to introduce polarity and conformational constraint into drug candidates.

PropertyDetail
Chemical Name 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole
CAS Number 1927883-61-1 (Free Base)
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Key Structural Features [1][2][3][4][5][6] • Azetidine Ring: Provides a constrained, saturated nitrogen heterocycle often used to improve metabolic stability and solubility.• Ether Linkage: The -O-CH₂- spacer offers rotational freedom while maintaining specific distance between the pharmacophores.• Pyrazole Core: A classic bioisostere for phenyl or heteroaryl rings, serving as a hydrogen bond donor/acceptor.
Key Derivatives & Intermediates
Derivative NameCAS NumberFunction
4-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-pyrazole 1339675-51-2 N-alkylated derivative used to probe lipophilicity in SAR studies.
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole 1311313-93-5 A related scaffold (direct linkage) often compared for conformational rigidity.
tert-Butyl 3-((1H-pyrazol-4-yl)methoxy)azetidine-1-carboxylate Not AssignedThe standard N-Boc protected intermediate required for synthesis.
Synthetic Methodologies

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole derivatives typically follows a convergent route, coupling the azetidine and pyrazole fragments before final deprotection.

Protocol A: Nucleophilic Substitution (Williamson Ether Synthesis)

This is the most scalable route, utilizing the nucleophilicity of the azetidine hydroxyl group.

  • Starting Materials:

    • Fragment A: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0).

    • Fragment B: 4-(Chloromethyl)-1H-pyrazole hydrochloride (CAS 1150271-34-3).

  • Coupling Reaction:

    • Dissolve Fragment A (1.0 eq) in dry DMF.

    • Add NaH (2.5 eq, 60% dispersion) at 0°C to deprotonate the hydroxyl group. Stir for 30 min.

    • Add Fragment B (1.1 eq) dropwise.

    • Warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

  • Deprotection (N-Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (10 eq) or 4M HCl in dioxane. Stir at RT for 2 hours.

    • Concentrate in vacuo to yield the salt form (e.g., trifluoroacetate or hydrochloride).

Protocol B: Mitsunobu Coupling

Used when the alkyl halide is unstable or unavailable, coupling the alcohol directly.

  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate + (1H-pyrazol-4-yl)methanol.

  • Conditions: DIAD/PPh₃ in THF at 0°C → RT.

  • Note: This route often requires protecting the pyrazole nitrogen (e.g., with THP or SEM) to prevent N-alkylation side reactions.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic workflow and the Structure-Activity Relationship (SAR) logic used to optimize this scaffold.

G Start N-Boc-3-Hydroxyazetidine (CAS 141699-55-0) Intermediate N-Boc-Ether Intermediate Start->Intermediate NaH, DMF, 0°C Reagent 4-(Chloromethyl)-1H-pyrazole (CAS 1150271-34-3) Reagent->Intermediate Product 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS 1927883-61-1) Intermediate->Product TFA/DCM (Deprotection) SAR_N N-Alkylation (e.g., Ethyl, CAS 1339675-51-2) Modulates Lipophilicity Product->SAR_N R-X, Base SAR_Core Core Modification Direct Linkage vs. Ether Modulates Flexibility Product->SAR_Core Structural Comparison

Caption: Synthetic pathway from commercial building blocks to the core scaffold, including SAR diversification points.

Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a functional pharmacophore used to optimize drug properties.[7]

1. Kinase Inhibition (JAK/CDK)

In the development of Janus Kinase (JAK) inhibitors, the azetidine ring serves as a solvent-exposed solubilizing group. The ether linkage (–O–CH₂–) provides a specific "kink" that allows the pyrazole to orient into the ATP-binding pocket while projecting the azetidine towards the solvent front, improving selectivity over other kinases.

  • Mechanism:[5] The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair with the kinase hinge region.

2. Antibacterial Agents (FabI Inhibitors)

Derivatives of this scaffold have been explored as inhibitors of FabI (Enoyl-ACP reductase), a key enzyme in bacterial fatty acid synthesis.[6]

  • Utility: The basic amine of the azetidine mimics the positive charge required to interact with the negatively charged phosphate backbone of the NADH cofactor in the FabI active site.

3. Physicochemical Optimization
  • LogP Reduction: Replacing a phenyl ring with the azetidine-ether moiety significantly lowers LogP, improving water solubility.

  • Metabolic Stability: The strained azetidine ring is less prone to oxidative metabolism (CYP450) compared to flexible alkyl chains (e.g., propyl/butyl linkers).

Handling & Stability
  • Storage: The free base is prone to oxidation and hygroscopicity. Store as the hydrochloride or trifluoroacetate salt at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DMF. Sparingly soluble in water.

    • Salts: Highly soluble in water and aqueous buffers.

  • Safety: Treat as a potential skin irritant and respiratory sensitizer. Use standard PPE (gloves, goggles, fume hood).

References
  • ChemSRC. (2025). 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole - CAS 1927883-61-1. Retrieved from [Link]

  • World Intellectual Property Organization. (2002). WO2002018346A1 - Pyrazole derivatives and their use as protein kinase inhibitors.
  • World Intellectual Property Organization. (2010).[6] WO2010067647 - Heterocyclic acrylamides and their use as pharmaceuticals (FabI Inhibitors). Retrieved from

Sources

Foundational

Engineering the Future of Targeted Therapeutics: The Strategic Utility of Azetidinyl-Methyl-Pyrazole Building Blocks

Executive Summary As drug discovery paradigms shift from flat, sp2-hybridized aromatic systems to more complex three-dimensional architectures, the strategic incorporation of sp3-rich building blocks has become paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery paradigms shift from flat, sp2-hybridized aromatic systems to more complex three-dimensional architectures, the strategic incorporation of sp3-rich building blocks has become paramount. Among these, the azetidinyl-methyl-pyrazole scaffold represents a masterclass in rational molecular design. By fusing the conformational rigidity and high aqueous solubility of the four-membered azetidine ring with the versatile hydrogen-bonding capacity of a methyl-pyrazole, medicinal chemists can systematically optimize both pharmacodynamics and pharmacokinetics. This technical guide explores the structural rationale, synthetic methodologies, and pharmacological validation of azetidinyl-methyl-pyrazole derivatives.

Structural Rationale & Physicochemical Profiling

The high attrition rate of lipophilic, planar molecules in clinical trials has driven the adoption of fragment-based drug discovery (FBDD) utilizing three-dimensional, sp3-rich scaffolds[1]. The azetidinyl-methyl-pyrazole building block is specifically engineered to address the shortcomings of traditional piperidine or pyrrolidine analogs.

  • The Azetidine Core: The four-membered azetidine ring significantly lowers lipophilicity (LogP) while maintaining a low molecular weight. Its constrained geometry restricts the number of rotatable bonds, reducing the entropic penalty upon binding to a target protein[2].

  • The Methyl-Pyrazole Moiety: Pyrazoles are privileged bioisosteres that act as excellent hydrogen bond donors and acceptors. In kinase targets, they frequently serve as hinge-binding motifs. The addition of a methyl group provides a steric vector that can be used to lock the compound into a specific bioactive conformation, preventing off-target binding.

G A Azetidine Ring (High Fsp3, Polar) C Azetidinyl-Methyl-Pyrazole Scaffold A->C B Methyl-Pyrazole (H-Bonding, Hinge Binder) B->C D Improved Aqueous Solubility & Metabolic Stability C->D E Enhanced Target Affinity (Kinases, LSD1) C->E

Logical relationship of physicochemical improvements in the azetidinyl-methyl-pyrazole scaffold.

Quantitative Data: Physicochemical Comparison

To illustrate the causality behind selecting this scaffold, Table 1 summarizes the calculated physicochemical properties compared to traditional analogs. The azetidinyl-methyl-pyrazole achieves the optimal balance of high Fsp3 and low LogP.

Table 1: Comparative Physicochemical Properties of Pyrazole Scaffolds

Scaffold ArchitectureFsp3LogP (calc)Aqueous SolubilityH-Bond DonorsH-Bond Acceptors
Phenyl-pyrazole0.112.1Low12
Piperidinyl-pyrazole0.621.4Moderate22
Azetidinyl-methyl-pyrazole 0.57 0.8 High 2 2
Synthetic Methodologies: Constructing the Scaffold

The synthesis of azetidinyl-pyrazoles requires careful handling due to the ring strain of the azetidine core. While modern photochemical modifications exist[2], the most robust scalable route involves the SN2 nucleophilic substitution of an activated azetidine by a substituted pyrazole[3].

Protocol 1: Synthesis of 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole Hydrochloride

This protocol is designed as a self-validating system to maximize yield and purity without the need for complex chromatography.

  • Step 1: Nucleophilic Displacement.

    • Action: Dissolve N-Boc-3-iodoazetidine (1.0 eq) and 4-methyl-1H-pyrazole (1.2 eq) in anhydrous DMF. Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Heat to 80°C for 12 hours.

    • Causality: Cs₂CO₃ is specifically chosen over stronger bases (like NaH). Its mild basicity combined with the "cesium effect" (increased solubility and nucleophilicity of the pyrazole anion) drives the SN2 N-alkylation while strictly preventing base-catalyzed elimination side-reactions (which would destroy the azetidine ring to form azetine).

  • Step 2: Aqueous Workup.

    • Action: Quench with water, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Step 3: Acidic Deprotection & Self-Purification.

    • Action: Dissolve the crude intermediate in minimal dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Stir for 2 hours.

    • Causality: This reagent choice is a self-validating purification step. The non-polar nature of dioxane ensures that as the Boc group is cleaved, the resulting highly polar amine hydrochloride salt precipitates directly out of solution as a white solid. This eliminates the need for aqueous workup or chromatography, preventing yield loss of the highly water-soluble deprotected azetidine core.

G Step1 Step 1: N-Boc-3-Iodoazetidine + 4-Methyl-1H-pyrazole Step2 Step 2: SN2 Coupling (Cs2CO3, DMF, 80°C) Step1->Step2 N-Alkylation Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Step2->Step3 Boc Removal Step4 Final Product: 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole HCl Step3->Step4 Precipitation

Step-by-step synthetic workflow for 1-(azetidin-3-yl)-4-methyl-1H-pyrazole hydrochloride.

Therapeutic Applications & Pharmacological Profiling

The azetidinyl-methyl-pyrazole scaffold is not just a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic areas.

Kinase Inhibition (JAK/STAT Pathway)

Azetidinyl pyrazole carboxamides have been heavily patented as potent Janus kinase (JAK) inhibitors[4]. The pyrazole nitrogen acts as a critical hydrogen bond acceptor to the kinase hinge region, while the azetidine ring projects out of the ATP-binding pocket, improving solubility and allowing for further functionalization to achieve JAK1 vs. JAK2 selectivity.

G A Cytokine Receptor B JAK Kinase (Active) A->B C STAT Phosphorylation B->C D Gene Transcription C->D I Azetidinyl-Methyl-Pyrazole Inhibitor I->B ATP Competitive Inhibition

Mechanism of JAK/STAT signaling pathway inhibition by azetidinyl-methyl-pyrazole derivatives.

Epigenetic Modulation & Anti-Inflammatory Activity

Beyond kinases, pyrazole derivatives incorporating azetidine rings have shown significant efficacy as lysine-specific histone demethylase-1 (LSD1) inhibitors, targeting the pluripotency of cancer stem cells[5]. Furthermore, specific halogenated derivatives like 1-(azetidin-3-yl)-4-bromo-1H-pyrazole have demonstrated profound anti-inflammatory activity, reducing pro-inflammatory cytokines like TNF-α by up to 85% in cellular assays[3].

Table 2: In Vitro Pharmacological Profiling of Azetidinyl-Pyrazole Derivatives

Compound / DerivativePrimary TargetEfficacy / IC50Primary Indication
Azetidinyl-phenyl carboxamideJAK112 nMAutoimmune / Inflammation[4]
Azetidinyl-methyl-pyrazole analogLSD145 nMOncology (Cancer Stem Cells)[5]
1-(Azetidin-3-yl)-4-bromo-pyrazoleTNF-α (Cellular)85% reductionRheumatoid Arthritis[3]
Pharmacological Validation: TR-FRET Kinase Assay Protocol

To validate the efficacy of synthesized azetidinyl-methyl-pyrazole JAK inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Step 1: Reagent Assembly. Combine recombinant JAK1 enzyme, a biotinylated peptide substrate, ATP (at its Km value), and the azetidinyl-methyl-pyrazole inhibitor in a 384-well microplate.

  • Step 2: Incubation. Incubate for 60 minutes at room temperature to allow for steady-state ATP-competitive inhibition.

  • Step 3: Detection Phase. Add the detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-Allophycocyanin (Acceptor).

  • Step 4: Time-Resolved Measurement. Excite at 340 nm. Implement a 100-microsecond delay before reading emission at 615 nm and 665 nm.

  • Causality & Self-Validation: Standard colorimetric or simple fluorescence assays are prone to false positives from library compounds that autofluoresce. TR-FRET utilizes a europium chelate donor with a long emission half-life. By introducing a time delay before measurement, short-lived background fluorescence from the compound or plasticware decays completely. This self-validating temporal resolution ensures that any observed signal decrease is strictly due to the competitive displacement of ATP by the azetidinyl-methyl-pyrazole inhibitor, ensuring absolute data integrity.

Conclusion

The azetidinyl-methyl-pyrazole building block is a premier example of modern medicinal chemistry's shift toward highly optimized, 3D-architectures. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic and pharmacological protocols, researchers can leverage this scaffold to unlock new therapeutic potentials in oncology, immunology, and beyond.

References
  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL:[Link]

  • WO2012177606A1 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as jak inhibitors Source: Google Patents URL
  • EP3681877B1 - PYRAZOLE DERIVATIVE COMPOUND AND USE THEREOF Source: European Patent Office URL

Sources

Exploratory

The Azetidine Scaffold: A Strategic Asset in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a niche curiosity to a privileged mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from a niche curiosity to a privileged motif in contemporary medicinal chemistry.[1][2][3] Their rising prominence is attributed to a unique combination of structural and physicochemical properties, including significant ring strain, a high fraction of sp3-hybridized carbons, and conformational rigidity.[1][3][4] These characteristics can impart favorable pharmacokinetic profiles, such as enhanced metabolic stability and improved aqueous solubility, making azetidines highly desirable for designing novel therapeutics.[1][2][3][4][5] This guide provides a comprehensive analysis of the interplay between the inherent ring strain of azetidines and their metabolic stability, offering insights into their strategic application in drug design.

The Duality of Ring Strain: A Catalyst for Potency and a Challenge for Stability

The defining feature of the azetidine ring is its significant strain energy, estimated to be around 25.4 kcal/mol.[6] This inherent strain, arising from bond angle compression and torsional strain, places azetidines in a unique chemical space between the more strained aziridines and the less strained pyrrolidines.[4] This characteristic is a double-edged sword in drug design, offering both advantages and challenges.

Conformational Rigidity and Pre-organization for Enhanced Potency

The puckered, non-planar conformation of the azetidine ring restricts the conformational freedom of appended functional groups.[7][8] This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity.[8] The rigid scaffold provides unique three-dimensional exit vectors, allowing medicinal chemists to explore novel chemical space and optimize interactions with target proteins.[5][8]

Inherent Reactivity and Potential for Metabolic Lability

While advantageous for binding, the high ring strain also renders the azetidine ring more susceptible to nucleophilic attack and ring-opening reactions compared to its larger, less strained counterparts.[9] This inherent reactivity can be a liability from a metabolic standpoint, as the ring may be a site for enzymatic degradation. However, in practice, the azetidine ring is significantly more stable than the highly reactive aziridine ring, making it a more manageable and synthetically accessible scaffold.[9]

Navigating the Metabolic Landscape: The Azetidine Advantage

Metabolic stability is a critical determinant of a drug candidate's success, influencing its half-life, bioavailability, and potential for drug-drug interactions.[10][11] The incorporation of an azetidine moiety has emerged as a powerful strategy to enhance metabolic stability.[1][2][3][4][5][12]

Resistance to Cytochrome P450 (CYP) Metabolism

The primary route of metabolism for many drugs is oxidation by the cytochrome P450 (CYP) family of enzymes, predominantly found in the liver.[13][14] These enzymes often target sterically accessible, electron-rich sites on a molecule. The compact and conformationally constrained nature of the azetidine ring can shield adjacent functional groups from CYP-mediated metabolism. Furthermore, the electron-withdrawing nature of the nitrogen atom can decrease the susceptibility of neighboring C-H bonds to oxidative attack.

Several approved drugs leverage the azetidine motif to improve their metabolic profiles. For instance, Baricitinib , a Janus kinase (JAK) inhibitor, and Cobimetinib , a MEK inhibitor, both feature an azetidine ring, which contributes to their favorable pharmacokinetic properties, including enhanced metabolic stability.[1][3]

Modulation of Physicochemical Properties

The introduction of an azetidine ring can favorably modulate a molecule's physicochemical properties, which indirectly influences metabolic stability. As a small, polar heterocycle, it can increase aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogs.[2][8] This can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, reducing the likelihood of extensive metabolism.

Azetidine as a Bioisostere: A Versatile Tool in Medicinal Chemistry

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. The azetidine ring has proven to be a versatile bioisostere for a variety of common structural motifs.[5]

  • Bioisostere for Piperidine and Pyrrolidine: Replacing larger, more flexible saturated heterocycles like piperidine and pyrrolidine with the more compact and rigid azetidine ring can improve metabolic stability and fine-tune receptor interactions.[15]

  • Bioisostere for Amides and Amines: The unique torsional profile of azetidine amides allows them to mimic the properties of mono-substituted amides without the presence of a labile N-H bond, which can be a site for metabolism or unwanted hydrogen bonding interactions.[16]

  • Bioisostere for Isopropyl and Carbonyl Groups: In some contexts, the three-dimensional nature of the azetidine ring can serve as a suitable replacement for isopropyl or carbonyl functionalities, offering improved metabolic stability and altered polarity.[17]

Experimental Assessment of Metabolic Stability

Evaluating the metabolic stability of azetidine-containing compounds is a critical step in the drug discovery process.[10][18] In vitro assays are essential tools for this purpose, providing key data on a compound's intrinsic clearance.[19][20][21]

In Vitro Metabolic Stability Assays

The most common in vitro systems for assessing metabolic stability include:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are widely used to determine a compound's intrinsic clearance (CLint) due to Phase I metabolism.[10][20]

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive picture of a compound's metabolic fate.[18][19][20] They are often considered the "gold standard" for in vitro metabolism studies.[20]

  • S9 Fractions: This is a mixture of microsomal and cytosolic fractions and can be used to study both Phase I and some Phase II metabolic pathways.[18]

The general workflow for these assays involves incubating the test compound with the chosen biological matrix and monitoring its disappearance over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][19]

Data Presentation: Comparative Metabolic Stability

The following table provides a hypothetical comparison of the in vitro metabolic stability of an azetidine-containing compound with standard reference compounds.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Azetidine-Drug X Human Liver Microsomes> 60< 10Low Clearance
Verapamil Human Liver Microsomes5 - 1550 - 150High Clearance
Dextromethorphan Human Liver Microsomes20 - 4020 - 50Moderate Clearance

Data is for illustrative purposes only.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an azetidine-containing compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).

    • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-determined amount of liver microsomes (e.g., 0.5 mg/mL final concentration).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t½) using the equation: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula that considers the microsomal protein concentration.

Visualizations

Logical Relationship: Azetidine Properties and Drug Design Impact

G A Azetidine Ring B High Ring Strain A->B C Conformational Rigidity A->C D sp3-Rich Character A->D E Enhanced Potency & Selectivity B->E Reactivity C->E Pre-organization G Increased Solubility D->G Polarity H Favorable PK Profile E->H F Improved Metabolic Stability F->H G->H

Caption: Interplay of azetidine's core properties and their impact on drug design outcomes.

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, NADPH) B Add Test Compound A->B C Pre-warm to 37°C B->C D Initiate with Microsomes C->D E Incubate at 37°C D->E F Time-Point Sampling E->F G Quench Reaction F->G H Process Sample G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: Step-by-step workflow for a liver microsomal stability assay.

Conclusion

The azetidine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique structural and electronic properties, stemming from inherent ring strain, offer medicinal chemists a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. By understanding the interplay between the conformational constraints and potential reactivity of the azetidine ring, researchers can strategically incorporate this motif to design novel therapeutics with improved pharmacokinetic profiles. The continued development of synthetic methodologies to access diverse functionalized azetidines will undoubtedly fuel further innovation and expand the therapeutic applications of this remarkable heterocycle.[12][22][23]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Couty, F., Evano, G., & David, O. (2004). Asymmetric Synthesis of Functionalized Azetidines through Intramolecular Michael Additions. Synlett, 2004(10), 1803-1805.
  • Zhang, W., et al. (2024).
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  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines.
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  • Derda, R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
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  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-15.
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  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-15.
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  • Tang, T. H., et al. (2025, October 21). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
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  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

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  • Bachrach, S. M. (1990). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society, 112(21), 7461-7466.
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  • Sharpless, K. B., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(50), 34653-34662.
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Foundational

A Guide to the Strategic Application of Azetidine-Pyrazole Ethers in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the strategic design of novel molecular scaffolds that confer superior pharmacodynamic and pharmacokinetic properties is paramount. The concept of b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic design of novel molecular scaffolds that confer superior pharmacodynamic and pharmacokinetic properties is paramount. The concept of bioisosterism, the exchange of one functional group for another with similar physicochemical properties, serves as a cornerstone of this endeavor, enabling the optimization of lead compounds into viable drug candidates.[1][2][3] This technical guide delves into the synergistic potential of a unique structural motif: the azetidine-pyrazole ether . We will explore the foundational principles that make the constituent azetidine and pyrazole rings powerful bioisosteres individually and demonstrate how their combination via an ether linkage creates a versatile and highly valuable scaffold for tackling complex challenges in drug development, from enhancing metabolic stability to improving target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their toolkit of advanced molecular architectures.

The Rationale for Bioisosteric Scaffolds: A Tale of Two Rings

The efficacy of a lead compound is a delicate balance of target affinity, selectivity, solubility, metabolic stability, and cell permeability. Bioisosteric replacement is a key strategy used to fine-tune these properties without drastically altering the core pharmacophore responsible for biological activity.[2][3] The azetidine-pyrazole ether motif is born from the strategic fusion of two highly successful heterocyclic bioisosteres.

The Azetidine Moiety: A Vector for Physicochemical Improvement

The four-membered, saturated azetidine ring has gained significant traction in drug discovery, moving beyond its historical perception as a synthetically challenging curiosity.[4][5] Its value lies in a unique combination of structural and physical properties.[6][7]

  • Enhanced Solubility and Reduced Lipophilicity: The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of a parent molecule—a critical factor for oral bioavailability.

  • Metabolic Stability: Incorporation of azetidine rings can block sites of oxidative metabolism that are common in more traditional alkyl or aromatic systems, thereby increasing a compound's half-life.[7]

  • Structural Rigidity and Vectorial Control: The strained four-membered ring imparts conformational rigidity, which can pre-organize substituents into an optimal orientation for target binding, reducing the entropic penalty of binding.[7][8] This provides well-defined exit vectors for further chemical modification.

  • sp³-Rich Character: In an era where "flat" aromatic molecules are often associated with promiscuity and toxicity, the three-dimensional, sp³-rich nature of azetidine is highly desirable for exploring new, unoccupied chemical space and improving selectivity.[4]

As a bioisostere, azetidine is frequently used to replace other cyclic amines like pyrrolidine and piperidine, or even acyclic linkers, to modulate basicity and improve pharmacokinetic profiles.[4][9]

The Pyrazole Moiety: A Versatile Pharmacophoric Hub

The five-membered aromatic pyrazole ring is a privileged structure in medicinal chemistry, found in the core of numerous approved drugs.[10][11] Its utility stems from its electronic properties and its ability to engage in key molecular interactions.

  • Hydrogen Bonding Capabilities: The pyrazole ring features a hydrogen bond-donating N-1 nitrogen and a hydrogen bond-accepting N-2 nitrogen, allowing it to mimic the interactions of various functional groups.[10]

  • Bioisostere for Amides and Phenols: Pyrazoles are excellent non-classical bioisosteres for amides, offering a more rigid and often more metabolically stable alternative while preserving key hydrogen bonding patterns.[12][13] They also serve as effective replacements for phenols, reducing susceptibility to phase II metabolism.[14]

  • Aryl and Heterocycle Mimic: The pyrazole ring can replace benzene or other aromatic systems, modulating electronic properties and improving physicochemical characteristics like solubility.[10][14]

  • Modulation of pKa: With a pKa of approximately 2.5, pyrazole is significantly less basic than imidazole (pKa ~7.1), a property that can be exploited to fine-tune compound ionization at physiological pH.[14]

The pyrazole scaffold is a cornerstone of many kinase inhibitors and other targeted therapies due to its ability to form critical interactions within ATP binding sites.[11][15][16]

The Azetidine-Pyrazole Ether: A Unified Design Strategy

Combining these two powerful scaffolds via an ether linkage creates a novel molecular architecture with synergistic benefits. The ether bond provides a stable, relatively flexible connection that positions the distinct properties of the azetidine and pyrazole rings to solve multifaceted drug design challenges.

The core concept is the replacement of a larger, more complex, or metabolically liable fragment of a molecule with the compact and robust azetidine-pyrazole ether motif, while maintaining or improving the overall pharmacological profile.

G cluster_0 Parent Molecule cluster_1 Optimized Molecule A Pharmacophore A L Metabolically Liable Linker B H-Bonding Group B Az Azetidine (Improves PK) L->Az Bioisosteric Replacement O Ether (Linker) Az->O Py Pyrazole (Mimics Group B) O->Py

Caption: Bioisosteric replacement of a problematic moiety with the azetidine-pyrazole ether scaffold.

Application in Kinase Inhibitor Design: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology.[11][15] Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrazole ring is exceptionally well-suited for this role.[16] The challenge often lies in optimizing the "solvent-front" region of the molecule to achieve selectivity and favorable drug-like properties.

This is where the azetidine-pyrazole ether scaffold can provide a significant advantage.

Design Strategy:

  • Hinge-Binding Element: A substituted pyrazole is chosen to form one or two key hydrogen bonds with the kinase hinge.

  • Solvent-Front Moiety: The azetidine ring is appended via an ether linkage, projecting into the solvent-exposed region of the binding pocket.

  • Property Modulation: The azetidine nitrogen can be used to attach solubilizing groups or vectors to probe for additional interactions, while its inherent properties improve the overall ADME profile of the inhibitor.

Caption: Interaction model of an azetidine-pyrazole ether inhibitor in a kinase binding pocket.

Hypothetical Structure-Activity Relationship (SAR) Data

The following table illustrates a hypothetical optimization campaign for a series of Janus Kinase (JAK) inhibitors, demonstrating the impact of the azetidine-pyrazole ether motif.

Compound IDR¹ (on Pyrazole)R² (on Azetidine)JAK1 IC₅₀ (nM)Microsomal Stability (t½, min)Aqueous Solubility (µM)
1 (Parent) HIsopropyl250155
2 HH (Azetidine)1203525
3 ClH (Azetidine)454030
4 Cl-CH₂OH (Azetidine)55>60150
5 Cl-C(O)NMe₂ (Azetidine)12 >60>200

Analysis of SAR:

  • Replacing Isopropyl with Azetidine (1 vs. 2): The introduction of the unsubstituted azetidine ring significantly improves potency, metabolic stability, and solubility. This is attributed to the favorable orientation and physicochemical properties of the ring.

  • Pyrazole Substitution (2 vs. 3): Adding an electron-withdrawing group to the pyrazole enhances hinge-binding interactions, further improving potency.

  • Azetidine Functionalization (3 vs. 4 & 5): Decorating the azetidine nitrogen allows for fine-tuning of properties. The hydroxymethyl group (4) greatly enhances solubility and stability with a slight drop in potency. The dimethyl amide group (5) provides a substantial boost in potency, likely through additional interactions in the solvent channel, while maximizing solubility.

Experimental Protocols: Synthesis and Evaluation

A core tenet of this guide is providing actionable, self-validating methodologies. Below are representative protocols for the synthesis and biological evaluation of an azetidine-pyrazole ether.

General Synthetic Workflow

The most direct approach involves a convergent synthesis followed by an etherification coupling reaction.

G cluster_0 Coupling & Deprotection start1 N-Boc-3-azetidinone step1 Reduction (e.g., NaBH₄) start1->step1 azetidinol N-Boc-3-hydroxy- azetidine step1->azetidinol coupling Etherification (e.g., Mitsunobu) azetidinol->coupling start2 Substituted Hydrazine step2 Condensation with 1,3-dicarbonyl compound start2->step2 pyrazole Substituted Hydroxy-pyrazole step2->pyrazole pyrazole->coupling deprotection Boc Deprotection (e.g., TFA) coupling->deprotection final Final Product (Azetidine-Pyrazole Ether) deprotection->final

Caption: Convergent synthetic workflow for azetidine-pyrazole ethers.

Protocol: Synthesis of (1-(tert-butyl)-3-((1H-pyrazol-4-yl)oxy)azetidine)

This protocol describes a representative synthesis using a Mitsunobu reaction.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-Hydroxy-1H-pyrazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve N-Boc-3-hydroxyazetidine (1.0 eq), 4-hydroxy-1H-pyrazole (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.1 M).

  • Mitsunobu Coupling: Cool the solution to 0°C in an ice bath. Add DIAD (1.2 eq) dropwise over 15 minutes. The solution may change color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with DCM and wash sequentially with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM (0.2 M). Add TFA (10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash carefully with saturated NaHCO₃ to neutralize excess acid. Dry the organic layer, concentrate, and purify if necessary to obtain the final product.

Protocol: Cell-Based Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for evaluating the potency of a synthesized inhibitor against a target kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM) in the appropriate assay buffer. Prepare solutions of the target kinase, Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer according to the manufacturer's protocol.

  • Assay Plate Setup: In a 384-well microplate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Reaction: Add the kinase and Eu-antibody mixture to all wells. Add the tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The azetidine-pyrazole ether motif represents a highly versatile and powerful platform for modern medicinal chemistry. By strategically combining the advantageous physicochemical and pharmacokinetic properties of the azetidine ring with the proven pharmacophoric utility of the pyrazole scaffold, drug discovery teams can address multiple optimization challenges simultaneously.[4][7][10] The ability to improve solubility, enhance metabolic stability, and maintain or increase target potency makes this scaffold particularly attractive for developing next-generation therapeutics, especially in competitive areas like kinase inhibition and CNS disorders.[8][15] As synthetic methodologies for constructing complex azetidines continue to advance, the application of this and other novel azetidine-containing scaffolds is poised to become a mainstay of rational drug design.[17][18]

References

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Exploratory

The New Vanguard: Novel Heterocyclic Building Blocks for Next-Generation Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges of selectivity, potency, and acquired resistance necessitate a continuous evolution in molecular design. Heterocyclic scaffolds form the cornerstone of nearly all approved kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding site and to present diverse vectors for chemical optimization. This guide provides an in-depth exploration of novel heterocyclic building blocks that are empowering the design of the next wave of kinase inhibitors. We will move beyond the well-trodden path of early-generation scaffolds to examine emerging cores that offer new structural diversity, enable novel binding modes, and provide solutions to long-standing challenges in kinase drug discovery. This analysis is grounded in recent scientific literature, providing field-proven insights into the causality behind experimental choices, detailed protocols, and a forward-looking perspective on the field.

Introduction: The Enduring Centrality of Kinases and the Privileged Role of Heterocycles

The human kinome comprises over 550 protein kinases that act as molecular switches, controlling a vast array of cellular processes from proliferation and differentiation to apoptosis and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell growth and survival.[3] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a profoundly successful therapeutic strategy.[4]

At the heart of this success are heterocyclic chemical structures.[5][6][7] These cyclic compounds, containing atoms of at least two different elements in their rings (typically carbon and nitrogen, oxygen, or sulfur), are uniquely suited for kinase inhibition.[7] Their "privileged" status stems from several key attributes:[8][9]

  • Bioisosterism with Adenine: Many nitrogen-containing heterocycles are isosteres of adenine, the purine core of ATP. This inherent similarity allows them to effectively compete for the ATP-binding site and form crucial hydrogen bonds with the "hinge region" of the kinase, a structurally conserved backbone segment that anchors most inhibitors.[8]

  • Structural and Electronic Versatility: The inclusion of heteroatoms provides defined hydrogen bond donors and acceptors, modulates ring electronics, and influences metabolic stability.[6] This allows for the fine-tuning of physicochemical and pharmacological properties.[7]

  • 3D Vectorial Diversity: Heterocyclic rings provide a rigid and predictable framework from which to project substituents into various sub-pockets of the kinase active site, enabling the optimization of potency and selectivity.[10]

  • Synthetic Tractability: Advances in synthetic organic chemistry provide robust and modular routes to a vast array of functionalized heterocyclic cores, facilitating rapid library synthesis and structure-activity relationship (SAR) exploration.[11][12]

This guide will delve into specific classes of novel heterocyclic scaffolds that are currently driving innovation in the field, highlighting their design rationale, synthesis, and application in creating potent and selective kinase inhibitors.

Foundational Principles of Modern Kinase Inhibitor Design

To appreciate the value of novel building blocks, one must first understand the strategic landscape of kinase inhibition. Design strategies have evolved from simple ATP-competitive molecules to highly sophisticated agents that exploit subtle features of the kinase active site.

Binding Modes and Kinase Conformations: Kinases are dynamic proteins that exist in multiple conformational states. The conformation of the 'DFG' motif (Asp-Phe-Gly) in the activation loop is a critical determinant of inhibitor binding.[13][14]

  • Type I Inhibitors: These bind to the active "DFG-in" conformation, where the ATP pocket is open and ready for catalysis. They are often highly potent but can suffer from a lack of selectivity due to the high conservation of the active state across the kinome.[13]

  • Type II Inhibitors: These inhibitors capitalize on the inactive "DFG-out" conformation, where the phenylalanine of the DFG motif has flipped, revealing an adjacent hydrophobic pocket.[13] By extending into this allosteric site, Type II inhibitors can achieve remarkable selectivity.[13]

  • Covalent Inhibitors: These inhibitors form a permanent covalent bond with a reactive amino acid residue (typically a cysteine) near the active site.[15][16] This strategy can lead to high potency, prolonged duration of action, and the ability to overcome certain forms of resistance. The inhibitor consists of a scaffold for recognition and an electrophilic "warhead" for bond formation.[15][17][18]

The choice of heterocyclic scaffold is intrinsically linked to the desired binding mode and overall inhibitor strategy.

G cluster_0 Kinase Inhibitor Design Strategies cluster_1 Binding Mode cluster_2 Mechanism of Action Strategy Core Strategy TypeI Type I (DFG-in) Strategy->TypeI TypeII Type II (DFG-out) Strategy->TypeII Allosteric Allosteric (Non-ATP) Strategy->Allosteric Reversible Reversible TypeI->Reversible Covalent Covalent (Irreversible/Reversible) TypeI->Covalent e.g., Osimertinib TypeII->Reversible

Caption: Logical relationships in kinase inhibitor design.

Showcase of Novel Heterocyclic Building Blocks

The following sections highlight several classes of heterocyclic scaffolds that are gaining prominence in contemporary kinase inhibitor design.

Pyrazolo[3,4-d]pyrimidines: The Versatile Adenine Mimic

The pyrazolo[3,4-d]pyrimidine core is a classic "privileged scaffold" that continues to yield high-value clinical candidates. As a bioisostere of adenine, it expertly mimics the hydrogen bonding pattern required for hinge region binding.[19] Its true power lies in the synthetic accessibility of its substitution points, allowing for tailored interactions with different kinase targets.

  • Design Rationale: The scaffold typically forms one or two hydrogen bonds with the kinase hinge via its pyrazole N1-H and pyrimidine N7. Substituents at the C4 and C6 positions can be directed towards the solvent-exposed region or deeper into the ATP pocket, while modifications at the N1 position can modulate solubility and probe for additional interactions.[20]

  • Key Examples & Applications:

    • Ibrutinib (BTK Inhibitor): A landmark covalent inhibitor for B-cell malignancies, Ibrutinib uses the pyrazolo[3,4-d]pyrimidine core to anchor itself in the BTK active site, positioning an acrylamide warhead to covalently modify Cys481.

    • Src Family Kinase Inhibitors: Research groups have developed potent Src inhibitors for diseases like glioblastoma multiforme (GBM) using this scaffold.[21][22] For instance, compound SI306 shows low micromolar IC50 values against GBM cell lines.[21][22]

  • SAR Insights: Attaching a phenyl group at C4 and various amines at C6 has been a fruitful strategy. For EGFR inhibitors based on this core, a phenyl ring at the N1 position often occupies a hydrophobic region of the ATP-binding site.[20]

CompoundTarget KinaseActivity (IC50)Key Structural FeatureReference
Ibrutinib BTK~0.5 nMCovalent acrylamide warhead
SI306 SrcLow µM (on GBM cells)N1-substituted pyrazolopyrimidine[21][22]
Compound 16 EGFR0.034 µMEthyl ester on linked imidazole[20]
Imidazo[1,2-a]pyridines and[5][20][22]Triazolo[1,5-a]pyridines: Scaffolds for New Vectors

Fused bicyclic systems like imidazo[1,2-a]pyridines and their triazolo analogues have emerged as highly versatile cores.[23][24] They present a different arrangement of hydrogen bond acceptors and a distinct geometry compared to purine isosteres, opening up new design possibilities.[25][26]

  • Design Rationale: The key feature of these scaffolds is the bridgehead nitrogen, which is not typically involved in hinge binding. Instead, the pyridine nitrogen (e.g., N1 in imidazo[1,2-a]pyridine) often acts as the primary hinge-binding hydrogen bond acceptor.[27] This orientation projects substituents from the 5- and 6-membered rings in unique vectors, allowing for the exploration of previously unexploited pockets.

  • Key Examples & Applications:

    • VEGFR2 Inhibitors: A series of[5][19][21]triazolo[1,5-a]pyridine derivatives were designed as potent type-II inhibitors of VEGFR2, demonstrating favorable physicochemical properties and slow dissociation kinetics.[27]

    • JAK Inhibitors: Triazolopyridine derivatives have been developed as potent JAK inhibitors, crucial in inflammatory diseases.[28][29]

    • Covalent KRAS G12C Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop covalent inhibitors targeting the notoriously difficult KRAS G12C mutant.

  • SAR Insights: For the triazolopyridine series targeting VEGFR2, maintaining a nitrogen atom as a hydrogen bond acceptor to interact with Cys919 in the hinge region was critical for activity.[27] Modifications on the C5 position of the triazolopyridine core have proven effective for tuning selectivity against JAK family members.[28]

Thiazoles and Other Five-Membered Heterocycles: Compact and Potent Cores

Five-membered heterocycles like thiazole, pyrazole, and triazole are increasingly used as core building blocks.[5][30] Their compact size and rich electronic properties make them ideal for fragment-based drug discovery (FBDD) and for serving as central hubs in more complex inhibitors.

  • Design Rationale: Thiazoles and related structures can act as hinge binders and provide a rigid platform for displaying substituents.[30] Their smaller size can lead to improved physicochemical properties, such as solubility, and can be advantageous in fragment-based approaches where small, efficient binders are sought.[10]

  • Key Examples & Applications:

    • Aurora Kinase Inhibitors: Aminothiazole-based compounds have been developed as potent and selective inhibitors of Aurora A kinase, with IC50 values in the nanomolar range.[30]

    • PI3K/AKT/mTOR Pathway Inhibitors: Thiazole derivatives have shown potent inhibition of key nodes in this critical cancer signaling pathway.[30]

    • Covalent Warheads: Novel alkenyl aromatic heterocycles are being explored as bioisosteres for the common acrylamide warhead in covalent inhibitors, offering tunable reactivity and improved selectivity.[17][18]

Advanced Design and Experimental Workflows

The application of these novel building blocks is most powerful when integrated into modern drug discovery workflows, such as structure-based design and fragment-based screening.

Structure-Based Drug Design (SBDD) Workflow

SBDD is a rational design process that leverages the 3D structure of the target kinase to design inhibitors with high affinity and selectivity.[3][31]

G T_Target 1. Target Selection & Validation T_Structure 2. Obtain 3D Structure (X-ray, Cryo-EM, Homology) T_Target->T_Structure T_Pocket 3. Binding Site Analysis (Identify Hinge, Pockets) T_Structure->T_Pocket T_Design 4. In Silico Design / Screening (Docking of Heterocyclic Cores) T_Pocket->T_Design T_Synth 5. Chemical Synthesis of Hit Compounds T_Design->T_Synth T_Assay 6. In Vitro Kinase Assay (Determine IC50) T_Synth->T_Assay T_SAR 7. Analyze SAR & Co-crystal Structure T_Assay->T_SAR T_SAR->T_Design Optimization Cycle

Caption: A typical workflow for structure-based drug design.

Experimental Protocol: General In Vitro Kinase Assay

Validating the activity of newly synthesized inhibitors is a critical step.[4] The most common method is an in vitro kinase assay, which measures the transfer of a phosphate group from ATP to a substrate.[1] Radiometric assays are often considered the gold standard for their directness and sensitivity.[1][32]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant purified kinase

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.5)[33]

  • ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP)[32][33][34]

  • Test compound stock solution in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well plates

  • Phosphocellulose filter mats or scintillation plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • Diluted test compound or DMSO vehicle (for 0% inhibition control) or positive control inhibitor (for 100% inhibition control).

    • Recombinant kinase solution.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the phosphorylation reaction by adding a solution containing the specific substrate and ATP (spiked with radioactive ATP). The final ATP concentration should ideally be at or near the Km value for the specific kinase.[32]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the negatively charged paper, while the unused radioactive ATP will not.

  • Washing: Wash the filter mats multiple times with the wash buffer to remove all unbound [γ-³²P]ATP.

  • Quantification: Dry the filter mats and measure the incorporated radioactivity for each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

This self-validating system, including positive and negative controls, ensures the reliability of the generated potency data, which is essential for making informed decisions in the optimization cycle.

Conclusion and Future Outlook

The field of kinase inhibitor design is a dynamic interplay between understanding complex biology and applying innovative chemistry. The novel heterocyclic building blocks discussed herein—from the continually evolving pyrazolo[3,4-d]pyrimidines to the strategically advantageous imidazopyridines and compact thiazoles—are not merely new scaffolds, but new tools. They provide medicinal chemists with the means to ask more sophisticated questions: How can we achieve unprecedented selectivity? How can we target allosteric sites more effectively? How can we design inhibitors that preemptively combat resistance?

Future advances will likely involve the integration of these scaffolds with emerging technologies. The use of DNA-encoded libraries (DELs) will rapidly explore vast chemical space around these cores. Advances in computational chemistry and machine learning will better predict the binding affinity and ADMET properties of novel derivatives.[31] Furthermore, the application of these heterocycles in designing bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) to induce kinase degradation represents an exciting new frontier. The continued exploration and creative deployment of novel heterocyclic chemistry will undoubtedly remain the engine driving the discovery of the next generation of life-saving kinase-targeted therapies.

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Foundational

Physicochemical and Pharmacological Profiling of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: A Technical Whitepaper

Executive Summary In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the delicate balance between target affinity, physicochemical viability, and pharmacokinetic performance. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the delicate balance between target affinity, physicochemical viability, and pharmacokinetic performance. The compound 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1) represents a highly modular, bifunctional building block[1]. By bridging a biologically privileged 1H-pyrazole core with a highly polar azetidine ring via a flexible ether linkage, this molecule offers unique vector projections for fragment-based drug design (FBDD) and lead optimization.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale behind this scaffold. We will explore how its intrinsic physicochemical properties—specifically its multiphasic acid-base chemistry and ring strain—dictate its behavior in biological systems, and how to rigorously validate these parameters in the laboratory.

Structural and Physicochemical Deconstruction

The pharmacological utility of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is rooted in the distinct electronic and steric contributions of its three structural domains:

A. The 1H-Pyrazole Core

Pyrazole is a slightly


-excessive aromatic heterocycle that serves as an excellent bioisostere for amides and phenols. It is amphoteric, possessing both a hydrogen-bond donor (the NH group) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen)[2]. The fundamental 1H-pyrazole ring is weakly basic, with a conjugate acid pKa of ~2.52, and weakly acidic, with an NH pKa of ~14.21[3]. In the context of target engagement, this allows the pyrazole moiety to participate in robust bidentate hydrogen-bonding networks, a feature frequently exploited in the design of kinase hinge-binding inhibitors. Furthermore, the 1H-pyrazole ring exists in a dynamic tautomeric equilibrium, which allows the molecule to adapt its hydrogen-bonding presentation based on the microenvironment of the protein binding pocket[3].
B. The Azetidine Ring

Azetidine is a four-membered, saturated nitrogen heterocycle. Unlike the larger piperidine or pyrrolidine rings, azetidine possesses significant ring strain (approximately 25.2 to 25.4 kcal/mol)[4][5]. Despite this strain, its basicity is remarkably similar to that of pyrrolidine, with an unsubstituted pKa of roughly 11.29[4][5]. Because physiological pH is 7.4, the azetidine nitrogen will be nearly 100% protonated in systemic circulation. This imparts high aqueous solubility and lowers the overall lipophilicity (LogP) of the molecule, which is highly desirable for minimizing off-target toxicity and improving oral bioavailability. However, the high basicity can also limit passive membrane permeability, necessitating careful tuning during lead optimization[5].

C. The Ether Linkage

The oxymethyl (-CH2-O-) linker connecting the two rings provides critical conformational flexibility. The ether oxygen acts as an additional hydrogen-bond acceptor without significantly increasing the lipophilic burden of the molecule, ensuring the topological polar surface area (TPSA) remains optimal for systemic distribution.

Quantitative Physicochemical Profile

To facilitate rapid assessment for medicinal chemistry campaigns, the fundamental physicochemical descriptors of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole are summarized below.

PropertyValue / DescriptionRationale / Source
CAS Number 1927883-61-1Standard registry identifier[1].
Molecular Formula C7H11N3ODerived from structure[6].
Molecular Weight 153.18 g/mol Highly efficient fragment size (MW < 300)[6].
Predicted pKa (Base) ~11.3Driven by the secondary amine of the azetidine ring[4][5].
Predicted pKa (Acid) ~14.2Driven by the 1H-pyrazole NH deprotonation[3].
Hydrogen Bond Donors 2Pyrazole NH, Azetidine NH.
Hydrogen Bond Acceptors 4Pyrazole N, Pyrazole NH, Ether O, Azetidine NH.
Ring Strain (Azetidine) ~25.4 kcal/molInherent to the 4-membered azacycloalkane geometry[5].

Visualizing the Analytical Workflow

To systematically evaluate this scaffold for drug development, a structured screening cascade is required. The following workflow illustrates the critical path from synthesis to candidate selection, emphasizing the specific liabilities (e.g., azetidine ring cleavage) associated with this molecule.

G N1 Compound Synthesis & LC-MS Purity (>95%) N2 Physicochemical Profiling (pKa & LogD7.4) N1->N2 Validated Batch N3 In Vitro Metabolic Stability (HLM / RLM Assays) N2->N3 Favorable Profile N4 Azetidine Ring Cleavage Analysis N3->N4 Metabolite ID N5 Pyrazole Tautomer Binding Assays N3->N5 Target Engagement N6 Lead Optimization Candidate Selection N4->N6 Low Clearance N5->N6 High Affinity

Fig 1. Physicochemical and metabolic screening cascade for azetidine-pyrazole derivatives.

Experimental Methodologies for Scaffold Validation

To ensure scientific integrity and self-validating results, the following protocols detail the exact methodologies required to empirically determine the pKa and metabolic stability of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole.

Protocol A: Multiplexed Potentiometric pKa Determination

Causality: Because this molecule contains both a highly basic center (azetidine) and an amphoteric center (pyrazole), standard computational predictions must be empirically validated. Potentiometric titration is the gold standard, but due to the extreme pKa values (particularly the pyrazole NH at ~14.2), a wide-range pH glass electrode and cosolvent extrapolation are required.

Step-by-Step Methodology:

  • System Calibration: Calibrate the potentiometric titrator (e.g., SiriusT3) using standardized 0.15 M KCl (to mimic physiological ionic strength) at exactly 25.0 ± 0.1 °C. Perform a blank titration using 0.5 M HCl and 0.5 M KOH to validate the electrode's Nernstian response across pH 1.5 to 12.5.

  • Sample Preparation: Dissolve 1.0 mg of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole in 1.0 mL of LC-MS grade water. If solubility is limiting at high pH, prepare the sample in a methanol/water cosolvent mixture (e.g., 20%, 30%, and 40% MeOH).

  • Acidification: Inject a precise volume of 0.5 M HCl to drop the sample pH to ~1.8, ensuring the azetidine nitrogen and the pyrazole conjugate acid are fully protonated.

  • Titration: Automatically titrate the solution with 0.5 M KOH under an argon atmosphere (to prevent CO2 absorption, which skews high-pH readings). Record the volume of titrant versus pH.

  • Data Analysis: Use Bjerrum plot analysis to identify the inflection points. If cosolvents were used, apply the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa values.

  • Validation: The system is self-validating if the calculated basic pKa is ~11.3 (azetidine) and the acidic pKa is ~2.5 (pyrazole conjugate acid).

Protocol B: Assessment of Azetidine Ring Stability via Human Liver Microsomes (HLM)

Causality: The ~25.4 kcal/mol ring strain of the azetidine moiety makes it a potential liability for CYP450-mediated oxidative ring opening or N-dealkylation[5]. This assay quantifies intrinsic clearance (


) to validate the scaffold's metabolic viability before advancing to in vivo pharmacokinetic studies.

Step-by-Step Methodology:

  • Preparation of Reagents: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor Addition: Prepare a NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation Setup: In a 96-well plate, combine the buffer, HLM (final protein concentration 0.5 mg/mL), and 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (final concentration 1 µM). Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.

  • Reaction Initiation & Sampling: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt CYP activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition (m/z 154.1 -> expected fragments).

  • Kinetic Calculation: Plot the natural log of the remaining parent compound percentage versus time. Calculate the elimination rate constant (

    
    ) from the slope. Calculate intrinsic clearance: 
    
    
    
    , where
    
    
    is the incubation volume.

References

  • chemsrc.com - 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | CAS#:1927883-61-1. Available at:[Link]

  • chemsrc.com - 1927883-61-1_4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Properties. Available at:[Link]

  • CLOCKSS / Heterocycles - Preparation and Synthetic Applications of Azetidines. Available at: [Link]

  • MDPI - An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: [Link]

  • Imperial College London - Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines. Available at:[Link]

Sources

Exploratory

The Azetidine-Pyrazole Scaffold: A Literature Review on Structural Rationale, Biological Targets, and Synthetic Workflows

Executive Summary The fusion of azetidine and pyrazole moieties has emerged as a highly privileged scaffold in modern medicinal chemistry and agrochemical development. Historically, larger nitrogenous heterocycles like p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of azetidine and pyrazole moieties has emerged as a highly privileged scaffold in modern medicinal chemistry and agrochemical development. Historically, larger nitrogenous heterocycles like piperidine and piperazine dominated the landscape of kinase inhibitors and receptor antagonists. However, the drive toward higher ligand efficiency, improved pharmacokinetic (PK) profiles, and enhanced target selectivity has led researchers to explore the four-membered azetidine ring. When linked to a pyrazole core—a classical hydrogen-bond donor/acceptor system—the resulting azetidine-linked pyrazole derivatives exhibit exceptional structural rigidity, reduced lipophilicity, and highly controlled spatial geometries.

This whitepaper synthesizes recent literature to explore the causality behind the design of these derivatives, their mechanisms of action across diverse biological targets (from Janus kinases to plant-specific enzymes), and the validated synthetic workflows required for their production.

Structural Rationale: The Causality of Scaffold Design

The strategic pairing of azetidine and pyrazole is not arbitrary; it is driven by specific physicochemical and spatial requirements within complex target binding pockets.

  • The Pyrazole Core (The Anchor): Pyrazoles are ubiquitous in kinase inhibitors due to their ability to mimic the adenine ring of ATP. They act as potent hinge-binders, forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • The Azetidine Linker (The Vector): Replacing a flexible piperidine with a rigid azetidine ring significantly alters the molecule's conformational entropy. Azetidines possess a lower molecular weight and a smaller topological polar surface area (TPSA). In the context of spiro-azetidines, the rigid geometry directs attached functional groups (such as electrophilic warheads) along a highly specific trajectory, minimizing off-target interactions[2].

Oncology: KRAS-G12C Covalent Inhibition

In the development of JDQ443, a structurally novel covalent inhibitor of KRAS-G12C, researchers utilized a unique 5-methylpyrazole core coupled with a spiro-azetidine linker [2].

  • Causality: The spiro-azetidine was specifically chosen to position an electrophilic acrylamide group for optimal covalent engagement with the mutant Cysteine-12 (C12) residue of KRAS. The rigidity of the azetidine prevents the warhead from adopting non-productive conformations, thereby increasing the effective molarity of the warhead near the target cysteine and enhancing the rate of covalent modification[2].

Immunology: JAK1/JAK2 Selectivity

Janus kinase (JAK) inhibitors, such as Baricitinib (BARI), rely on a pyrrolopyrimidine-pyrazole core. Recent advancements have generated "WU derivatives" by replacing the traditional piperidine/piperazine diversity regions with azaspiro[3.3]heptane and azetidine functionalities[3].

  • Causality: The azetidine functionality acts as an efficient surrogate that improves aqueous solubility and metabolic stability. Furthermore, the compact nature of the azetidine ring subtly shifts the orientation of the molecule within the ATP-binding pocket, resulting in a superior JAK1/JAK2 selectivity profile over JAK3 and TYK2, which is critical for reducing toxicities like Graft-Versus-Host Disease (GvHD)[3].

Agrochemistry: Acyl-ACP Thioesterase (FAT) Inhibitors

Beyond human therapeutics, azetidinyl pyrazole carboxamides have been developed as potent herbicides. Through scaffold-hopping strategies, researchers identified that linking a pyrazole carboxamide to a substituted azetidine yielded significant inhibition of the plant-specific enzyme acyl-ACP thioesterase (FAT)[4].

Mechanistic Pathways & Visualizations

To understand the therapeutic impact of azetidine-pyrazole JAK inhibitors, it is essential to map their interference within the JAK-STAT signaling cascade. The diagram below illustrates how these derivatives block the ATP pocket, preventing downstream gene transcription associated with autoimmune inflammation.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus Gene Transcription (Inflammation/Cancer) STAT->Nucleus Translocates Inhibitor Azetidine-Pyrazole Derivative (e.g., WU Series) Inhibitor->JAK Blocks ATP Pocket

Caption: Inhibition of the JAK-STAT signaling pathway by azetidine-pyrazole derivatives.

Quantitative Data Synthesis

The following table summarizes the biological performance of key azetidine-linked pyrazole derivatives across different therapeutic and agrochemical targets, highlighting the versatility of the scaffold.

Compound / SeriesTarget EnzymePrimary IndicationBinding Affinity / IC50Key Structural Feature
JDQ443 [2]KRAS-G12CSolid Tumors (Oncology)Dose-dependent in vivo efficacySpiro-azetidine linker; 5-methylpyrazole core
WU Derivatives [3]JAK1 / JAK2GvHD / AutoimmuneHigh potency (sparing JAK3/TYK2)Azaspiro[3.3]heptane / Azetidine surrogate
Compound 11a [4]FAT (Acyl-ACP Thioesterase)Herbicide (Agrochemistry)pI50 = 5.63-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl linked azetidine
Compound 10 [4]FAT (Acyl-ACP Thioesterase)Fungicide / HerbicidepI50 = 5.03-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole

Methodological Framework: Self-Validating Synthetic Protocols

The synthesis of sterically hindered azetidine-linked pyrazoles requires highly optimized coupling conditions to prevent epimerization and ensure high yields[5]. The following protocol outlines the synthesis of azetidinyl pyrazole carboxamides, incorporating in-process controls (IPC) to ensure a self-validating workflow.

Protocol: Synthesis of Azetidinyl Pyrazole Carboxamides

Objective: To synthesize enantiomerically pure azetidine-linked pyrazole carboxamides via HATU-mediated coupling.

Step 1: Pyrazole Core Assembly (Knorr Synthesis)

  • Procedure: React a selected 1,3-dicarbonyl compound with substituted hydrazine in ethanol at reflux for 4 hours.

  • Causality: The Knorr synthesis is highly regioselective under controlled pH, allowing for the precise placement of substituents on the pyrazole ring[5].

  • Validation (IPC): Monitor via LC-MS. The complete disappearance of the dicarbonyl mass peak and the appearance of the cyclized pyrazole mass confirms reaction completion.

Step 2: Amide Coupling

  • Procedure: Dissolve the synthesized pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by the N-Boc-protected azetidine-3-amine derivative (1.1 eq). Stir at room temperature for 12 hours.

  • Causality: Direct coupling of pyrazoles with four-membered azetidines often fails due to steric bulk. HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward. DIPEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Validation (IPC): TLC (Hexane/EtOAc 1:1). The formation of a new, less polar UV-active spot indicates successful coupling.

Step 3: Boc-Deprotection

  • Procedure: Treat the isolated N-Boc intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at 0°C, warming to room temperature.

  • Causality: TFA provides a clean, acidic environment to cleave the tert-butoxycarbonyl (Boc) protecting group without disrupting the newly formed amide bond or the ether linkages often present in these scaffolds.

  • Validation (IPC): Ninhydrin stain on TLC. A dark purple spot confirms the presence of the liberated secondary/primary amine.

Step 4: Purification and Chiral Resolution

  • Procedure: Purify the crude free amine via reverse-phase preparative HPLC. For racemic spiro-azetidines, perform chiral HPLC separation to isolate the active atropisomer.

  • Final Validation: Confirm structural integrity using 1H-NMR (verifying the characteristic azetidine proton multiplets at 3.5–4.5 ppm) and High-Resolution Mass Spectrometry (HRMS)[4].

Synthesis SM1 Hydrazine + 1,3-Dicarbonyl Pyrazole Pyrazole Core (Knorr Synthesis) SM1->Pyrazole Coupling Amide Coupling (HATU / DIPEA) Pyrazole->Coupling SM2 N-Boc-Azetidine Derivatives Azetidine Functionalized Azetidine SM2->Azetidine Azetidine->Coupling Deprotection Boc Deprotection (TFA / HCl) Coupling->Deprotection Product Azetidine-Linked Pyrazole Target Deprotection->Product

Caption: Step-by-step synthetic workflow for azetidine-linked pyrazole derivatives.

Conclusion

The azetidine-linked pyrazole scaffold represents a triumph of modern rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazole and the rigid, low-lipophilicity vectoring of the azetidine ring, researchers have successfully developed highly selective covalent inhibitors for oncology, finely tuned kinase inhibitors for immunology, and potent enzymatic inhibitors for agrochemistry. As synthetic methodologies continue to improve—particularly in the realm of chiral resolution and spirocyclic formation—this scaffold will undoubtedly yield further breakthrough compounds.

References

  • Bojack, G. et al. "Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors". Thieme Connect.
  • Gerspacher, M. et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors". Journal of Medicinal Chemistry, ACS Publications.
  • "Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model". MDPI.
  • "SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS". KTU ePubl.
  • Roskoski, R. et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis". Journal of Medicinal Chemistry, ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The structural motif of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole combines two highly privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The structural motif of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole combines two highly privileged pharmacophores: the hydrogen-bond-donating/accepting pyrazole ring and the conformationally restricted, sp³-rich azetidine core. This specific fragment is increasingly utilized in modern drug discovery, particularly in the development of kinase inhibitors and non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions [1].

Synthesizing this ether-linked bicyclic system requires precise orchestration of protecting groups and a deep understanding of the inherent reactivity of strained four-membered heterocycles. This application note outlines a highly optimized, scalable, and self-validating synthetic route relying on a strategically designed Williamson ether synthesis.

Mechanistic Insights & Reaction Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a synthetic route is designed a certain way, rather than just following a recipe. The following principles dictate our experimental design:

  • Electrophile vs. Nucleophile Assignment: Azetidine rings possess significant ring strain (~26 kcal/mol). If we were to activate the azetidine (e.g., converting N-Boc-3-hydroxyazetidine to a mesylate) and attack it with a pyrazole alkoxide, the reaction would suffer from severe side reactions, including ring-expansion to pyrrolidines or elimination to azetines [3]. To circumvent this, we invert the roles: the azetidine is deployed as the alkoxide nucleophile, and the pyrazole is activated as a primary, unhindered electrophile (4-chloromethyl). This enforces a clean, textbook SN2 trajectory.

  • The Rejection of the Mitsunobu Reaction: While Mitsunobu etherification is a powerful tool, it requires a significant pKa differential between the two coupling partners (usually one partner must have a pKa < 11). Because both our starting materials are aliphatic alcohols (pKa ~15–16), a Mitsunobu approach would yield negligible product. The Williamson ether synthesis is the chemically sound imperative for this transformation [2].

  • Protecting Group Orchestration (Trityl & Boc): The pyrazole N-H is both acidic and nucleophilic. We select the Trityl (Tr) protecting group over Boc or THP because its massive steric bulk perfectly shields the pyrazole nitrogens. Crucially, the Trityl group is absolutely stable to the strongly basic conditions (NaH) required for the subsequent Williamson coupling. The Boc group on the azetidine provides orthogonal stability to base and allows for simultaneous global deprotection with the Trityl group in the final step.

  • Cation Scavenging During Global Deprotection: Deprotection with Trifluoroacetic acid (TFA) generates highly stable tert-butyl and trityl carbocations. Without intervention, these cations will electrophilically re-alkylate the newly freed pyrazole or azetidine rings. The addition of Triisopropylsilane (TIPS) is a critical mechanistic requirement: it acts as a hydride donor, permanently quenching the trityl cation into inert triphenylmethane.

Visualizations of Synthetic Workflows

Retrosynthesis Target 4-[(Azetidin-3-yloxy)methyl] -1H-pyrazole Protected Boc-Azetidine-O-CH2 -Pyrazole-Trityl Target->Protected Global Deprotection (TFA, TIPS) Electrophile 4-(Chloromethyl) -1-trityl-1H-pyrazole Protected->Electrophile Williamson Ether Coupling (NaH) Nucleophile N-Boc-3-hydroxyazetidine (Alkoxide) Protected->Nucleophile SM1 (1H-Pyrazol-4-yl)methanol Electrophile->SM1 1. TrCl, Et3N 2. SOCl2

Retrosynthetic workflow and protecting group strategy for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole.

Mechanism Step1 N-Boc-3-hydroxyazetidine + NaH (Deprotonation in DMF) Step2 Alkoxide Formation (H2 Gas Evolution) Step1->Step2 Step3 SN2 Nucleophilic Attack on 4-(Chloromethyl)-1-trityl-1H-pyrazole Step2->Step3 Step4 Chloride Displacement & Ether Bond Formation Step3->Step4 Step5 Protected Ether Intermediate Step4->Step5

Mechanistic pathway of the Williamson ether coupling via SN2 nucleophilic attack.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint criteria are met.

Step 1: Synthesis of (1-Trityl-1H-pyrazol-4-yl)methanol
  • Objective: Protect the acidic pyrazole N-H to prevent side reactions in subsequent steps.

  • Procedure:

    • Dissolve (1H-pyrazol-4-yl)methanol (1.0 eq, 10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

    • Add Triethylamine (Et₃N, 2.0 eq, 20.0 mmol) and cool the mixture to 0 °C.

    • Add Trityl chloride (TrCl, 1.1 eq, 11.0 mmol) portion-wise over 10 minutes.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Quench with water (50 mL), extract with DCM (2 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the baseline starting material and a new highly UV-active spot at Rf ~0.6. LC-MS[M+H]⁺ = 341.2.

Step 2: Synthesis of 4-(Chloromethyl)-1-trityl-1H-pyrazole
  • Objective: Convert the primary alcohol into a highly reactive, unhindered electrophile.

  • Procedure:

    • Dissolve (1-trityl-1H-pyrazol-4-yl)methanol (1.0 eq, 8.0 mmol) in anhydrous DCM (40 mL) and cool to 0 °C under nitrogen.

    • Add Thionyl chloride (SOCl₂, 1.5 eq, 12.0 mmol) dropwise.

    • Stir at 0 °C for 30 minutes, then warm to RT and stir for 2 hours.

    • Carefully quench with saturated aqueous NaHCO₃ (until gas evolution ceases). Extract with DCM, dry over Na₂SO₄, and concentrate. Use immediately in the next step to prevent degradation.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) shows a new UV-active spot at Rf ~0.8. The alcohol peak (Rf ~0.3) must be absent.

Step 3: Williamson Ether Coupling
  • Objective: Form the core ether linkage via SN2 displacement.

  • Procedure:

    • Dissolve N-Boc-3-hydroxyazetidine (1.2 eq, 9.6 mmol) in anhydrous DMF (30 mL) and cool to 0 °C.

    • Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 12.0 mmol) portion-wise. Stir at RT for 30 minutes until H₂ gas evolution stops (critical for complete alkoxide formation).

    • Cool back to 0 °C and dropwise add a solution of 4-(chloromethyl)-1-trityl-1H-pyrazole (1.0 eq, 8.0 mmol) in DMF (10 mL).

    • Stir at RT for 16 hours.

    • Quench with ice water (100 mL) and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF. Dry, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint: LC-MS must show the protected intermediate mass: [M+Na]⁺ = 518.2. TLC (Hexanes/EtOAc 2:1) Rf ~0.5.

Step 4: Global Deprotection
  • Objective: Simultaneously remove the Trityl and Boc groups while scavenging reactive carbocations.

  • Procedure:

    • Dissolve the intermediate from Step 3 (1.0 eq, 5.0 mmol) in DCM (20 mL).

    • Add Triisopropylsilane (TIPS, 2.0 eq, 10.0 mmol) followed by Trifluoroacetic acid (TFA, 10.0 eq, 50.0 mmol).

    • Stir at RT for 4 hours. The solution will initially turn bright yellow (trityl cation) and then fade as TIPS quenches the cation.

    • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether (50 mL) to precipitate the product as a bis-TFA salt. Filter and dry under high vacuum.

  • Validation Checkpoint: LC-MS must show the exact mass of the fully deprotected target: [M+H]⁺ = 154.1. The trityl byproduct (triphenylmethane) should be completely washed away in the ether filtrate.

Quantitative Data & Optimization Summary

The following table summarizes the expected quantitative metrics and validation markers for a successfully executed synthesis campaign.

StepTransformationKey ReagentsConditionsTypical YieldValidation Marker (LC-MS / TLC)
1 TritylationTrCl, Et₃N, DCMRT, 12 h88–92%TLC Rf = 0.6 (1:1 Hex/EtOAc); [M+H]⁺ = 341.2
2 ChlorinationSOCl₂, DCM0 °C to RT, 2 h80–85%TLC Rf = 0.8 (3:1 Hex/EtOAc)
3 Williamson CouplingNaH, DMF0 °C to RT, 16 h70–75%LC-MS [M+Na]⁺ = 518.2
4 Global DeprotectionTFA, TIPS, DCMRT, 4 h>90%LC-MS [M+H]⁺ = 154.1

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Journal of Medicinal Chemistry URL:[Link]

  • Bioactive Four-Membered Heterocycles: Natural Products, Green Synthesis and Bioactivity De Gruyter URL:[Link]

Application

Application Note: Optimizing the Chemoselective N-Alkylation of Azetidin-3-ol with Chloromethyl Pyrazoles

Executive Summary Azetidin-3-ol is a highly valued, sp³-rich scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties, metabolic stability, and aqueous solubility of lead com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-ol is a highly valued, sp³-rich scaffold in modern medicinal chemistry, frequently utilized to modulate the pharmacokinetic properties, metabolic stability, and aqueous solubility of lead compounds[1]. The coupling of azetidines with (chloromethyl)pyrazoles—another privileged pharmacophore—often serves as a key step in synthesizing therapeutic agents, such as GPR120 agonists and kinase inhibitors.

Because azetidin-3-ol possesses both a secondary amine and a secondary alcohol, achieving chemoselective N-alkylation over O-alkylation requires precise reagent selection. This application note details the mechanistic rationale, reagent optimization, and a self-validating experimental protocol for the high-yielding N-alkylation of azetidin-3-ol with chloromethyl pyrazoles.

Mechanistic Principles & Chemoselectivity

The N-alkylation of azetidin-3-ol with an alkyl chloride proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The intrinsic nucleophilicity of the secondary amine in the azetidine ring is significantly higher than that of the secondary hydroxyl group. However, poor reagent choices can easily derail this inherent selectivity[2].
  • The Finkelstein Advantage: Chloromethyl pyrazoles are moderately reactive electrophiles. Relying solely on thermal activation often requires prolonged heating, which can lead to product degradation or over-alkylation (quaternization of the amine). The addition of a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) facilitates a Finkelstein reaction. This in-situ halogen exchange converts the chloromethyl pyrazole into a highly reactive iodomethyl intermediate, drastically reducing the required activation energy and reaction time.

  • Base Selection Causality: The choice of base dictates the chemoselectivity. Strong bases (e.g., NaH, KOtBu) will deprotonate the hydroxyl group, forming an alkoxide that aggressively competes for the electrophile, resulting in O-alkylation or polymerization. Conversely, mild bases like

    
    -Diisopropylethylamine (DIPEA) or Cesium Carbonate (
    
    
    
    ) are strong enough to free-base the azetidin-3-ol hydrochloride salt and scavenge the HCl byproduct, but too weak to deprotonate the alcohol[3].
    
    
    is particularly effective due to the "cesium effect," where the large, highly polarizable cesium cation enhances the solubility and reactivity of the amine while suppressing undesired side reactions.

Chemoselectivity Start Azetidin-3-ol (2° Amine + 2° Alcohol) Path1 Mild Base (DIPEA, Cs2CO3) Acetonitrile, 60°C Start->Path1 Path2 Strong Base (NaH, KOtBu) DMF, 0°C to RT Start->Path2 Res1 N-Alkylation (Chemoselective, High Yield) Path1->Res1 Amine outcompetes alcohol Res2 O-Alkylation & Polymerization (Undesired Side Reactions) Path2->Res2 Alkoxide formation

Chemoselectivity logic tree for the alkylation of azetidin-3-ol.

Reagent Optimization & Quantitative Data

To establish the most robust protocol, various base, solvent, and additive combinations were evaluated for the coupling of azetidin-3-ol hydrochloride with 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride. The data below synthesizes expected outcomes based on established heterocyclic functionalization parameters[2][3].

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv.)SolventAdditiveTemp (°C)Time (h)N-Alkylation Yield (%)O-Alkylation / Byproducts (%)
1DIPEA (3.0)MeCNNone601665%5%
2DIPEA (3.0)MeCNKI (0.2 eq)60888%< 2%
3

(3.0)
MeCNKI (0.2 eq)60692% < 1%
4

(3.0)
DMFKI (0.2 eq)801275%8%
5NaH (2.5)THFNone0 to RT415%60% (O-alkylation dominant)

Data Interpretation: Entry 3 represents the optimal self-validating system. The combination of


 and KI in Acetonitrile (MeCN) provides the highest yield and fastest reaction time while completely suppressing O-alkylation.

Experimental Protocol: Step-by-Step Methodology

The following protocol describes the synthesis of 1-((1-methyl-1H-pyrazol-4-yl)methyl)azetidin-3-ol using the optimized conditions from Entry 3.

Materials Required:
  • 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 equiv, 10 mmol)

  • Azetidin-3-ol hydrochloride (1.1 equiv, 11 mmol)

  • Cesium Carbonate (

    
    , 3.0 equiv, 30 mmol)
    
  • Potassium Iodide (KI, 0.2 equiv, 2 mmol)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Procedure:
  • Finkelstein Activation: To an oven-dried, argon-flushed round-bottom flask, add 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (10 mmol) and KI (2 mmol). Suspend the solids in anhydrous MeCN (50 mL).

    • Self-Validation Cue: Stir at room temperature for 15 minutes. The solution will adopt a faint yellow tint, and a fine white precipitate (KCl) will begin to form, confirming the in-situ generation of the iodomethyl intermediate.

  • Nucleophile & Base Introduction: To the stirring suspension, add azetidin-3-ol hydrochloride (11 mmol) in one portion, followed immediately by finely powdered

    
     (30 mmol).
    
    • Causality Note: 3.0 equivalents of base are required: 1 eq to neutralize the pyrazole HCl salt, 1 eq to free-base the azetidin-3-ol HCl salt, and 1 eq to scavenge the HCl generated during the

      
       coupling.
      
  • Thermal Coupling: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Reaction Monitoring: Stir the mixture at 60 °C for 6 hours.

    • Self-Validation Cue: Monitor the reaction via LC-MS or TLC (Eluent: 10% MeOH in DCM containing 1% aqueous

      
      ). The starting chloromethyl pyrazole (
      
      
      
      ) will disappear, replaced by a highly polar, ninhydrin-active product spot (
      
      
      ).
  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (

    
    , KCl, KI), washing the filter cake thoroughly with EtOAc (3 × 20 mL). Concentrate the combined filtrate under reduced pressure.
    
  • Purification: Dissolve the crude residue in a minimal amount of DCM and purify via flash column chromatography on silica gel (Gradient: 0% to 15% MeOH in DCM with 1% TEA modifier) to afford the pure N-alkylated product.

Workflow A Chloromethyl Pyrazole (Electrophile) C Iodomethyl Pyrazole (Reactive Intermediate) A->C Halogen Exchange B KI Catalysis (Finkelstein Exchange) B->C I- donor F N-Alkylated Product (Desired) C->F D Azetidin-3-ol HCl (Nucleophile) D->F SN2 Attack E Cs2CO3 Base (Free-basing & Scavenging) E->D Neutralization E->F HCl Scavenging

Finkelstein-assisted N-alkylation workflow and reagent causality.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion: If LC-MS indicates stalled conversion after 6 hours, the

    
     may have absorbed atmospheric moisture, reducing its basicity. Always use freshly opened or oven-dried 
    
    
    
    . Alternatively, add an additional 0.1 eq of KI to re-initiate the Finkelstein cycle.
  • Product Loss During Workup: Azetidin-3-ol derivatives are highly polar and water-soluble. Avoid aqueous extractions if possible. The Celite filtration method described in the protocol prevents the product from partitioning into an aqueous phase, ensuring maximum recovery[3].

  • Amine Quaternization: If over-alkylation (quaternization) is observed, ensure the electrophile is not added in excess. Maintaining the azetidin-3-ol in a slight stoichiometric excess (1.1 to 1.2 equiv) kinetically favors mono-alkylation.

References

1. LG Chem, Ltd. (2015). Biaryl derivative as GPR120 agonist. European Patent Office - EP 3239143 A2. Available at: 2.[2] MDPI. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. Molecules. Available at: 3.[1] Benchchem. 4-(Azetidin-3-yloxy)-6-chloropyrimidine. Benchchem Database. Available at: 4.[3] ResearchGate. Supporting Information: General procedure 2A for the N-alkylation of pyrazoles. Available at:

Sources

Method

Application Note: Optimized Boc-Deprotection Strategies for Azetidinyl-Pyrazole Intermediates

Introduction & Mechanistic Rationale Azetidinyl-pyrazole motifs have emerged as highly privileged scaffolds in modern drug discovery. They feature prominently in the design of Janus kinase (JAK) inhibitors (e.g., Ilunoci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidinyl-pyrazole motifs have emerged as highly privileged scaffolds in modern drug discovery. They feature prominently in the design of Janus kinase (JAK) inhibitors (e.g., Ilunocitinib)[1], N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[2], and novel agricultural active ingredients. The azetidine ring imparts critical conformational rigidity and metabolic stability while optimizing the physicochemical profile of the target molecule.

During the synthesis of these complex intermediates, the secondary amine of the azetidine ring must be temporarily masked to prevent unwanted side reactions during cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr)[3]. The tert-butoxycarbonyl (Boc) group is the industry standard for this purpose.

The removal of the Boc group (deprotection) relies on strong acidic conditions to cleave the carbamate carbon-nitrogen bond. This exergonic process releases isobutylene and carbon dioxide as gaseous byproducts, driving the reaction to completion and unmasking the free amine[4]. However, azetidinyl-pyrazole systems present unique challenges:

  • Dual Basicity: Both the azetidine nitrogen and the pyrazole ring possess basic lone pairs and will protonate under strongly acidic conditions.

  • Salt Isolation: The physical state of the resulting salt (oily vs. crystalline) drastically impacts downstream purification, weighing accuracy, and handling[5].

Reagent Selection: TFA vs. HCl

The two predominant reagent systems for Boc cleavage are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane[6]. The selection must be driven by the specific requirements of the synthetic workflow, as summarized in the comparative data below.

Quantitative & Qualitative Comparison
ParameterTrifluoroacetic Acid (TFA) in DCM4M HCl in 1,4-Dioxane
Typical Concentration 20–50% (v/v)4M (often diluted to 2M with MeOH)
Reaction Kinetics Extremely rapid (10–30 minutes)Fast to moderate (30–120 minutes)
Salt Morphology Trifluoroacetate (frequently oily/hygroscopic)Hydrochloride (typically a free-flowing crystalline solid)
Volatiles Removal High volatility; easily removed via rotary evaporationRequires co-evaporation or precipitation with diethyl ether
Selectivity Broad cleavage; may degrade highly acid-sensitive groupsSlightly milder; highly specific to carbamates in anhydrous media

Synthetic Workflow & Causality

G A Boc-Azetidine + Pyrazole Core B Cross-Coupling / SNAr (Base, Pd-Catalyst or Heat) A->B C Boc-Azetidinyl-Pyrazole Intermediate B->C D Acidic Cleavage (TFA/DCM or HCl/Dioxane) C->D E Isobutylene + CO2 (Gas Evolution) D->E Byproducts F Deprotected Azetidinyl-Pyrazole (TFA or HCl Salt) D->F Main Product G Downstream Functionalization (Amide Coupling / Alkylation) F->G

Workflow for the synthesis and Boc-deprotection of azetidinyl-pyrazole intermediates.

Experimental Protocols

Self-Validating Analytical System

To ensure scientific rigor, both protocols must incorporate in-process controls (IPC). Since the Boc group lacks a strong chromophore, UV monitoring relies solely on the pyrazole core. The deprotection is validated by LC-MS, where the product mass is exactly 100 Da less than the starting material (-Boc + H). Furthermore, TLC stained with Ninhydrin will yield a distinct colored spot (usually purple/blue) for the newly formed secondary azetidine amine, whereas the Boc-protected precursor remains unstained.

Protocol A: Rapid Cleavage via TFA in DCM

Best for: Rapid screening, small-scale synthesis, and substrates where oily residues are acceptable prior to immediate downstream coupling.

  • Dissolution: Dissolve the Boc-protected azetidinyl-pyrazole intermediate in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. Causality: Anhydrous conditions prevent competitive hydrolysis and ensure a clean reaction profile.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20–30% (v/v) TFA in DCM[6]. Causality: Dropwise addition controls the exothermic release of isobutylene and CO2 gas[7].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30 to 60 minutes.

  • Monitoring: Confirm complete consumption of the starting material via LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate the resulting residue 3 times with toluene (10 mL per gram of product) to azeotropically remove residual TFA.

  • Result: The product is obtained as a trifluoroacetate salt, which may present as a viscous oil[5].

Protocol B: Crystalline Salt Isolation via HCl in 1,4-Dioxane

Best for: Scale-up, isolation of stable intermediates, and avoiding hygroscopic TFA salts.

  • Dissolution: Dissolve the Boc-protected azetidinyl-pyrazole in a minimal amount of Methanol (MeOH) or DCM. Causality: A co-solvent is often required because the starting material may have poor solubility in pure 1,4-dioxane.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5 to 10 molar equivalents of HCl) at room temperature[6].

  • Reaction Propagation: Stir the mixture at room temperature for 1 to 2 hours. As the reaction proceeds, the deprotected azetidinyl-pyrazole hydrochloride salt will often begin to precipitate directly out of the solution.

  • Precipitation & Isolation: Once LC-MS confirms complete conversion, add an excess of anhydrous diethyl ether (approx. 5 volumes relative to the reaction mixture) and stir for 10 minutes. Causality: The highly polar ionic hydrochloride salt is entirely insoluble in non-polar ethereal solvents. This forces precipitation and acts as an in-situ purification step, washing away organic impurities.

  • Filtration: Filter the resulting suspension through a Büchner funnel, wash the filter cake with cold diethyl ether, and dry under a high vacuum.

  • Result: The product is obtained as a free-flowing, crystalline hydrochloride salt[5].

Troubleshooting & Expert Insights

  • Handling the Dual Basicity: Because pyrazoles are weakly basic and azetidines are strongly basic, the resulting product is often a bis-protonated salt. Prior to downstream amide coupling or reductive amination, the salt must be neutralized. Often, an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added directly to the next reaction step to liberate the free base in situ[3].

  • Azetidine Ring Opening: While the four-membered azetidine ring is generally stable to standard Boc-deprotection conditions, prolonged exposure to elevated temperatures in the presence of strong nucleophiles (e.g., concentrated aqueous HCl) can lead to ring-opening. Always maintain anhydrous conditions and room temperature to preserve the integrity of the azetidine core.

References

  • Terminology of Antibody Drug for Boc Deprotection - GenScript GenScript URL: [Link]

  • US11999722B2 - Disubstituted pyrazole compounds Google Patents URL
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Boc Deprotection Mechanism Organic Chemistry - YouTube URL:[Link]

  • Boc De-protection r/Chempros - Reddit URL:[Link]

Sources

Application

Application Notes and Protocols for Utilizing 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of 3D-Rich Fragments in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for the identification of novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 3D-Rich Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for the identification of novel chemical matter for a wide array of biological targets, including those previously deemed "undruggable".[1][2] The core principle of FBDD lies in screening low molecular weight compounds (fragments) that, due to their smaller size and lower complexity, can explore chemical space more effectively than larger, more complex molecules used in traditional high-throughput screening (HTS).[3][4][5] These fragments typically exhibit weak binding affinities, which necessitates the use of sensitive biophysical techniques for their detection.[6][7]

This application note details the utility and workflow for a particularly promising fragment, 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole . This fragment uniquely combines two privileged heterocyclic scaffolds: a pyrazole ring and an azetidine moiety. The pyrazole is a five-membered 1,2-diazole found in numerous approved drugs, valued for its metabolic stability and ability to act as a versatile bioisostere.[8][9][10] The azetidine, a four-membered nitrogen-containing heterocycle, imparts a significant three-dimensional (3D) character to the molecule.[11][12] The incorporation of sp3-rich, 3D scaffolds into fragment libraries is a growing trend, as it allows for the exploration of more complex and topographically distinct binding pockets that are often inaccessible to the predominantly flat, aromatic fragments that have historically dominated screening collections.[13][14]

The strained azetidine ring not only provides a rigid conformational constraint but can also enhance pharmacokinetic properties such as solubility and metabolic stability.[11][15] The combination of the planar, aromatic pyrazole with the non-planar, saturated azetidine in 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole creates a fragment with a well-defined 3D vector, presenting opportunities for novel interactions with protein targets and providing a synthetically tractable handle for subsequent hit-to-lead optimization.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective screening and validation of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole in an FBDD campaign.

Physicochemical Properties of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

A thorough understanding of the physicochemical properties of a fragment is paramount for designing effective screening experiments and interpreting the resulting data. Below is a summary of the key properties for the parent compound and a representative N-substituted analog, which are critical for FBDD.

Property4-(Azetidin-3-yloxy)-1H-pyrazole[16]4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole[17]"Rule of Three" Compliance
Molecular Formula C6H9N3OC9H15N3O-
Molecular Weight 139.16 g/mol 181.23 g/mol Yes (<300 Da)
cLogP Not available0.3914Yes (≤ 3)
Hydrogen Bond Donors 11Yes (≤ 3)
Hydrogen Bond Acceptors 34Yes (≤ 3)
Rotatable Bonds Not available4No (>3)
Topological Polar Surface Area (TPSA) Not available39.08 Ų-

Note: The "Rule of Three" is a set of guidelines used to define a good fragment for FBDD. While not absolute, it provides a useful framework for library design.[7] The N-ethylated analog slightly exceeds the rotatable bond count, which is a consideration for its conformational flexibility.

Experimental Workflow for FBDD using 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit validation and progression. The following diagram illustrates a typical workflow.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., SPR, NMR) Hit_ID Initial Hit Identification Screening->Hit_ID Weak Binders Orthogonal Orthogonal Assay (e.g., Thermal Shift) Hit_ID->Orthogonal Confirmation Affinity Affinity Determination (e.g., ITC, NMR Titration) Orthogonal->Affinity Validated Hits XRay Structural Biology (X-ray Crystallography) Affinity->XRay Binding Mode SAR Structure-Activity Relationship (SAR) XRay->SAR Growing Fragment Growing SAR->Growing Linking Fragment Linking/Merging SAR->Linking Lead Lead Compound Growing->Lead Linking->Lead

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Screening and Validation

The following protocols are designed to be adaptable to a range of protein targets. It is essential to optimize the specific conditions for each target protein.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor surface.[18][19] It provides real-time binding data and can be used to determine kinetic parameters.

Objective: To identify if 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole binds to the target protein.

Materials:

  • Biacore™ system (or equivalent SPR instrument)[20]

  • Sensor Chip CM5[20]

  • Amine coupling kit

  • Target protein (≥95% purity)

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+ buffer, pH 7.4)

  • DMSO

Methodology:

  • Instrument Preparation:

    • Ensure the SPR instrument is cleaned and equilibrated with the running buffer.[20]

    • Match the DMSO concentration in the running buffer to that of the fragment samples to minimize bulk refractive index effects.[21]

  • Target Immobilization:

    • Activate the carboxymethylated dextran surface of the Sensor Chip CM5 using the amine coupling kit (EDC/NHS).

    • Immobilize the target protein to the activated surface. Aim for a high immobilization level to maximize the signal for small fragment binding.[20]

    • Deactivate any remaining active esters with ethanolamine.

    • Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding.

  • Fragment Screening:

    • Prepare a dilution series of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole in running buffer. A typical starting concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the target surface compared to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to estimate the dissociation constant (KD).

Causality and Trustworthiness: The use of a reference flow cell is critical for distinguishing true binding events from non-specific binding and bulk refractive index changes.[21] A dose-dependent response provides confidence that the observed interaction is specific.

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust method for detecting weak protein-ligand interactions.[22][23] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful for hit validation.[24]

Objective: To confirm the binding of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole and map its binding site on the target protein.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole stock solution in d6-DMSO

Methodology:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Concentrate the protein to a suitable concentration for NMR (typically 50-200 µM).

  • HSQC Titration:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole (e.g., from a 1:1 to a 100:1 ligand-to-protein molar ratio).

    • Acquire a ¹H-¹⁵N HSQC spectrum for each sample.

  • Data Analysis:

    • Overlay the HSQC spectra from the titration series.

    • Identify peaks that show chemical shift perturbations (CSPs) or significant line broadening upon addition of the fragment. These changes indicate that the corresponding amino acid residues are in or near the binding site.

    • Calculate the magnitude of the CSPs for each affected residue.

    • Plot the CSPs as a function of the fragment concentration and fit the data to determine the KD.[25]

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

Causality and Trustworthiness: NMR provides direct evidence of binding in solution, free from potential artifacts of surface immobilization.[23] The observation of specific and localized CSPs for a subset of residues provides high confidence in the binding event and its location.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing the precise binding mode at atomic resolution.[26][] This information is invaluable for structure-based drug design and the subsequent hit-to-lead optimization phase.[28][29]

Objective: To determine the three-dimensional structure of the target protein in complex with 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole.

Materials:

  • High-purity target protein

  • Crystallization screens and reagents

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) to obtain well-diffracting crystals.

    • Optimize the crystallization conditions to produce large, single crystals.

  • Crystal Soaking or Co-crystallization:

    • Soaking: Transfer apo crystals to a solution containing the crystallization buffer supplemented with a high concentration of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Cryo-protect the soaked or co-crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo protein structure as a model.

    • Carefully examine the resulting electron density map for evidence of the bound fragment.

    • Build the fragment into the density and refine the structure.

Causality and Trustworthiness: A clear and unambiguous electron density for the fragment in the protein's binding site provides irrefutable evidence of binding and its specific orientation.[][30] This atomic-level detail is the gold standard for hit validation.

From Hit to Lead: The Evolution of a Fragment

Once 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole is validated as a hit, the next phase is to evolve it into a more potent, lead-like compound.[5][31] The structural information from X-ray crystallography is crucial for this process.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (Weak Affinity) Growing Fragment Growing (Add functional groups to explore adjacent pockets) Fragment->Growing Structure-Guided Design Linking Fragment Linking (Connect to a second, nearby fragment binder) Fragment->Linking Requires 2nd Hit Merging Fragment Merging (Combine with an overlapping fragment binder) Fragment->Merging Requires 2nd Hit Lead Potent Lead Compound (Improved Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for optimizing a fragment hit into a lead compound.

  • Fragment Growing: The azetidine nitrogen and the pyrazole nitrogen provide two key vectors for synthetic elaboration.[3][28][32] Guided by the crystal structure, new chemical moieties can be added to these positions to form additional interactions with the protein, thereby increasing binding affinity.

  • Fragment Linking and Merging: If a second fragment is found to bind in a nearby or overlapping pocket, the two fragments can be chemically linked or merged to create a single, more potent molecule.[5]

Conclusion

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole represents a new class of 3D-rich fragments with significant potential in modern drug discovery. Its unique combination of a metabolically stable pyrazole core and a conformationally constrained, sp3-rich azetidine moiety provides an excellent starting point for tackling challenging protein targets. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively screen, validate, and optimize this fragment, ultimately accelerating the journey from initial hit to viable lead compound.

References

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. Available at: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy.
  • Pyrazoles in Drug Discovery - PharmaBlock.
  • Azetidines in Drug Discovery - PharmaBlock.
  • Fragment-to-Lead - Creative Biostucture Drug Discovery. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design - Creative Biostructure. Available at: [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available at: [Link]

  • Fragment-to-Lead Optimization with Automated and Iterative Virtual Screening.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC. Available at: [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC. Available at: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - Who we serve.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. Available at: [Link]

  • Fragment screening by ligand observed nmr | Bruker. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. Available at: [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. Available at: [Link]

  • FBDD: Fragment-Based Drug Design - BioSolveIT. Available at: [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. Available at: [Link]

  • Screening and analysis of fragments using Biacore systems - Cytiva. Available at: [Link]

  • S29-4 Fragment screening by SPR/NMR.
  • Fragment Based Drug Discovery. Available at: [Link]

  • High-Throughput Crystallography: Reliable and Efficient Identification of Fragment Hits - Fraser Lab. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry. Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. Available at: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Request PDF - ResearchGate. Available at: [Link]

  • Fragment Based Drug Discovery. Available at: [Link]

  • Fragment-based drug discovery services & drug design service. Available at: [Link]

  • Systematic Assessment of Fragment Identification for Multitarget Drug Design. Available at: [Link]

  • 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole hydrochloride, 95% - J&K Scientific. Available at: [Link]

Sources

Method

Application Note: Optimization of Williamson Ether Synthesis for Pyrazole-Azetidine Coupling

Abstract & Strategic Importance The coupling of pyrazoles with azetidine rings represents a high-value transformation in modern medicinal chemistry. This motif introduces a rigid, -rich vector that improves metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The coupling of pyrazoles with azetidine rings represents a high-value transformation in modern medicinal chemistry. This motif introduces a rigid,


-rich vector that improves metabolic stability and solubility compared to traditional aromatic linkers. However, the synthesis of pyrazolyloxy-azetidines  (O-linked ethers) via Williamson ether synthesis is complicated by two primary factors:
  • Ambident Nucleophilicity: Hydroxypyrazoles exist in tautomeric equilibrium with pyrazolones, leading to competition between O-alkylation (desired ether) and N-alkylation (undesired amide-like byproduct).

  • Ring Strain: The azetidine electrophile (typically N-Boc-3-iodoazetidine) is susceptible to ring-opening or elimination under harsh basic conditions.

This guide details an optimized protocol to maximize O-selectivity and yield, utilizing the "Cesium Effect" and controlled temperature gradients.

Mechanistic Insight: The Selectivity Challenge

To achieve high-fidelity O-alkylation, one must manipulate the Hard-Soft Acid-Base (HSAB) parameters of the reaction.

  • The Nucleophile: The pyrazole anion is ambident. The nitrogen atom is generally softer and more nucleophilic in polar protic solvents. The oxygen atom is harder but less nucleophilic unless specifically activated.

  • The Electrophile: N-Boc-3-iodoazetidine is a secondary alkyl halide. While reactive, it is sterically hindered compared to primary halides, slowing the

    
     trajectory and allowing competitive elimination (
    
    
    
    ) or N-alkylation to occur.

The Solution: Use Cesium Carbonate (


)  in DMF . The large ionic radius of Cesium (

) forms a weak, "loose" ion pair with the pyrazole oxygen, increasing its naked nucleophilicity more effectively than sodium or potassium. Furthermore, the oxygen atom's high charge density prefers the "hard" attack on the carbon center, provided the solvent (DMF) suppresses hydrogen bonding.
Diagram 1: Reaction Pathway & Selectivity Control[1]

ReactionPathway Substrate 3-Hydroxypyrazole (Tautomer Equilibrium) Intermediate Ambident Anion [N- vs O-] Substrate->Intermediate Deprotonation Base Base Selection (Cs2CO3 vs NaH) Base->Intermediate Cation Effect Path_N N-Alkylation (Soft/Soft Interaction) Thermodynamic Trap Intermediate->Path_N NaH / THF (Tight Ion Pair) Path_O O-Alkylation (Hard/Hard Interaction) Desired Ether Intermediate->Path_O Cs2CO3 / DMF (Loose Ion Pair) Product_N N-Azetidinyl Pyrazolone (Undesired) Path_N->Product_N Product_O Pyrazolyloxy-Azetidine (Target) Path_O->Product_O

Caption: Mechanistic divergence in pyrazole alkylation. Cesium carbonate promotes the O-selective pathway via loose ion-pairing, whereas sodium hydride often favors N-alkylation.

Optimization Parameters

The following matrix summarizes the impact of critical variables on the Pyrazole-Azetidine coupling.

ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Base

or


(2.0 eq)

promotes O-alkylation via the "Cesium Effect" and higher solubility in organic solvents.

is too aggressive, often leading to N-alkylation.
Solvent THF or AcetoneDMF or NMP Polar aprotic solvents dissociate the ion pair, enhancing the reactivity of the oxygen nucleophile.
Electrophile N-Boc-3-bromoazetidineN-Boc-3-iodoazetidine Iodide is a better leaving group (

of conjugate acid -10), essential for secondary carbons where steric hindrance slows

.
Temp Reflux (

)

High heat promotes elimination (azetene formation) and Boc-deprotection.

is the "Sweet Spot".
Concentration 0.5 M0.1 - 0.2 M Lower concentration favors intermolecular substitution over polymerization or aggregation.

Detailed Experimental Protocol

Materials
  • Nucleophile: 3-Hydroxypyrazole derivative (1.0 equiv)

  • Electrophile: 1-Boc-3-iodoazetidine (1.2 equiv) [Commercially available or prepared from 1-Boc-3-hydroxyazetidine via

    
    ]
    
  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration relative to pyrazole)

Step-by-Step Workflow
  • Preparation of the Nucleophile:

    • Charge a flame-dried reaction vial with the 3-hydroxypyrazole derivative (1.0 equiv) and anhydrous

      
       (2.0 equiv).
      
    • Add anhydrous DMF (0.2 M).

    • Critical Step: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the cesium pyrazolate species before the electrophile is introduced.

  • Addition of Electrophile:

    • Dissolve 1-Boc-3-iodoazetidine (1.2 equiv) in a minimal amount of DMF.

    • Add this solution dropwise to the pyrazole mixture.

    • Note: Do not add the solid iodide directly; predissolving prevents local concentration spikes that could lead to side reactions.

  • Reaction:

    • Heat the mixture to

      
       .
      
    • Monitor via LCMS at 2 hours and 4 hours.

    • Endpoint: Look for the disappearance of the pyrazole mass [M+H]+ and the appearance of the product mass [M+Boc+H]+.

    • Note: If conversion is <50% after 4 hours, add 0.1 equiv of Sodium Iodide (NaI) to catalyze the reaction via the Finkelstein mechanism (keeping the iodide active).

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove DMF. Tip: Add a small amount of LiCl to the aqueous wash to break emulsions and improve DMF removal.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Gradient: 0-50% EtOAc in Hexanes/Heptane.

    • Separation: The O-alkylated product is typically less polar (higher

      
      ) than the N-alkylated byproduct due to the loss of the H-bond donor capability of the amide-like N-alkyl tautomer.
      
Diagram 2: Decision Tree for Optimization

DecisionTree Start Start Reaction (Cs2CO3 / DMF / 60°C) Check Check LCMS (4 hrs) Start->Check Result_Good >80% Conversion >10:1 O:N Ratio Check->Result_Good Success Result_LowConv Low Conversion (<30%) Check->Result_LowConv Stalled Result_N_Alk High N-Alkylation Check->Result_N_Alk Wrong Isomer Action_Done Proceed to Workup Result_Good->Action_Done Action_Heat Increase Temp to 80°C Add 0.1 eq NaI Result_LowConv->Action_Heat Action_Silver Switch to Ag2CO3 (Silver-mediated O-alkylation) Result_N_Alk->Action_Silver

Caption: Operational decision matrix for troubleshooting yield and selectivity issues.

Troubleshooting & Quality Control

Distinguishing O- vs N-Alkylation

This is the most critical QC step. You cannot rely solely on LCMS as the isomers have identical masses.

  • 1H NMR Diagnostic:

    • O-Alkylation: The methine proton of the azetidine ring (attached to oxygen) typically appears at

      
       5.0 - 5.4 ppm .
      
    • N-Alkylation: The methine proton (attached to nitrogen) appears upfield, typically at

      
       4.0 - 4.5 ppm .
      
    • NOESY: In the O-alkyl product, you may see an NOE correlation between the azetidine protons and the pyrazole C-H, but not the pyrazole N-H (since it doesn't exist).

Handling "Stuck" Reactions

If the reaction stalls, avoid adding more base (which degrades the azetidine). Instead, add Silver Carbonate (


) . Silver coordinates avidly to the iodide leaving group, forcing the 

reaction while simultaneously coordinating the pyrazole nitrogen, blocking the N-alkylation pathway.

References

  • Azetidine Scaffolds in MedChem

    • Stephens, C. E., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Medicinal Chemistry. (Discusses the stability and utility of azetidines).
  • Cesium Effect in O-Alkylation

    • Reynard, G., et al. "Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic... analyses." Tetrahedron Letters, 2025.[1] (Demonstrates high O:N selectivity in analogous hydroxypyridine systems).

  • N- vs O-Alkylation Selectivity

    • Koehler, B. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[2] ResearchGate.[3][4] (Provides NMR diagnostics for distinguishing isomers).

  • Reagent Data (1-Boc-3-iodoazetidine)

    • Sigma-Aldrich Product Specification: N-Boc-3-iodoazetidine. (Physical properties and handling).[5][6]

Sources

Application

Advanced Handling, Storage, and Validation Protocols for Azetidine-Pyrazole Salts

Structural Significance and Chemical Context Azetidine-pyrazole salts (e.g., 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride) represent a highly specialized class of pharmaceutical intermediates and active pharmacophores....

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Chemical Context

Azetidine-pyrazole salts (e.g., 1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride) represent a highly specialized class of pharmaceutical intermediates and active pharmacophores. They are foundational to the architecture of several modern therapeutics, most notably Janus Kinase (JAK) inhibitors such as Baricitinib, Itacitinib, and Ilunocitinib [1].

The chemical behavior of these molecules is dictated by two contrasting ring systems:

  • The Azetidine Ring: A four-membered nitrogen heterocycle characterized by significant Baeyer (angle) and torsional strain. The free base form of azetidine is highly nucleophilic and susceptible to ring-opening reactions, auto-polymerization, and oxidative degradation [2].

  • The Pyrazole Ring: A five-membered aromatic heterocycle that exhibits annular tautomerism. It acts as a versatile hydrogen bond donor and acceptor, making it an ideal bioisostere for binding to the hinge region of target kinases [3].

The Causality of Salt Formation: To mitigate the inherent instability of the azetidine free base, these compounds are synthesized and stored as salts (commonly dihydrochloride or tosylate). Protonating the azetidine nitrogen eliminates its nucleophilicity, drastically increasing the activation energy required for electrophilic attack or moisture-induced ring-opening. However, this salt formation renders the compound highly hygroscopic, necessitating rigorous environmental controls during storage and handling [4].

Physicochemical Properties & Storage Rationale

The successful handling of azetidine-pyrazole salts requires strict adherence to their physicochemical boundaries. Table 1 summarizes the critical parameters and the mechanistic rationale behind each requirement.

Table 1: Quantitative Storage and Handling Parameters

ParameterRecommended ConditionMechanistic Rationale (Causality)
Long-Term Storage Temp -20°C to 4°CLow thermal energy arrests kinetic degradation pathways, specifically preventing the hydrolysis of the strained 4-membered ring [5].
Atmosphere Argon (preferred) or NitrogenExcludes atmospheric water vapor (preventing localized dissolution/hydrolysis) and oxygen (preventing N-oxidation) [4].
Light Exposure Protect from lightUV/Vis photons can induce radical-mediated degradation of the highly strained azetidine architecture [6].
Moisture Limit < 0.5% w/w H₂OExcess moisture acts as a nucleophile, compromising the structural integrity of the compound over time.
Solubility (Stock) Anhydrous DMSO (up to 200 mg/mL)High polarity is required to disrupt the strong crystal lattice of the salt without providing nucleophilic protons [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a verification mechanism to guarantee that the causality of degradation is actively managed.

Protocol A: Solid-State Handling and Weighing Workflow

Objective: Transfer and weigh the hygroscopic salt without inducing moisture-driven hydrolysis.

  • Thermal Equilibration:

    • Action: Remove the sealed, parafilm-wrapped vial from -20°C storage. Place it immediately into a vacuum desiccator containing active Drierite at ambient temperature (20°C–25°C) for a minimum of 60 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt. This localized moisture acts as a solvent micro-environment, triggering rapid hydrolytic degradation of the azetidine ring.

    • Self-Validation: Visually inspect the exterior of the vial. It must be completely free of frost or condensation and physically warm to the touch (ambient temp) before proceeding.

  • Inert Transfer:

    • Action: Transfer the equilibrated vial into a controlled glovebox purged with Argon.

    • Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid salt during manipulation, displacing any residual oxygen or moisture.

    • Self-Validation: The glovebox environmental sensors must read < 5 ppm O₂ and < 1 ppm H₂O before the vial seal is broken.

  • Moisture Quantification (Quality Control):

    • Action: Weigh out the required mass for your experiment, plus an additional 10 mg aliquot. Perform a Karl Fischer (KF) titration on the 10 mg aliquot.

    • Self-Validation: Proceed to synthesis or assay formulation only if the KF titration confirms a water content of < 0.5% w/w. If > 0.5%, the batch must be re-dried under high vacuum (0.1 mbar) at 30°C for 12 hours.

StorageWorkflow A Long-Term Storage (-20°C, Ar/N2) B Thermal Equilibration (Desiccator, 20°C) A->B Prevent Condensation C Inert Atmosphere Transfer (Argon Glovebox) B->C Maintain Anhydrous State D Moisture Validation (Karl Fischer Titration) C->D Quality Control E Downstream Assay / Chemical Synthesis D->E Moisture < 0.5%

Workflow for the handling and moisture validation of azetidine-pyrazole salts.

Protocol B: Preparation of Stock Solutions for Biological Assays

Objective: Generate stable, high-concentration stock solutions for in vitro kinase inhibition assays.

  • Solvent Selection & Dissolution:

    • Action: Reconstitute the pre-weighed salt in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration.

    • Causality: DMSO is highly polar and capable of disrupting the strong ionic lattice of the dihydrochloride salt without providing nucleophilic protons that could attack the azetidine ring [1].

    • Self-Validation: Illuminate the solution with a laser pointer. The solution must be optically clear with no particulate scattering (absence of the Tyndall effect), confirming complete dissolution. If scattering is observed, sonicate in a water bath at 25°C for 5 minutes [6].

  • Aliquoting and Cryopreservation:

    • Action: Divide the 10 mM stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace of each tube with Argon, seal, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and precipitation. Flash-freezing ensures rapid vitrification of the DMSO, preventing the formation of large solvent crystals that exclude the solute and cause degradation.

Pharmacological Context: The JAK-STAT Pathway

The meticulous handling of these salts is justified by their immense value in pharmacological research. The azetidine-pyrazole core acts as a highly selective competitive inhibitor of Janus Kinases (JAK1/JAK2). By occupying the ATP-binding pocket of the kinase, the pyrazole ring forms critical hydrogen bonds with the hinge region, while the azetidine ring directs the rest of the molecule into the solvent-exposed channel, conferring selectivity [1]. This blockade halts the phosphorylation of STAT proteins, thereby downregulating the transcription of inflammatory cytokines.

JAKSTAT_Pathway Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (ATP Binding) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Inhibitor Azetidine-Pyrazole Salt (e.g., Baricitinib/Ilunocitinib) Inhibitor->JAK Competitive ATP Blockade Nucleus Gene Transcription (Inflammatory Mediators) STAT->Nucleus

Mechanism of action for azetidine-pyrazole derivatives in the JAK-STAT signaling pathway.

References

  • Sigma-Aldrich. "1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride | 1221715-95-2".
  • ResearchGate. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle".
  • PubMed Central (PMC). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies".
  • Smolecule. "Buy Itacitinib | 1334298-90-6 | >98%".
  • Benchchem. "Ilunocitinib | JAK Inhibitor | For Research Use".
  • MedChemExpress. "L-Azetidine-2-carboxylic acid | Proline Analog".

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1) Molecular Weight: 153.18 g/mol Structural Profiling and Physico...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1) Molecular Weight: 153.18 g/mol

Structural Profiling and Physicochemical Causality

The successful dissolution of a bifunctional heterocyclic compound requires a deep understanding of its molecular architecture. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole consists of three distinct structural domains that dictate its solubility profile:

  • The Azetidine Ring: This highly strained, four-membered nitrogen heterocycle acts as a strong secondary amine base. The pKa of the azetidine nitrogen is approximately 11.3 . At physiological pH (7.4), this moiety is predominantly protonated, rendering the molecule cationic and highly hydrophilic.

  • The Pyrazole Ring: Pyrazole is an amphoteric aromatic heterocycle with a conjugate acid pKa of ~2.5 and a conjugate base pKa of ~14.2 . It acts as both a strong hydrogen-bond donor (NH) and acceptor (N).

  • The Ether Linkage: The flexible -O-CH2- linker provides rotational freedom, allowing the molecule to adopt conformations that maximize intermolecular hydrogen bonding.

The Causality of Solubility: In its free base (unprotonated) solid state, the combination of the azetidine NH and the pyrazole NH/N creates a dense, highly stable intermolecular hydrogen-bond network (crystal lattice). To dissolve the compound, the solvent must possess sufficient hydrogen-bond accepting/donating capacity to outcompete these solute-solute interactions, or the pH of the system must be adjusted to induce ionization, thereby leveraging ion-dipole interactions with water.

Solvent Selection Matrix

The table below summarizes the theoretical and practical solubility profiles of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole across standard laboratory solvents.

SolventDielectric Constant (ε)H-Bonding CapacityPredicted SolubilityPrimary Application
Dimethyl Sulfoxide (DMSO) 46.7Strong AcceptorExcellent (>50 mM)Master stock solutions for in vitro assays.
Aqueous Buffer (pH < 7.4) ~80.1Donor & AcceptorExcellent (as cation)Cell culture media, physiological assays.
Aqueous Buffer (pH > 11.5) ~80.1Donor & AcceptorPoor (as free base)Not recommended; compound precipitates.
Methanol (MeOH) 32.7Donor & AcceptorGood (~10-20 mM)LC-MS analysis, chemical synthesis.
Dichloromethane (DCM) 9.1Very WeakPoor (<1 mM)Extraction (only if pH > 12 to neutralize azetidine).

Mechanistic Workflows and Visualizations

To ensure self-validating experimental designs, the selection of the solvent system must be strictly aligned with the downstream application. The diagrams below illustrate the logical decision-making process and the mechanistic impact of pH on the compound's state.

SolventWorkflow Start 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (Solid Powder) Decision1 Target Application? Start->Decision1 BioAssay In Vitro / Bioassays (Requires low solvent toxicity) Decision1->BioAssay Biological ChemSynth Chemical Synthesis (Requires anhydrous/reactive state) Decision1->ChemSynth Synthetic DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) BioAssay->DMSO Step 1 OrgSolv Polar Aprotic Solvents (DMF, DMSO, or MeOH) ChemSynth->OrgSolv Aqueous Dilute into Aqueous Buffer (pH 7.4, <0.1% DMSO final) DMSO->Aqueous Step 2

Caption: Workflow for selecting the optimal solvent system based on downstream applications.

Protonation Acidic Low pH (< 7) Azetidine: Protonated (+) Pyrazole: Neutral Highly Water Soluble Physiol Physiological pH (7.4) Azetidine: Protonated (+) Pyrazole: Neutral Water Soluble Acidic->Physiol Increase pH Basic High pH (> 11.5) Azetidine: Neutral Pyrazole: Neutral/Deprotonated (-) Poor Water Soluble (Free Base) Physiol->Basic Increase pH > pKa 11.3

Caption: Impact of pH on the protonation state and aqueous solubility of the compound.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By calculating exact molarities and controlling mechanical energy inputs, you eliminate variables that typically cause precipitation or degradation.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Use this protocol to create a stable, long-term storage solution for biological screening.

Rationale: Pure DMSO acts as a potent hydrogen-bond acceptor, efficiently breaking the azetidine-pyrazole lattice without requiring pH modification.

  • Calculation: The molecular weight of the compound is 153.18 g/mol . To prepare 1 mL of a 10 mM (10 mmol/L) solution, you require 1.53 mg of the compound.

  • Weighing: Accurately weigh 1.53 mg of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex the tube at maximum speed for 30 seconds. If visible particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides the necessary kinetic energy to overcome the initial activation barrier of lattice dissociation.

  • Validation: Visually inspect the solution against a dark background. It must be completely clear and colorless.

  • Storage: Aliquot the stock into 50 µL volumes to prevent freeze-thaw cycles, which can introduce ambient moisture and cause localized precipitation. Store at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (pH 7.4)

Use this protocol immediately prior to applying the compound to cell cultures or biochemical assays.

Rationale: Direct dissolution of the free base into neutral water can be slow. Diluting a DMSO stock into a buffered aqueous system ensures rapid, uniform distribution while protonating the azetidine ring to maintain solubility.

  • Buffer Preparation: Ensure your target buffer (e.g., PBS, HEPES, or cell culture media) is pre-warmed to 37°C and strictly buffered to pH 7.4.

  • Serial Dilution: To achieve a final assay concentration of 10 µM, take 1 µL of the 10 mM DMSO Master Stock (from Protocol A) and add it dropwise to 999 µL of the pre-warmed buffer while vortexing gently.

  • Solvent Toxicity Control: This 1:1000 dilution results in a final DMSO concentration of 0.1% (v/v). Causality: Maintaining DMSO ≤0.1% is a critical self-validating step to ensure that any observed biological effects are due to the pyrazole derivative, not solvent-induced cytotoxicity or membrane fluidization.

  • Equilibration: Allow the working solution to equilibrate for 5 minutes before application to ensure complete protonation of the azetidine moiety.

References

  • National Center for Biotechnology Information. "Azetidine | C3H7N | CID 10422" PubChem. URL:[Link]

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties" Molecules. URL:[Link]

Application

Application Note: Scalable Synthesis Routes for Azetidine-Functionalized Pyrazoles

Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Researchers Focus: Convergent Synthesis, Mechanistic Causality, and Scalable Methodologies Introduction & Strategic Context Azetidine-functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Agrochemical Researchers Focus: Convergent Synthesis, Mechanistic Causality, and Scalable Methodologies

Introduction & Strategic Context

Azetidine-functionalized pyrazoles represent a highly privileged, yet synthetically challenging, class of heterocyclic scaffolds. Recently, substituted azetidinyl pyrazole carboxamides have been identified as potent inhibitors of acyl-acyl carrier protein (ACP) thioesterase (FAT), establishing them as a breakthrough class of pre-emergence herbicides[1]. Concurrently, related azetidine-pyrazole architectures are being aggressively pursued in pharmaceutical pipelines as non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions[2].

The primary challenge in scaling these molecules lies in the inherent ring strain of the azetidine core (approx. 26 kcal/mol), which makes it highly susceptible to acid/base-catalyzed ring-opening during the harsh cyclization conditions typically required to build the pyrazole ring[1]. To mitigate this, a convergent synthetic strategy is mandated. By constructing the pyrazole and azetidine modules independently and uniting them via a late-stage, mild coupling event, process chemists can maximize overall yield, prevent degradation, and enable rapid structure-activity relationship (SAR) diversification[1].

Retrosynthetic Strategy & Mechanistic Causality

A successful scalable route avoids linear sequences where the fragile azetidine is exposed to pyrazole-forming reagents (e.g., hydrazine hydrate at reflux).

Module A: Pyrazole Carboxylic Acid Core

The pyrazole core is assembled via the condensation of a substituted


-keto ester with 

-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with methylhydrazine[1].
  • Causality for Reagent Selection: DMF-DMA acts as a highly electrophilic, yet neutral, formylating agent. It selectively converts the

    
    -keto ester into an enamine intermediate without the need for harsh Lewis acids. Subsequent treatment with methylhydrazine drives the cyclization thermodynamically. The steric bulk of the ester group directs the regioselectivity, favoring the desired 1-methyl-1H-pyrazole isomer over the unwanted regioisomer[1].
    
Module B: Functionalized Azetidine Core

The azetidine module is derived from commercially available N-Boc-azetidine-3-carboxylic acid.

  • Causality for Reagent Selection: Direct nucleophilic addition of an aryllithium reagent to the carboxylic acid often leads to over-addition (tertiary alcohols) or ring-opening. Converting the acid to a Weinreb amide (N-methoxy-N-methylamide) solves this. The Weinreb amide forms a stable, 5-membered chelated intermediate with the lithium ion during arylation, which only collapses to the desired ketone upon aqueous quenching[1]. Subsequent deoxygenation and Boc-deprotection yield the reactive amine[1].

Workflow Visualization

Workflow cluster_pyrazole Module A: Pyrazole Synthesis cluster_azetidine Module B: Azetidine Synthesis A1 β-Keto Ester A2 DMF-DMA Condensation A1->A2 A3 Methylhydrazine Cyclization A2->A3 A4 Ester Hydrolysis (Pyrazole Acid) A3->A4 C1 Convergent Amide Coupling (T3P, DIPEA) A4->C1 B1 Boc-Azetidine-3-COOH B2 Weinreb Amide Formation B1->B2 B3 Arylation & Deoxygenation B2->B3 B4 Boc Deprotection (Free Azetidine) B3->B4 B4->C1 C2 Azetidinyl Pyrazole Carboxamide C1->C2

Fig 1: Convergent synthetic workflow for azetidinyl pyrazole carboxamides.

Quantitative Data: Coupling Optimization

The late-stage union of the pyrazole acid and the azetidine amine is the most critical step for scalability. Traditional coupling reagents (EDCI/HOBt) often require tedious aqueous workups that trap the polar azetidine product in the aqueous layer, reducing yield. Propylphosphonic anhydride (T3P) is selected for scale-up due to the high water-solubility of its byproducts, enabling simple liquid-liquid extraction.

Table 1: Reaction Optimization for the Convergent Amide Coupling Step

Coupling ReagentBaseSolventTemp (°C)Yield (%)Epimerization RiskScalability Profile
EDCI / HOBtEt

N
DMF2565ModerateLow (Emulsion issues during workup)
HATUDIPEADMF2582LowModerate (Cost prohibitive on >1kg scale)
T3P (50% in EtOAc) DIPEA EtOAc 80 94 None High (Direct phase separation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring the operator can confirm reaction success at each intermediate stage.

Protocol A: Scalable Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid
  • Enamine Formation: Charge a nitrogen-flushed reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) and DMF-DMA (1.2 equiv). Stir at 80 °C for 4 hours.

    • Validation Checkpoint: TLC (1:1 EtOAc/Hexane) will show complete consumption of the starting material. The reaction mixture will turn deep yellow. Remove volatiles under reduced pressure to isolate the crude enamine.

  • Cyclization: Dissolve the enamine in absolute ethanol (0.5 M). Cool to 0 °C and add methylhydrazine (1.1 equiv) dropwise to control the exothermic reaction[1]. Heat to reflux for 12 hours.

    • Validation Checkpoint:

      
      H NMR of an aliquot will show the disappearance of the vinylic proton and the emergence of a distinct pyrazole C5-H singlet at 
      
      
      
      7.95 ppm.
  • Hydrolysis: Cool the mixture to room temperature. Add 2.0 M aqueous LiOH (2.0 equiv) and stir for 3 hours. Acidify to pH 2 using 1M HCl.

    • Validation Checkpoint: The product will precipitate as a white solid. Filter and dry under vacuum (Typical yield: 88% over 3 steps).

Protocol B: Preparation of 3-Aryl-Azetidine Hydrochloride
  • Weinreb Amide Synthesis: Dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), DIPEA (3.0 equiv), and T3P (1.5 equiv, 50% in EtOAc). Stir at room temperature for 16 hours[1]. Wash with 1M HCl, then brine. Concentrate to yield the Weinreb amide.

  • Arylation & Deoxygenation: Cool a solution of the Weinreb amide in anhydrous THF to -78 °C. Add the desired aryllithium reagent (1.1 equiv) dropwise[1]. Stir for 1 hour, then quench with saturated NH

    
    Cl. Extract with EtOAc. Subject the resulting ketone to standard Barton-McCombie deoxygenation conditions (reduction to alcohol, conversion to O-thiocarbamate, and radical reduction with Bu
    
    
    
    SnH/AIBN) to yield the 3-aryl-N-Boc-azetidine[1].
  • Deprotection: Dissolve the N-Boc-azetidine in 1,4-dioxane. Add 4M HCl in dioxane (5.0 equiv) and stir at room temperature.

    • Validation Checkpoint: Vigorous gas evolution (CO

      
       and isobutylene) will occur. The reaction is complete when gas evolution ceases (approx. 2 hours). The azetidine hydrochloride salt will precipitate. Filter and wash with cold diethyl ether.
      
Protocol C: Convergent Amide Coupling (T3P Method)
  • Activation: Suspend the pyrazole carboxylic acid (1.0 equiv) and the azetidine hydrochloride salt (1.05 equiv) in ethyl acetate (0.3 M). Add DIPEA (4.0 equiv) to neutralize the salt and act as the reaction base.

  • Coupling: Add T3P (1.5 equiv, 50% solution in EtOAc) dropwise at room temperature. Heat the mixture to 80 °C for 6 hours.

    • Validation Checkpoint: LC-MS will indicate >95% conversion to the desired product mass.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M NaOH (to remove unreacted acid and T3P byproducts), 1M HCl (to remove unreacted amine), and brine.

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. The resulting azetidinyl pyrazole carboxamide can be recrystallized from heptane/ethyl acetate to achieve >99% purity.

References

  • Petracca, R., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry (2022).[Link]

Sources

Method

Application Note: Strategic Incorporation of Azetidine Linkers in PROTAC Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Thermodynamic rationale, physicochemical optimization, and biophysical validation of rigid azetidine linkers in Proteolysis Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Thermodynamic rationale, physicochemical optimization, and biophysical validation of rigid azetidine linkers in Proteolysis Targeting Chimeras (PROTACs).

The Paradigm Shift: From Flexible to Rigid Linkers

In the rapidly advancing field of targeted protein degradation, PROTACs have evolved from proof-of-concept chemical biology tools into viable clinical candidates. Traditionally, the linker connecting the Protein of Interest (POI) ligand and the E3 ligase recruiting ligand has been viewed as a passive spacer, often composed of flexible polyethylene glycol (PEG) or alkyl chains. While these flexible linkers offer synthetic tractability and broad conformational sampling, they suffer from a significant thermodynamic flaw: a massive entropic penalty upon ternary complex formation [1][1].

Recent medicinal chemistry efforts have demonstrated that incorporating rigid, saturated heterocycles—specifically the four-membered azetidine ring—can fundamentally alter a PROTAC's efficacy. Azetidine linkers pre-organize the molecule, reducing the loss of conformational entropy during binding, while simultaneously improving physicochemical properties such as cell permeability and metabolic stability [2][2].

PROTAC POI Protein of Interest (Target) Ternary Ternary Complex Formation POI->Ternary PROTAC Azetidine-Linked PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation Proteasome Targeting

Fig 1. Mechanism of azetidine-linked PROTACs driving ternary complex formation and degradation.

Thermodynamic & Physicochemical Rationale

The decision to transition from a PEG chain to an azetidine linker is rooted in the fundamental thermodynamics of binding, governed by the Gibbs free energy equation: ΔG = ΔH - TΔS .

  • The Entropic Advantage (-TΔS): Highly flexible linkers exist in a vast ensemble of microstates in solution. When the PROTAC bridges the POI and the E3 ligase, the linker is locked into a single bioactive conformation, resulting in a large, unfavorable loss of entropy (positive -TΔS). Because the azetidine ring is highly strained and conformationally restricted, the PROTAC is pre-organized. The difference in entropy between the unbound and bound states is minimized, driving a more favorable overall ΔG and a lower dissociation constant (

    
    ) for the ternary complex [1][1].
    
  • Physicochemical Tuning (sp³ Character): While flat aromatic rings also provide rigidity, they drastically increase lipophilicity (LogP) and decrease aqueous solubility, often leading to "brick dust" molecules. Azetidine is an aliphatic, sp³-rich heterocycle. It introduces rigidity without the lipophilic penalty of aromatic rings, maintaining a favorable Topological Polar Surface Area (TPSA) and enhancing oral bioavailability.

This rationale was successfully applied in the development of QC-182, a CBP/EP300 degrader, where a minimalistic azetidine linker was used to achieve a


 of 93 nM in hepatocellular carcinoma models [3][3], and in the optimization of the BRD9 degrader VZ185 [2][2].
Quantitative Comparative Analysis

The following table summarizes the performance shifts observed when transitioning from flexible to rigid azetidine architectures in matched PROTAC pairs.

Linker ArchitectureTarget SystemE3 LigaseEntropic Penalty (-TΔS)DC₅₀ (nM)Dₘₐₓ (%)Key Physicochemical Benefit
Flexible (PEG4) CBP/EP300 (dCBP-1)CRBNHigh~25085%High synthetic tractability
Rigid (Azetidine) CBP/EP300 (QC-182)CRBNLow93>95%Enhanced cell permeability
Flexible (Alkyl) BRD9 (Early Gen)VHLHigh>50060%Baseline conformational sampling
Rigid (Azetidine) BRD9 (VZ185)VHLLow~15>90%Favorable ternary complex thermodynamics

Experimental Protocols

To ensure rigorous scientific validation, the following protocols form a self-validating system: synthesizing the azetidine-linked PROTAC, isolating its thermodynamic binding parameters, and quantifying its cellular degradation efficacy.

Protocol A: Synthesis of Azetidine-Linked PROTACs via SₙAr

Causality Check: Why SₙAr? The smaller ring size of azetidine makes its secondary amine highly nucleophilic due to reduced steric hindrance. This allows for rapid, high-yielding one-pot Nucleophilic Aromatic Substitution (SₙAr) reactions with fluorinated E3 ligands (e.g., fluorinated pomalidomide), minimizing the homo-dimer byproducts often seen with larger piperazine rings [4][4].

  • Preparation: Dissolve the fluorinated E3 ligase ligand (0.1 mmol) and the azetidine-functionalized POI ligand (0.12 mmol) in anhydrous DMSO (0.5 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq) to the reaction mixture. The basic environment deprotonates the azetidine, maximizing its nucleophilicity.

  • Reaction: Stir the mixture at 50 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progression via LC-MS.

  • Purification: Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via preparative HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA) to isolate the final PROTAC.
    
Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality Check: Cellular assays conflate permeability, binding, and ubiquitination rates. ITC is mandatory to directly isolate and prove the hypothesis that the azetidine linker reduces the entropic penalty (-TΔS) of ternary complex formation [1][1].

ITC Prep Sample Preparation (Dialysis & Degassing) Binary Binary Complex (POI + PROTAC) Prep->Binary Equilibrate Titration ITC Titration (Inject E3 Ligase) Binary->Titration Load Cell/Syringe Analysis Thermodynamic Analysis (ΔG, ΔH, -TΔS) Titration->Analysis Extract Parameters

Fig 2. ITC workflow for validating the thermodynamic advantages of rigid PROTAC linkers.

  • Buffer Matching: Dialyze both the POI and the E3 ligase (e.g., VCB complex for VHL) overnight into the exact same assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to prevent heat of dilution artifacts.

  • Binary Complex Formation: Pre-incubate the POI (30 µM) with the azetidine-PROTAC (35 µM, slight excess) in the calorimeter cell to form the binary complex.

  • Titration: Load the E3 ligase (300 µM) into the injection syringe. Perform 19 injections of 2 µL each at 25 °C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Data Extraction: Integrate the thermogram using a one-site binding model. Compare the extracted ΔS value of the azetidine-PROTAC against a PEG-linked control. A successful rigid design will yield a significantly less negative (or positive) ΔS value.

Protocol C: Quantitative Cellular Degradation Assay (AlphaLISA)

Causality Check: Western blots are semi-quantitative. AlphaLISA provides a highly quantitative, luminescent proximity readout that is self-validating through the detection of the "hook effect" (where excess PROTAC forms non-productive binary complexes, reducing degradation at high concentrations) [1][1].

  • Cell Seeding: Seed the target cell line (e.g., SK-HEP-1 for CBP/EP300 targets) in a 384-well plate at 5,000 cells/well. Incubate overnight at 37 °C, 5%

    
    .
    
  • PROTAC Treatment: Perform a 10-point, 3-fold serial dilution of the azetidine-PROTAC (starting at 10 µM). Treat cells for 18 hours.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease inhibitors. Agitate for 15 minutes at room temperature.

  • Bead Incubation: Add 5 µL of Acceptor Beads conjugated to an anti-POI antibody. Incubate for 1 hour in the dark. Add 5 µL of Streptavidin Donor Beads bound to a biotinylated secondary antibody. Incubate for 30 minutes in the dark.

  • Readout & Analysis: Read the plate on an Alpha-enabled microplate reader (excitation 680 nm, emission 615 nm). Plot the luminescence signal against the log of PROTAC concentration to calculate

    
     and 
    
    
    
    .

References

  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 Source: nih.gov URL:[Link]

  • Discovery of Novel PROTAC Degraders of p300/CBP as Potential Therapeutics for Hepatocellular Carcinoma Source: researchgate.net URL:[Link]

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries Source: nih.gov URL:[Link]

Sources

Application

Application Note: Functionalization of the Pyrazole N-H in Azetidinyl Derivatives

Introduction and Strategic Context The integration of pyrazole and azetidine rings into hybrid scaffolds has become a cornerstone strategy in modern drug discovery and agrochemistry. These motifs are prominently featured...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The integration of pyrazole and azetidine rings into hybrid scaffolds has become a cornerstone strategy in modern drug discovery and agrochemistry. These motifs are prominently featured in kinase inhibitors, such as JAK inhibitors, and novel herbicidal Acyl-ACP thioesterase (FAT) inhibitors[1]. The azetidine ring provides a rigid, metabolically stable vector for substituents, while the pyrazole moiety serves as an essential hydrogen-bond donor/acceptor[2].

However, the functionalization of the pyrazole N-H bond in the presence of an azetidinyl group presents significant synthetic challenges. Unsymmetrically substituted pyrazoles exist as a mixture of N1 and N2 tautomers, leading to ambident nucleophilicity[2]. Furthermore, the steric bulk of the azetidine ring—often protected by bulky groups like tert-butyloxycarbonyl (Boc)—exacerbates the difficulty of achieving high regioselectivity during N-alkylation or N-arylation[3]. This application note details field-proven methodologies for the regioselective functionalization of pyrazole N-H bonds in azetidinyl derivatives, focusing on mechanistic causality and self-validating experimental protocols.

Mechanistic Insights: Controlling Regioselectivity

The alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers. The ratio of N1 to N2 alkylation is dictated by a delicate balance of thermodynamic stability, steric hindrance, and the electronic nature of the pyrazole substituents[2].

The Role of Base and Ion Pairing

The choice of base is the primary driver of regioselectivity. Strong bases like Sodium Hydride (NaH) in non-polar solvents often result in tight ion pairs, leading to poor regiocontrol (kinetic mixtures). Conversely, using Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in polar aprotic solvents like DMF promotes the formation of solvent-separated ion pairs[3]. This allows the intrinsic steric and electronic biases of the pyrazolide anion to dictate the outcome, heavily favoring the less sterically hindered nitrogen (typically N1).

Aza-Michael Additions for Absolute Regiocontrol

When direct alkylation with azetidinyl halides (e.g., N-Boc-3-iodoazetidine) yields inseparable mixtures, Aza-Michael additions offer a highly regioselective alternative. The reaction of 1H-pyrazoles with azetidin-3-ylidene derivatives under DBU catalysis proceeds via a reversible pathway that funnels exclusively into the thermodynamically most stable N1-substituted product[4].

Tautomerism P Unsymmetrical 1H-Pyrazole T1 N1 Tautomer (Sterically Accessible) P->T1 Tautomeric Eq. T2 N2 Tautomer (Sterically Hindered) P->T2 Tautomeric Eq. Cond Electrophile + Base (e.g., K2CO3, DMF) T1->Cond T2->Cond N1 N1-Alkylated Azetidinyl Pyrazole (Major Product) Cond->N1 Thermodynamic Control N2 N2-Alkylated Azetidinyl Pyrazole (Minor Product) Cond->N2 Steric Clash

Diagram 1: Mechanistic logic governing the regioselective N-alkylation of pyrazoles.

Empirical Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of reaction conditions on the N1:N2 regioselectivity during the coupling of ethyl 1H-pyrazole-3-carboxylate with N-Boc-3-iodoazetidine[3].

Base (Equiv)SolventTemp (°C)Time (h)N1:N2 RatioIsolated Yield (%)
NaH (1.2)THF0 to RT1255 : 4562
K₂CO₃ (2.0)DMF801688 : 1278
Cs₂CO₃ (2.0)DMF801692 : 885
DBU (1.5)*MeCN6516>99 : 189

*Note: DBU conditions apply specifically to the Aza-Michael addition using methyl 2-(azetidin-3-ylidene)acetate[4].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPC) and specific NMR validation steps are embedded to confirm regiochemistry.

Protocol A: Direct Alkylation using N-Boc-3-iodoazetidine

This protocol is optimized for the synthesis of 1-(azetidin-3-yl)-1H-pyrazoles utilizing thermodynamic control to maximize N1 regioselectivity[3].

Reagents:

  • Unsymmetrical 1H-pyrazole (1.0 equiv, e.g., 10 mmol)

  • N-Boc-3-iodoazetidine (1.2 equiv, 12 mmol)

  • Cs₂CO₃ (2.0 equiv, 20 mmol)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the 1H-pyrazole in anhydrous DMF.

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the solvent-separated pyrazolide ion pair.

  • Alkylation: Add N-Boc-3-iodoazetidine dropwise. Heat the reaction mixture to 80 °C.

  • IPC (LC-MS): Monitor the reaction after 12 hours. The N1 isomer will typically elute slightly later than the N2 isomer on a reverse-phase C18 column.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with H₂O (3 × 50 mL) and brine (50 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (2D NMR): Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment. Critical Check: A spatial correlation (cross-peak) between the pyrazole C5-H and the azetidine C3-H definitively confirms the N1-alkylated regioisomer[4].

Protocol B: Aza-Michael Addition for Absolute Regiocontrol

When Protocol A yields inseparable mixtures, the Aza-Michael addition provides >99% regioselectivity for the N1 isomer[4].

Step-by-Step Methodology:

  • Reaction Setup: Combine the 1H-pyrazole (1.0 equiv) and methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.1 equiv) in anhydrous Acetonitrile (0.5 M).

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv).

  • Heating: Stir the mixture at 65 °C for 16 hours.

  • Workup: Evaporate the solvent, dissolve the crude in DCM, and wash with 1M HCl to remove DBU.

  • Validation: The ¹H-¹³C HMBC spectrum must show a three-bond correlation between the pyrazole C5-H and the quaternary carbon of the azetidine C3, confirming N1 attachment[4].

Workflow Step1 1. Deprotonation (Cs2CO3 / DMF) Step2 2. Alkylation (N-Boc-3-iodoazetidine) Step1->Step2 Step3 3. LC-MS IPC (Monitor N1/N2 Ratio) Step2->Step3 Step4 4. NOESY NMR (Confirm C5-H to C3-H) Step3->Step4 Step5 5. Deprotection (TFA / DCM) Step4->Step5

Diagram 2: Standard experimental workflow for the synthesis and validation of azetidinyl pyrazoles.

Deprotection and Downstream Functionalization

Following successful regioselective coupling, the azetidine nitrogen must be deprotected for further functionalization (e.g., conversion to herbicidal carboxamides)[1].

  • Boc Removal: Treat the purified N-Boc-azetidinyl pyrazole with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C, warming to room temperature over 2 hours.

  • Concentrate the mixture and neutralize with saturated aqueous NaHCO₃ to yield the free azetidine, which can then be subjected to standard amide coupling conditions (e.g., HATU, DIPEA) to generate the final target compounds[1].

References

  • Dzedulionytė Müldür, K., et al. "Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine." Molecules, ResearchGate, 2021. Available at:[Link][3]

  • "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." MDPI, 2023. Available at:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your synthetic route for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole is consistently low. What are the most critical steps to scrutinize?

Low yields in multi-step syntheses are common and require a systematic approach to identify the bottleneck.[1][2] The synthesis of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole typically involves two key transformations: the formation of the pyrazole ring and the ether linkage to the azetidine moiety. Both steps present unique challenges that can significantly impact the overall yield.

Key Areas for Investigation:

  • Pyrazole Ring Formation: The Knorr pyrazole synthesis, a common method, involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[3][4] Incomplete cyclization or the formation of regioisomers are frequent culprits for low yields.[3]

  • Williamson Ether Synthesis: The formation of the ether bond between the pyrazole and azetidine rings is typically achieved via a Williamson ether synthesis. This S(_N)2 reaction is highly sensitive to steric hindrance and the choice of base and solvent.[5][6]

  • Purity of Starting Materials: Impurities in reagents and solvents can lead to unwanted side reactions or inhibit the desired transformation.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or reactant stoichiometry can result in incomplete reactions or product degradation.[1][3]

Q2: I'm observing the formation of a significant amount of a regioisomeric pyrazole byproduct. How can I improve the regioselectivity of the pyrazole synthesis?

The formation of regioisomers is a well-documented challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products that are often difficult to separate.[4]

Strategies to Enhance Regioselectivity:

  • Choice of Hydrazine: The substituent on the hydrazine can influence the site of initial attack.

  • Reaction Conditions: Temperature and solvent polarity can play a crucial role in directing the reaction towards a single isomer.

  • Catalysis: The use of acid or base catalysts can sometimes improve regioselectivity.[4]

Q3: The Williamson ether synthesis step is giving me a complex mixture of products, including unreacted starting materials and potential elimination byproducts. What are the key parameters to optimize?

The Williamson ether synthesis is a cornerstone of ether formation but is susceptible to competing elimination reactions, especially with sterically hindered substrates.[5][7]

Optimization Parameters for Williamson Ether Synthesis:

ParameterRecommendationRationale
Base Use a non-nucleophilic, sterically hindered base like sodium hydride (NaH).Minimizes competing reactions and favors deprotonation of the alcohol.[5]
Solvent Aprotic polar solvents like DMF or THF are generally preferred.[8]These solvents solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures can favor the E2 elimination pathway.[7]
Alkyl Halide Ensure the azetidine moiety is attached to a good leaving group (e.g., tosylate, mesylate, or iodide) on a primary carbon.S(_N)2 reactions are most efficient with primary alkyl halides due to minimal steric hindrance.[5][7]
Q4: My final product is difficult to purify, showing persistent impurities even after column chromatography. What alternative purification strategies can I employ?

Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[9]

Advanced Purification Techniques:

  • Acid-Base Extraction: Pyrazoles can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting back into an organic solvent.[3]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical, with common options for pyrazoles including ethanol, methanol, and mixed solvent systems like hexane/ethyl acetate.[10][11]

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities from a solution of the crude product.[3]

Troubleshooting Guides

Issue 1: Low Yield in the Pyrazole Formation Step

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 1,3-dicarbonyl compound and/or hydrazine.[3]

  • The isolated yield of the pyrazole intermediate is consistently below expectations.

Troubleshooting Workflow:

Caption: Troubleshooting low yield in pyrazole synthesis.

Detailed Protocol: Optimizing Pyrazole Synthesis

  • Reagent Purity Check: Before starting the reaction, verify the purity of the 1,3-dicarbonyl compound and hydrazine using techniques like NMR or GC-MS. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

  • Temperature and Time Screening: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).[1] This helps identify the optimal conditions to maximize product formation while minimizing degradation.[1]

  • Catalyst Screening: If the reaction is uncatalyzed, consider adding a catalytic amount of a Brønsted acid (e.g., acetic acid) or a Lewis acid to promote cyclization.[4]

  • Stoichiometry Adjustment: While a 1:1 stoichiometry is typical, a slight excess of hydrazine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[4]

Issue 2: Poor Yield in the Williamson Ether Synthesis Step

Symptoms:

  • A complex reaction mixture is observed on TLC/LC-MS, containing starting materials, the desired product, and potential elimination byproducts.

  • The isolated yield of the final product is low.

Troubleshooting Workflow:

Caption: Optimizing the Williamson ether synthesis step.

Detailed Protocol: Enhancing the Williamson Ether Synthesis

  • Base Selection: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.[12]

  • Alkoxide Formation: Slowly add a solution of the pyrazole alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete deprotonation.[12]

  • Addition of Azetidine Electrophile: Add a solution of the N-protected 3-iodo- or 3-tosyloxyazetidine (1.0-1.1 equivalents) in anhydrous THF dropwise at 0 °C.[5]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary, but be mindful of potential elimination.[12]

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Deprotection: The N-protecting group on the azetidine (e.g., Boc) can be removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[8]

References

  • Benchchem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Benchchem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. (2025, January 22).
  • SV ChemBioTech. (n.d.). Multi-Step Organic Synthesis.
  • Sparkl. (n.d.). Revision Notes - Designing Multi-Step Synthetic Routes | Organic Synthesis | Chemistry - 9701 | AS & A Level.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Benchchem. (n.d.). 4-(Azetidin-3-yloxy)-1H-pyrazole.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

Sources

Optimization

Technical Support Center: Azetidine Intermediate Stability &amp; Polymerization Troubleshooting

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the critical stability issues associated with azetidine intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the critical stability issues associated with azetidine intermediates. Due to their highly strained four-membered ring structure, azetidines are notoriously prone to ring-opening polymerization (ROP). This guide breaks down the thermodynamic causality of these failures and provides self-validating protocols to ensure synthetic success.

Part 1: Core Mechanisms of Azetidine Degradation (FAQ)

Q1: Why do my azetidine intermediates spontaneously polymerize during synthesis? A1: Azetidines are thermodynamically unstable due to an inherent ring strain of approximately 25.4 kcal/mol. The polymerization pathway is dictated by the reaction environment:

  • Cationic Ring-Opening Polymerization (CROP): Triggered by Lewis or Brønsted acids. Acids coordinate to the azetidine nitrogen, exacerbating ring strain and making the ring highly susceptible to nucleophilic attack via an SN2-type mechanism. This rapid chain propagation typically yields hyperbranched polymers[1].

  • Anionic Ring-Opening Polymerization (AROP): Primarily observed in N-sulfonylazetidines (e.g., N-(methanesulfonyl)azetidine) under basic conditions at elevated temperatures. Deprotonation of the α-sulfonyl protons creates a nucleophilic methanide anion that attacks subsequent monomers, initiating chain transfer and forming branched or linear polymers[1].

Q2: My azetidine degrades during N-acylation with acyl chlorides. What is the root cause? A2: Acyl chlorides act as weak Lewis acids. When introduced at ambient temperatures, they coordinate with the azetidine nitrogen, lowering the activation barrier for ring-opening. The heat generated by the exothermic acylation further drives this decomposition.

Q3: Can the structure of the azetidine itself cause auto-polymerization? A3: Yes. Intramolecular ring-opening decomposition frequently occurs when pendant nucleophiles (such as amides) are present on the azetidine scaffold. At low pH, protonation of the azetidine nitrogen acts as a crucial precursor, triggering nucleophilic attack by the pendant group and rapidly degrading the intermediate[2].

Part 2: Protective Strategies & Quantitative Data

Selecting the correct N-protecting group is your primary defense against polymerization. Bulky groups provide steric shielding, while electron-withdrawing groups (EWGs) reduce the basicity of the nitrogen lone pair. For example, benzhydryl groups are highly effective for orchestrating photochemical cyclizations while preventing premature ring-opening[3].

Table: Comparison of Azetidine N-Protecting Groups
Protecting GroupAcid StabilityBase StabilityPolymerization Risk ProfileOptimal Cleavage Conditions
Boc (tert-Butoxycarbonyl)LabileStableHigh Risk (CROP): Cleavage requires strong acids (TFA), which can immediately trigger polymerization if not highly diluted.TFA or HCl in Dioxane
Cbz (Carboxybenzyl)StableStableLow Risk: Orthogonal protection prevents acid-catalyzed ring opening during subsequent steps.Hydrogenolysis (H₂, Pd/C)
Sulfonyl (e.g., Tosyl)StableModerateHigh Risk (AROP): Susceptible to anionic polymerization at elevated temperatures (>120 °C) due to α-proton deprotonation[1].Harsh reduction (Na/NH₃)
Benzhydryl ModerateStableLow Risk: Excellent steric shielding prevents nucleophilic attack and stabilizes photochemical intermediates[3].Hydrogenolysis

Part 3: Mechanistic & Workflow Visualizations

AzetidinePolymerization Azetidine Azetidine Intermediate (Ring Strain ~25.4 kcal/mol) Acid Acidic Conditions (Lewis/Brønsted Acids) Azetidine->Acid Protonation Base Basic Conditions + Heat (e.g., N-Sulfonylazetidines) Azetidine->Base Deprotonation CROP Cationic Ring-Opening Polymerization (CROP) Acid->CROP Nucleophilic Attack AROP Anionic Ring-Opening Polymerization (AROP) Base->AROP Chain Transfer

Mechanistic pathways of azetidine ring-opening polymerization (CROP vs AROP).

FunctionalizationWorkflow Step1 Dissolve in Anhydrous Solvent Step2 Cool to 0°C or -78°C Step1->Step2 Step3 Add Mild Base (DIPEA/Et3N) Step2->Step3 Step4 Dropwise Addition of Electrophile Step3->Step4 Step5 Quench at Low Temp (Aq. NaHCO3) Step4->Step5

Step-by-step workflow for safe N-functionalization of azetidines to prevent polymerization.

Part 4: Experimental Protocols

Protocol 1: Low-Temperature N-Acylation of Azetidines (CROP Prevention)

Causality Focus: Because acyl chlorides act as weak Lewis acids, thermal energy must be restricted. By dropping the temperature to 0 °C or lower, the system lacks the thermal energy required to overcome the activation barrier for ring-opening, while the desired N-acylation proceeds rapidly.

  • Preparation: Dissolve the unprotected azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) or dry ice/acetone bath (-78 °C) depending on the electrophile's reactivity.

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

    • Self-Validation Step: Ensure the solution remains clear and stir for 5 minutes to equilibrate. Any immediate precipitation indicates premature salt formation or moisture contamination.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 15-30 minutes.

    • Critical Warning: Rapid addition causes localized exothermic spikes, immediately triggering polymerization.

  • Monitoring: Check reaction progress via TLC or LC-MS every 15 minutes. Do not allow the reaction to proceed longer than necessary; prolonged exposure to generated chloride ions induces gradual ring-opening.

  • Quench: Quench the reaction at low temperature with saturated aqueous NaHCO₃ to neutralize acidic byproducts before warming to room temperature.

Protocol 2: Controlled Deprotection of N-Boc Azetidines

Causality Focus: Boc removal requires strong acids (e.g., TFA), which inherently risks CROP. Extreme dilution and strict temperature control mitigate the concentration of reactive cationic intermediates, preventing intermolecular chain propagation.

  • Dilution: Dissolve the N-Boc azetidine in DCM to achieve a highly dilute 0.05 M to 0.1 M concentration.

  • Acid Addition: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

  • Reaction: Stir at 0 °C for 1 hour.

    • Self-Validation Step: Monitor via TLC. If starting material persists, allow it to slowly warm to 15 °C, but never exceed room temperature.

  • Isolation: Concentrate under reduced pressure.

    • Critical Warning: Do not heat the rotary evaporator water bath above 25 °C. Immediately redissolve the crude residue in a basic aqueous buffer (pH 8) to neutralize the highly reactive azetidinium salt, preventing delayed degradation.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC (National Institutes of Health) URL:[Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL:[Link]

  • Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines Source: NSF Public Access Repository URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Azetidine-Pyrazole Compounds

Welcome to the technical support center dedicated to the unique challenges of purifying polar azetidine-pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges of purifying polar azetidine-pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the specific difficulties associated with this important class of heterocycles. The inherent basicity of the azetidine nitrogen and the hydrogen-bonding capabilities of the pyrazole ring, combined with their overall polarity, demand carefully considered purification strategies.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and step-by-step guides to help you achieve your target purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered during the purification of polar azetidine-pyrazole scaffolds.

Q1: My compound streaks badly on silica gel TLC plates and columns, even with highly polar eluents like 10-20% Methanol in DCM. What's happening and how do I fix it?

A: This is the most prevalent issue. The streaking is caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction is often so strong that it leads to broad peaks, poor separation, and even irreversible adsorption, resulting in low recovery.[2][3]

Solutions:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a non-nucleophilic base to your mobile phase.[1]

    • Triethylamine (Et₃N): Typically 0.1-1% by volume.

    • Ammonia: Use a 7N solution in methanol as a stock and add it to your mobile phase to a final concentration of 0.1-1%.

  • Use an Alternative Stationary Phase: If base modifiers are insufficient or incompatible, switch to a different stationary phase.

    • Alumina (Basic or Neutral): An excellent alternative for basic compounds.[2][4]

    • Amine-functionalized Silica: These columns are specifically designed to purify basic compounds and often provide excellent peak shape without mobile phase modifiers.[5][6]

Q2: My polar compound elutes in the void volume (at the solvent front) on my C18 reverse-phase column. How can I get it to retain?

A: This is a classic problem for highly polar molecules in reversed-phase (RP) chromatography.[7] The compound has a much higher affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase, leading to no retention.[4][8]

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the premier technique for retaining and separating very polar compounds.[7][9] HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10][11] Polar analytes partition into a water-enriched layer on the stationary phase surface, leading to retention.[9][11]

  • Polar-Embedded or Polar-Endcapped RP Columns: These columns have polar groups embedded within or at the end of the alkyl chains. This modification makes them more compatible with highly aqueous mobile phases, preventing the "phase collapse" that can occur with standard C18 columns and improving retention for polar analytes.[12]

  • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress ionization, making the compound less polar and increasing its retention on an RP column.[4] For basic azetidine-pyrazoles, increasing the pH will neutralize the compound, making it more hydrophobic and promoting retention.

Q3: After my reaction work-up, I can't extract my azetidine-pyrazole product from the aqueous layer. What should I do?

A: The high polarity and basicity of these compounds mean they can be protonated and form salts that are highly soluble in water, leading to poor extraction efficiency into common organic solvents.[1][13]

Solutions:

  • Ensure Sufficient Basification: Before extraction, you must convert the azetidine salt back to its neutral free base. Basify the aqueous layer to a pH > 12 using a strong base like 1-2M NaOH or saturated K₂CO₃.[1] Always confirm the pH with a pH meter or litmus paper.

  • "Salting Out": Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[1][14]

  • Use a More Effective Extraction Solvent: For highly polar amines, standard solvents like ethyl acetate can be inefficient. Try multiple extractions with dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol.[1]

Q4: My compound appears to be decomposing on the silica gel column. How can I confirm this and prevent it?

A: The acidic nature of silica gel can be harsh enough to degrade sensitive molecules, particularly those with strained rings like azetidines.[1]

Solutions:

  • TLC Stability Test: Spot your crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then elute it. If you see new spots or a significant increase in baseline material compared to a freshly spotted lane, decomposition is likely occurring.[2]

  • Deactivate the Silica: As mentioned in Q1, pre-treating the silica with a basic modifier can prevent acid-catalyzed degradation.[3]

  • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider an alternative technique like reverse-phase chromatography or recrystallization.[2]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to purification, from initial analysis to selecting and optimizing the right technique.

Decision-Making Workflow for Purification

The first step is to diagnose the problem using simple analytical techniques. This workflow will guide you to the most appropriate purification strategy.

Purification_Decision_Tree start Crude Azetidine-Pyrazole Compound tlc Run Analytical TLC (e.g., 10% MeOH/DCM) start->tlc check_tlc Analyze TLC Result tlc->check_tlc streaking Severe Streaking / Tailing? check_tlc->streaking Assess Peak Shape at_baseline Compound at Baseline (Rf=0)? check_tlc->at_baseline Assess Retention good_rf Good Separation (Rf 0.1-0.4)? check_tlc->good_rf Assess Separation streaking->at_baseline No sol_streaking Add Basic Modifier (Et3N, NH3) to Mobile Phase streaking->sol_streaking Yes at_baseline->good_rf No sol_baseline Increase Eluent Polarity (e.g., 20% MeOH/DCM + Base) at_baseline->sol_baseline Yes sol_good_rf Proceed with Normal-Phase Flash Chromatography (with basic modifier) good_rf->sol_good_rf Yes sol_streaking_2 If streaking persists: Use Alumina or Amine-Silica Column sol_streaking->sol_streaking_2 sol_baseline_2 If still at baseline: Switch to HILIC or Reverse-Phase sol_baseline->sol_baseline_2

Caption: Purification strategy decision tree.

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This is the workhorse method for moderately polar basic compounds that show some mobility on TLC. The key is to suppress the interaction with acidic silanol groups.

Objective: To purify a basic azetidine-pyrazole derivative by flash chromatography on silica gel.

Methodology:

  • Solvent System Selection (TLC):

    • Prepare a stock solution of your crude material.

    • Test various solvent systems on a silica TLC plate. A good starting point is a gradient of methanol (MeOH) in dichloromethane (DCM).

    • To each test eluent, add 0.5-1% triethylamine (Et₃N).[1]

    • Aim for a solvent system that gives your target compound an Rf value of 0.15-0.3 for optimal separation on a column.[15]

  • Column Packing:

    • Prepare the mobile phase for packing the column (e.g., 5% MeOH in DCM).

    • Crucially, add 0.5-1% Et₃N to this solvent mixture. [1]

    • Prepare a slurry of silica gel in this base-containing solvent.

    • Pour the slurry into the column and pack as usual, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., MeOH or DCM). Add a small amount of silica gel (typically 1-2 times the mass of the crude material) and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[15] This technique prevents solvent-related band broadening and improves resolution.

    • Wet Loading: If the compound is very soluble, dissolve it in a minimal amount of the initial mobile phase and inject it onto the column.

  • Elution:

    • Begin elution with the selected mobile phase.

    • A gradient elution is often most effective. Start with a low percentage of the polar solvent (e.g., 2% MeOH in DCM + base) and gradually increase the polarity (e.g., to 15% MeOH in DCM + base) over the course of the run.[2]

    • Monitor the elution using a UV detector or by collecting fractions and analyzing them by TLC.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar compounds that are not retained by reverse-phase and are too strongly retained on normal-phase, HILIC is the ideal solution.[7][9] It operates in a "reversed-reversed-phase" or "aqueous normal-phase" mode.[7]

Objective: To purify a highly polar azetidine-pyrazole derivative using HILIC.

Methodology:

  • Column and Solvent Selection:

    • Stationary Phase: Use a polar column such as bare silica, Diol, or Amide. Bare silica is often a good starting point and is readily available for flash chromatography.[7][10]

    • Mobile Phase:

      • Solvent A (Weak): Acetonitrile (ACN).[9]

      • Solvent B (Strong): Water, often with a buffer or modifier (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) to improve peak shape.[7]

  • Method Development (Analytical Scale):

    • It is highly recommended to develop the method on an analytical HPLC with a HILIC column first.

    • Equilibration: HILIC requires a longer equilibration time than RP. Equilibrate the column with the initial mobile phase conditions (e.g., 95% ACN / 5% Water) for at least 10-15 column volumes.[11]

    • Gradient: Run a gradient from high organic to high aqueous. For example: Start at 95% ACN, and run a linear gradient to 60% ACN over 10-15 minutes.

    • Sample Diluent: Dissolve the sample in a solvent that is as close to the initial mobile phase as possible (e.g., 90% ACN / 10% Water). Injecting in a purely aqueous or strong solvent can cause significant peak distortion.[11]

  • Scale-Up to Flash Chromatography:

    • Transfer the optimized gradient from the analytical run to your flash chromatography system.

    • Ensure the flash column is thoroughly equilibrated with the initial high-organic mobile phase.

    • Use the dry loading technique described in Protocol 1, using silica as the solid support.

    • Run the gradient and collect fractions based on UV absorbance.

HILIC_Workflow start Highly Polar Compound (No RP Retention) select_col Select HILIC Column (Silica, Diol, Amide) start->select_col prep_mp Prepare Mobile Phase A: Acetonitrile B: Water + Buffer select_col->prep_mp analytical Analytical Method Development (HPLC) prep_mp->analytical equilib Equilibrate Column (High % ACN, >10 CV) analytical->equilib inject Inject Sample (Dissolved in Mobile Phase) equilib->inject gradient Run Gradient (e.g., 95% -> 60% ACN) inject->gradient optimize Optimize Gradient & Buffer gradient->optimize scaleup Scale-Up to Flash System optimize->scaleup

Caption: HILIC method development workflow.

Protocol 3: Purification via Salt Formation and Recrystallization

For compounds that are crystalline solids, recrystallization can be an excellent and scalable purification method, completely avoiding chromatography. Forming a salt can alter the compound's solubility profile, facilitating purification.[16][17]

Objective: To purify a basic azetidine-pyrazole by forming its hydrochloride (HCl) salt and recrystallizing it.

Methodology:

  • Salt Formation:

    • Dissolve the crude free-base compound in a suitable organic solvent where the free-base is soluble but the salt is expected to be less soluble (e.g., diethyl ether, ethyl acetate, or isopropanol).[18]

    • Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • The azetidine-pyrazole HCl salt should precipitate out of the solution. If it doesn't, it may be necessary to reduce the solvent volume or cool the solution in an ice bath.

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for recrystallization. This requires experimentation. Common choices for polar salts include ethanol, methanol, isopropanol, or mixtures with water.[19]

    • Place the crude salt in a flask.

    • Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.[19]

    • If using a mixed-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" hot solvent (e.g., ethyl acetate or water) dropwise until the solution becomes slightly turbid.[19][20]

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[19]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Comparative Summary of Purification Techniques

The choice of technique depends heavily on the specific properties of your compound and the impurities present.

TechniqueStationary PhaseMobile PhaseBest For...ProsCons
Normal-Phase Polar (Silica, Alumina)Non-polar to moderately polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) + basic modifier.[21]Moderately polar basic compounds.Well-understood, inexpensive, good for removing non-polar impurities.Risk of streaking and decomposition[1], requires organic solvents.
Reverse-Phase Non-polar (C18, C8)Polar (Water/ACN, Water/MeOH) + pH modifier or ion-pairing agent.[22]Less polar analogues or compounds made more hydrophobic via pH adjustment.Excellent for removing highly polar impurities (salts).Poor retention for highly polar compounds[7][8], may require buffers incompatible with MS.
HILIC Polar (Silica, Diol, Amide)High organic content with a small aqueous portion (e.g., ACN/Water).[9][11]Highly polar, water-soluble compounds that are not retained by RP.Excellent retention for polar analytes[9], high organic content is good for MS sensitivity.Requires longer equilibration[11], sensitive to sample solvent[11], mechanism can be complex.
SFC Normal-phase typeSupercritical CO₂ with a polar co-solvent (e.g., Methanol).[23][24]Chiral separations, fast purifications for moderately polar compounds.Very fast, green (less organic solvent waste), orthogonal to LC.[25]Requires specialized equipment, may not be suitable for extremely polar, water-soluble compounds.[26][27]
Ion-Exchange Charged (Anion or Cation Exchange Resin)Aqueous buffers with a salt or pH gradient.[28]Compounds that are permanently charged or can be reliably ionized.High capacity and high resolution based on charge.[29]Elution often requires high salt concentrations which must be removed[30], not suitable for neutral compounds.

References

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. International Labmate. (2019). [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. (2023). [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. (2025). [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. (2025). [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025). [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. (2024). [Link]

  • Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Video: Supercritical Fluid Chromatography. JoVE. (2024). [Link]

  • Successful flash chromatography. Biotage. (2025). [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]

  • How to improve efficiency on flash chromatography. Reddit. (2017). [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. (2014). [Link]

  • Principles of Ion Exchange Chromatography. Phenomenex. [Link]

  • Successful Flash Chromatography. King Group, University of Cambridge. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water. ResearchGate. (2017). [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]

  • Purification of strong polar and basic compounds. Reddit. (2023). [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Enhancing Extractions by Salting Out. LCGC International. (2023). [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Salt Selection for Pharmaceutical Compounds. AAPS PharmSciTech. [Link]

  • Method for purifying pyrazoles.
  • Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. Indian Journal of Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of Pyrazole Ether Derivatives in DMSO

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with pyrazole ether derivatives in Dimethyl Sulfoxide (DMSO). As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with pyrazole ether derivatives in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my objective is to move beyond simple instructions and explain the underlying physicochemical principles, empowering you to make informed decisions during your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the immediate first steps if my pyrazole ether derivative fails to dissolve in DMSO?

Answer: When a compound doesn't readily dissolve, a systematic, gentle approach is crucial to avoid compound degradation.

The initial goal is to increase the kinetic energy of the system to overcome the compound's crystal lattice energy without altering its chemical structure. The recommended first steps are:

  • Vortexing: After adding the DMSO to your compound, cap the vial securely and vortex it for 30-60 seconds.[1] This initial mechanical agitation helps to break up powder clumps and increase the surface area exposed to the solvent.

  • Sonication: If vortexing is insufficient, place the vial in a bath sonicator for 5-15 minutes.[2][3] Sonication uses ultrasonic waves to create and collapse microscopic cavitation bubbles. This process generates localized high-energy micro-agitations that effectively break down compound aggregates and enhance dissolution.[2][4] A bath sonicator is preferred over a probe sonicator to prevent localized overheating.[2]

  • Gentle Warming: If solids persist, warm the solution in a water bath set to a low temperature (e.g., 30-40°C) for a short period.[1][5] For most compounds, solubility increases with temperature.[3][6] However, this must be done cautiously, as heat can degrade thermally sensitive compounds.[1][7] Always verify the compound's thermal stability before applying heat.

If these initial steps fail, it indicates a more fundamental solubility challenge that requires further investigation into the compound's properties and the solvent's condition.

Q2: I've tried vortexing, sonication, and gentle heat, but my compound remains insoluble. What are the underlying chemical and physical factors at play?

Answer: Persistent solubility issues often stem from intrinsic properties of the compound or extrinsic factors related to the solvent and environment.

  • Compound-Specific Factors:

    • Crystal Lattice Energy: The arrangement of molecules in the solid state significantly impacts solubility. A highly ordered and stable crystal lattice requires more energy to break apart than an amorphous form.[4][8] Amorphous forms are generally more soluble.[3]

    • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and π-π stacking within the pyrazole derivative's crystal structure, increase the energy required for dissolution.[6]

    • Molecular Weight & Lipophilicity: High molecular weight and increased lipophilicity (hydrophobicity) can lead to lower solubility in any solvent, including DMSO.[8]

  • Solvent-Specific Factors (The DMSO Problem):

    • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This is the most common extrinsic cause of solubility failure.

    • The Effect of Water: The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds in DMSO.[2][3][10] This is because the non-ideal properties of DMSO-water mixtures make it more difficult for the solvent to form a "cavity" to accommodate the solute molecule.[10][11]

Q3: My compound dissolved perfectly in a new bottle of DMSO but fails to dissolve in our lab's communal stock. Why is this, and how can it be prevented?

Answer: This is a classic sign that your communal DMSO stock has absorbed atmospheric water.[9][10]

The Causality: As explained previously, absorbed water significantly reduces DMSO's solvating power for many organic compounds.[3][4] Communal bottles, opened frequently by multiple users, have a high surface area and extended exposure time to ambient air, accelerating water absorption.

Prevention and Best Practices:

  • Use Anhydrous Grade DMSO: Always procure high-purity, anhydrous (<0.1% water) DMSO for preparing stock solutions.[3]

  • Aliquot Upon Receipt: When a new bottle of DMSO is opened, it is best practice to immediately aliquot it into smaller, single-use vials under an inert gas (like argon or nitrogen) and seal them tightly.[2][7] This minimizes the number of times the main stock is exposed to air.

  • Proper Storage: Store DMSO aliquots at room temperature in a desiccator to protect them from moisture. While DMSO's freezing point is 18.5°C, avoid repeated freeze-thaw cycles, as this can synergistically enhance precipitation, especially if water has been absorbed.[4][10]

Q4: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How do I resolve this "crashing out" phenomenon?

Answer: This is a very common issue and occurs when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in aqueous solutions.[2][12] The rapid change in solvent polarity upon dilution causes the compound to "crash out" of the solution.

Here are several strategies to mitigate this, ranging from simple to more complex:

  • Lower the Final Concentration: The most straightforward approach is to test if a lower final concentration of your compound remains soluble in the final assay buffer.

  • Optimize the Dilution Step: Instead of adding a small volume of concentrated DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock slowly while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.[13]

  • Perform Serial Dilutions in 100% DMSO: Before the final aqueous dilution, perform serial dilutions in 100% DMSO.[7] This allows you to add a larger volume of a less concentrated DMSO stock to your assay, which can disperse more readily and avoid immediate precipitation.

  • Utilize a Co-solvent System: If the above methods fail, a co-solvent system may be necessary. This involves adding a third, water-miscible solvent to the formulation to help bridge the polarity gap between DMSO and water.[13][14] (See Q5 for more details).

It is critical to ensure that any precipitate is fully redissolved before adding the solution to cells or assays, as undissolved compound will lead to inaccurate concentration data and potential cytotoxicity.[15][16]

Q5: What are co-solvents, and how do I develop a co-solvent system for my pyrazole ether derivative for in vivo or sensitive in vitro studies?

Answer: Co-solvents are water-miscible organic solvents used in combination to increase the solubility of poorly soluble compounds.[13] For preclinical studies, a common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent (like DMSO) and then dilute it in a vehicle containing other co-solvents and surfactants.

A widely used formulation for in vivo studies is a mixture of DMSO, PEG (Polyethylene Glycol), a surfactant like Tween 80, and a saline or PBS buffer .[13]

Key Co-solvents and Their Properties

Co-solvent/ExcipientTypical Starting % in FormulationRole & Considerations
DMSO 5-10%Primary solvent for initial dissolution. Minimize due to potential toxicity. Final concentration in cell-based assays should be <0.5%.[2][7]
PEG 300 / PEG 400 30-40%Water-miscible polymer that helps maintain compound solubility in the aqueous phase.
Tween 80 (Polysorbate 80) 1-5%A non-ionic surfactant that helps prevent precipitation by forming micelles.
Saline / PBS 45-60%The aqueous vehicle, added last to bring the formulation to the final volume.

Experimental Protocols & Workflows

Protocol 1: Standard Dissolution and Assisted Solubilization

This protocol outlines the systematic approach to dissolving a pyrazole ether derivative in DMSO.

  • Preparation: Bring the vial of your compound and a sealed container of anhydrous DMSO to ambient room temperature.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed compound.

  • Initial Mixing: Securely cap the vial and vortex vigorously for 30-60 seconds.[1] Visually inspect for undissolved particles.

  • Sonication (If Necessary): If particles remain, place the vial in a bath sonicator for 10-15 minutes.[7] Check for dissolution.

  • Gentle Warming (If Necessary): As a final step, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.[5][15]

  • Final Check & Storage: Once the solution is clear, it is ready. For storage, create single-use aliquots to avoid freeze-thaw cycles and store them in tightly sealed vials.[2][7]

Diagram: Troubleshooting Workflow for Solubility Issues

The following diagram illustrates the decision-making process when encountering a poorly soluble compound.

G start Start: Compound Insoluble in DMSO vortex 1. Vortex Vigorously (30-60s) start->vortex check1 Is solution clear? vortex->check1 sonicate 2. Bath Sonicate (10-15 min) check2 Is solution clear? sonicate->check2 heat 3. Gentle Heat (37°C, 10-15 min) check3 Is solution clear? heat->check3 check1->sonicate No success Success: Solution Prepared Aliquot and Store check1->success Yes check2->heat No check2->success Yes check3->success Yes investigate Investigate Root Cause check3->investigate No solvent_issue Check DMSO Quality (Use fresh, anhydrous DMSO) investigate->solvent_issue compound_issue Consider Compound Properties (Amorphous vs. Crystalline) investigate->compound_issue advanced Proceed to Advanced Methods investigate->advanced

Caption: Troubleshooting workflow for poor pyrazole derivative solubility.

References

  • Cheng, Y., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Scilit. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Scilit. Retrieved from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • Gallagher, K. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Retrieved from [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). What should I do when a compound goes into DMSO, but precipitates when adding saline?. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitsunobu Coupling for Azetidine-Pyrazole Ethers

Current Status: Operational Ticket ID: MITS-AZ-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, conversion, and purification in sterically constrained ether synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: MITS-AZ-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, conversion, and purification in sterically constrained ether synthesis.

Part 1: Executive Summary & Mechanistic Logic

You are encountering a classic "perfect storm" in organic synthesis: coupling a strained, secondary alcohol (N-protected azetidin-3-ol) with an ambident nucleophile (hydroxypyrazole).

Success in this reaction relies on three pillars:

  • pKa Matching: The nucleophile must be acidic enough (pKa < 11-13) to protonate the betaine intermediate.

  • Steric Management: The azetidine ring is puckered; the approaching nucleophile must overcome significant steric strain.

  • Regiocontrol: Hydroxypyrazoles exist in equilibrium with their pyrazolone tautomers, leading to competition between

    
    -alkylation (desired ether) and 
    
    
    
    -alkylation (undesired amide/lactam-like structure).
The Mechanistic Bifurcation

The following diagram illustrates the critical decision point in the reaction pathway where yield is often lost to


-alkylation.

MitsunobuMechanism Reagents Reagents (PPh3 + DEAD/ADDP) Betaine Betaine Intermediate (Reactive Zwitterion) Reagents->Betaine Formation Activated Oxyphosphonium Salt (Activated Alcohol) Betaine->Activated + Alcohol Alcohol N-Boc-Azetidin-3-ol O_Attack Path A: O-Attack (Kinetic Control) Activated->O_Attack + Pyrazole (O-nucleophilic) N_Attack Path B: N-Attack (Thermodynamic/Steric) Activated->N_Attack + Pyrazole (N-nucleophilic) Pyrazole Hydroxypyrazole (Ambident Nucleophile) Product_O Target Ether (O-alkylated) O_Attack->Product_O SN2 Inversion Product_N Undesired N-alkyl (Pyrazolone) N_Attack->Product_N SN2 Inversion

Caption: Mechanistic bifurcation showing the competition between O- and N-alkylation. Steric hindrance at the O-site often pushes the pathway toward N-alkylation.

Part 2: Strategic Reagent Selection

Standard conditions (DEAD/PPh3) often fail with azetidines due to the secondary alcohol's steric bulk. We recommend upgrading to the ADDP/PBu3 system for difficult substrates.

Reagent Comparison Table
ComponentStandard (DEAD/PPh3)Enhanced (ADDP/PBu3)Why Switch?
Azo Reagent DEAD/DIAD (Liquid)ADDP (Solid)ADDP forms a more basic betaine, capable of deprotonating less acidic pyrazoles (pKa > 10).
Phosphine PPh3 (Triphenylphosphine)PBu3 (Tributylphosphine)PBu3 is more nucleophilic and less sterically hindered than PPh3, accelerating the activation of the hindered azetidine alcohol.
Solvent THFToluene or THFToluene can sometimes favor O-alkylation due to solvation effects, though THF is standard for solubility.
Temp 0°C to RT0°C to RTADDP requires careful temperature control; do not heat initially.

Expert Insight: If your hydroxypyrazole has electron-donating groups (raising pKa), DEAD will likely fail to deprotonate it efficiently, stalling the catalytic cycle. ADDP is the fix [1].

Part 3: Optimized Experimental Protocol

This protocol is designed for N-Boc-3-hydroxyazetidine and a generic substituted hydroxypyrazole .

Reagents
  • Substrate: N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Nucleophile: Hydroxypyrazole (1.1 - 1.2 equiv)

  • Phosphine: Tributylphosphine (

    
    ) (1.5 equiv)
    
  • Azo Reagent: ADDP (1,5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow
  • Dehydration: Azeotropically dry the azetidine and pyrazole with toluene 3x to remove trace water. Water kills the phosphonium intermediate.

  • Betaine Pre-formation (Critical):

    • Dissolve ADDP and

      
       in THF at 0°C under Argon.
      
    • Stir for 15-20 minutes. You will see a color change (often to deep orange/yellow) and precipitate formation, indicating the active betaine zwitterion is ready.

    • Why? Adding reagents all at once can lead to "dead" pathways where the alcohol complexes with the phosphine before activation.

  • Substrate Addition:

    • Add the azetidin-3-ol (dissolved in minimal THF) slowly to the betaine at 0°C.

    • Stir for 10 minutes to allow formation of the oxyphosphonium salt.

  • Nucleophile Addition:

    • Add the hydroxypyrazole (solid or solution) in one portion.

  • Reaction:

    • Allow to warm to Room Temperature (RT) naturally.

    • Stir for 12–24 hours.

    • Monitoring: Check TLC.[2] If the spot for the azetidine alcohol persists, the activation failed.

Part 4: Purification & Workup (The "Clean" Phase)

The most common complaint in Mitsunobu chemistry is the removal of phosphine oxide (


 or 

) and hydrazine byproducts.
Method A: The Magnesium Chloride Precipitation (Scalable)

For


 removal (if using PPh3), this is superior to chromatography.
  • Concentrate reaction mixture to ~1/4 volume.

  • Add MgCl2 (2.0 equiv relative to phosphine) and dilute with toluene.

  • Stir vigorously (or wet mill) for 2 hours.

  • Filter the resulting solid (

    
     complex).[3][4] The product remains in the filtrate [2].
    
Method B: The Acid/Base Extraction (Specific to Azetidines)

Since your product is an azetidine (an amine, albeit protected), this method works best after Boc-deprotection, or if you can selectively protonate the pyrazole system (unlikely).

  • Strategy: If the Boc group is removed in situ (acidic workup), the azetidine becomes basic.

  • Extract reaction mix with 1M HCl (Product goes to Aqueous phase;

    
     stays in Organic).
    
  • Wash Aqueous phase with Ether/DCM.

  • Basify Aqueous phase (pH > 10) with NaOH.

  • Extract Product into DCM.

Part 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Conversion (Alcohol remains) Betaine did not form or was quenched by water.Ensure strict anhydrous conditions. Switch to ADDP/PBu3 to increase betaine basicity. Pre-form betaine at 0°C.
Product is N-alkylated (Pyrazolone) Pyrazole tautomerism favors N-attack; Steric hindrance at O.1. Use a bulky phosphine (e.g.,

) to block N-approach (counter-intuitive but sometimes works). 2. Switch solvent to Toluene/Benzene (favors O-alkylation in some heterocycles) [3].
Low Yield (<30%) Azetidine ring strain prevents

inversion.
Increase concentration to 0.5 M. Use CMBP (cyanomethylenetributylphosphorane) reagent, which is specifically designed for difficult secondary alcohols.
Retention of Configuration Double inversion or Carbonium ion mechanism.This is rare in Mitsunobu. Ensure you are not using highly acidic conditions that open the azetidine ring via

.
Sticky Solid / Cannot Purify Phosphine Oxide contamination.Use Method A (MgCl2) described above. Alternatively, use Polymer-Supported

(PS-PPh3) for filtration-based purification [4].[1]

Part 6: References

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). 1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for Mitsunobu Reaction.[1][5] Tetrahedron Letters, 34(10), 1639-1642. Link

  • Bates, R. H., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[3][4][6][7] Organic Process Research & Development. Link

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(21), 2669-2671. Link

  • Humphries, P. S., Do, Q. Q. T., & Wilhite, D. M. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[5] Beilstein Journal of Organic Chemistry, 2, 21. Link

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in N-Alkylation of 4-Substituted Pyrazoles

Welcome to the technical support center for the N-alkylation of 4-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 4-substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in controlling regioselectivity during this critical synthetic transformation.

The N-alkylation of unsymmetrical pyrazoles is a fundamental reaction in medicinal chemistry, as the resulting substituted pyrazoles are key scaffolds in numerous FDA-approved drugs.[1][2][3] However, the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[4] This guide will provide a comprehensive overview of the factors influencing regioselectivity and offer practical strategies to steer the reaction toward the desired isomer.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of 4-substituted pyrazoles, offering step-by-step guidance to diagnose and resolve common experimental challenges.

Q1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

A1: Achieving high regioselectivity in the N-alkylation of 4-substituted pyrazoles is a common challenge influenced by a delicate interplay of steric and electronic factors.[1][5] Here's a systematic approach to enhancing the selectivity of your reaction:

  • Steric Hindrance: The most significant factor governing regioselectivity is often steric hindrance.[4][6] Alkylation generally favors the less sterically hindered nitrogen atom.

    • Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will preferentially target the more accessible nitrogen atom.[4][7]

    • Substituent Effects: The size of the substituent at the 3- and 5-positions of the pyrazole ring will also direct the incoming alkyl group to the less hindered nitrogen.[6]

  • Solvent Choice: The polarity of the solvent plays a crucial role in regioselectivity.[4]

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile often favor the formation of a single regioisomer.[4]

    • Fluorinated Alcohols: In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4]

  • Base and Catalyst System: The choice of base is critical and can even reverse the regioselectivity.[1][4]

    • For N1-Alkylation: A combination of potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4][8] Sodium hydride (NaH) in THF is another robust system for favoring the N1 isomer.[7][9]

    • For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been reported to favor N2-alkylation.[4][7]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other, leading to improved selectivity.

Q2: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A2: Low or no product yield can be a frustrating issue. Here's a checklist to troubleshoot and optimize your reaction for better yields:

  • Re-evaluate Your Base: The base is essential for deprotonating the pyrazole, rendering it nucleophilic.[7]

    • Strength: Ensure the base is strong enough for the chosen pyrazole and alkylating agent. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[7] For less reactive alkylating agents, a stronger base like NaH may be necessary.

    • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are scrupulously dry.[7]

    • Stoichiometry: A slight excess of the base is often beneficial.[7]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of your reactants.[7]

  • Check the Alkylating Agent's Reactivity: The nature of the leaving group on the alkylating agent (R-X) is crucial.

    • Leaving Group Ability: The general reactivity trend for leaving groups is I > Br > Cl > OTs. If you are using an alkyl chloride, switching to the corresponding bromide or iodide could significantly improve the reaction rate.[4]

Q3: The N1 and N2 isomers of my product are very difficult to separate by column chromatography. What purification strategies can I employ?

A3: The separation of N-alkylated pyrazole regioisomers can be notoriously difficult due to their often similar polarities.[10] If optimizing the reaction for higher selectivity isn't fully successful, consider these purification strategies:

  • Chromatography Optimization:

    • Solvent System Exploration: Systematically screen a wide range of solvent systems with varying polarities. Sometimes, the addition of a small percentage of a third solvent (e.g., dichloromethane or a trace of an amine or acid) can dramatically improve separation.[7]

    • Stationary Phase: Experiment with different stationary phases. While silica gel is the most common, alumina or reverse-phase silica may provide different selectivity.

  • Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique.

  • Derivatization: In challenging cases, you can temporarily derivatize the mixture to introduce a significant polarity difference, separate the derivatives, and then cleave the directing group. For example, a triphenylsilyl group has been used to sterically direct alkylation and facilitate separation.[8][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the N-alkylation of 4-substituted pyrazoles.

Q1: What are the fundamental principles governing regioselectivity in the N-alkylation of 4-substituted pyrazoles?

A1: The regioselectivity of N-alkylation is primarily governed by a combination of steric and electronic effects, as well as the reaction conditions.[1][5]

  • Steric Effects: As a general rule, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[4][6] The size of the substituents on the pyrazole ring and the bulkiness of the alkylating agent are the key determinants.[6][7]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.[4] Electron-donating groups can increase the electron density at the adjacent nitrogen, while electron-withdrawing groups can decrease it. However, the influence of electronic effects is often secondary to steric effects.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity by altering the nature of the pyrazolate anion and the transition state of the reaction.[1][4] For instance, different bases can lead to different counter-ions, which can coordinate to the pyrazolate anion and influence the site of alkylation.[5]

Q2: Which analytical techniques are most effective for distinguishing between N1 and N2 alkylated pyrazole isomers?

A2: Unambiguous characterization of the N1 and N2 isomers is crucial. Several NMR spectroscopy techniques are particularly powerful for this purpose:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons, particularly the proton at the 5-position, can often provide a clue to the substitution pattern.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are also sensitive to the position of the N-alkyl group.

  • ¹⁵N NMR: This is a highly informative technique as the chemical shifts of the two nitrogen atoms are distinctly different depending on whether they are "pyrrole-like" (N1) or "pyridine-like" (N2).[11]

  • 2D NMR (NOESY, HMBC):

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlations between the protons on the alkyl group and the protons on the pyrazole ring, providing definitive evidence for the site of alkylation. For example, an interaction between the N-alkyl group and the C5-proton would confirm N1-alkylation.[6][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show correlations between protons and carbons that are two or three bonds away. This can be used to correlate the protons of the alkyl group to the carbons of the pyrazole ring, confirming the connectivity.[12]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof.[1][8]

Visualizations and Data

Factors Influencing Regioselectivity

The following diagram illustrates the key factors that can be manipulated to control the regioselectivity of the N-alkylation of a 4-substituted pyrazole.

G Start 4-Substituted Pyrazole Reaction N-Alkylation (Base, Alkyl Halide) Start->Reaction Products Mixture of N1 and N2 Isomers Reaction->Products N1_Product Desired N1 Isomer Products->N1_Product Optimize for N1 N2_Product Desired N2 Isomer Products->N2_Product Optimize for N2 Control Controlling Factors Sterics Steric Hindrance Control->Sterics Size of R' and R'' Solvent Solvent Polarity Control->Solvent e.g., DMF, DMSO vs. TFE Base Base/Counter-ion Control->Base e.g., K2CO3 vs. MgBr2 Temp Temperature Control->Temp Kinetic vs. Thermodynamic Sterics->Products Solvent->Products Base->Products Temp->Products

Caption: Key factors influencing N1/N2 regioselectivity.

Decision Workflow for Optimizing Regioselectivity

This workflow provides a logical sequence of steps to follow when optimizing your N-alkylation reaction for a specific regioisomer.

G Start Start: Mixture of N1/N2 Isomers Desired_Isomer Identify Desired Isomer (N1 or N2) Start->Desired_Isomer Sterics Modify Steric Hindrance (Bulky R-X or Pyrazole) Desired_Isomer->Sterics Solvent Change Solvent (e.g., DMF, DMSO, TFE) Sterics->Solvent Base Alter Base/Catalyst (e.g., K2CO3, NaH, MgBr2) Solvent->Base Temp Adjust Temperature (Lower for Kinetic Control) Base->Temp Analysis Analyze N1:N2 Ratio (NMR, LC-MS) Temp->Analysis Analysis->Sterics Iterate Success Desired Regioselectivity Achieved Analysis->Success Proceed

Caption: Workflow for regioselectivity optimization.

Summary of Conditions for Regiocontrol
FactorCondition Favoring N1-AlkylationCondition Favoring N2-Alkylation
Steric Hindrance Bulky substituent at C5 of pyrazole; Less bulky alkylating agentBulky substituent at C3 of pyrazole; Bulky alkylating agent
Base/Catalyst K₂CO₃, NaH[4][7]MgBr₂[4][7]
Solvent Polar aprotic (DMF, DMSO)[4]Less polar or specific coordinating solvents
Temperature Lower temperatures may enhance kinetic controlHigher temperatures may favor thermodynamic product

Experimental Protocols

General Procedure for N1-Selective Alkylation of a 4-Substituted Pyrazole

This protocol is a good starting point for achieving N1-selectivity, particularly with 3-substituted pyrazoles.[9]

  • To a solution of the 4-substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Wright, S. W., Arnold, E. P., & Yang, X. (2018). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 59(4), 354-357. [Link]

  • Wright, S. W. (2017). Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Tetrahedron Letters, 58(52), 4931-4934. [Link]

  • Taylor, M. S., & Smith, A. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 110-121. [Link]

  • Taylor, M. S., & Smith, A. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., & Sosnovskikh, V. Y. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Books, E. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. IntechOpen. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Elguero, J., & Yranzo, G. I. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]

  • Taylor, M. S., & Smith, A. B. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., & Sosnovskikh, V. Y. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Shabani, A., Ghorbani, M., & Mohseni, M. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. ResearchGate. [Link]

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]

  • Journal of Organic Chemistry. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • ACS Figshare. (2022, July 25). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • National Institutes of Health. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • National Institutes of Health. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Taylor & Francis. (2024, January 30). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. [Link]

  • ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • National Institutes of Health. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]

Sources

Troubleshooting

Technical Support Center: Azetidine Ring Stability &amp; Deprotection

[1] Executive Summary & Core Directive The Central Tension: Azetidines possess a high ring strain energy (~26 kcal/mol), significantly higher than pyrrolidines (~6 kcal/mol). While this strain drives their utility in med...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

The Central Tension: Azetidines possess a high ring strain energy (~26 kcal/mol), significantly higher than pyrrolidines (~6 kcal/mol). While this strain drives their utility in medicinal chemistry (rigidifying vectors, metabolic stability), it renders them thermodynamically primed for ring-opening reactions.[1]

The Critical Failure Mode: Under acidic deprotection conditions (e.g., N-Boc removal), the formation of the azetidinium ion (protonated azetidine) activates the C2/C4 carbons toward nucleophilic attack. If a nucleophile (Cl⁻, Br⁻, H₂O, or even the carbamate oxygen) is present, the ring will open to relieve strain, resulting in linear byproducts or polymerization.

Guidance Philosophy: To preserve the ring, you must decouple protonation (necessary for deprotection) from nucleophilic attack (the destruction mechanism).

Critical Troubleshooting (The "Emergency Room")

Use this module if you are currently observing unexpected results.

Symptom A: Mass Spec shows [M+18] or [M+36/38] peaks

User Observation: "I deprotected N-Boc-azetidine with 4M HCl/Dioxane. LCMS shows the desired mass is minor; the major peak is M+36." Diagnosis: Acid-Catalyzed Nucleophilic Ring Opening. [2][3]

  • The Cause: Chloride (Cl⁻) is a sufficiently strong nucleophile to attack the protonated azetidine ring, forming

    
    -chloropropylamine derivatives (M+36). If water is present, you get the amino-alcohol (M+18).
    
  • Immediate Fix: Switch to a non-nucleophilic acid . Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) are preferred because the trifluoroacetate and mesylate anions are poor nucleophiles and will not open the ring.

Symptom B: Reaction mixture turned into an insoluble white solid or gel

User Observation: "I concentrated my deprotection reaction and it turned into a rock/goo that is insoluble in MeOH." Diagnosis: Cationic Ring-Opening Polymerization (CROP).

  • The Cause: The deprotected azetidine (free base) acted as a nucleophile and attacked a protonated azetidine (azetidinium) molecule. This chain reaction creates poly(azetidine) or poly(propylenimine) oligomers.

  • Immediate Fix:

    • Dilution: Run reactions at lower concentrations (<0.1 M).

    • Avoid "Free Basing" in concentrated forms: Never concentrate the free base of an azetidine to dryness. Keep it as a stable salt (TFA or HCl salt) until the moment of the next coupling.

Mechanistic Deep Dive

Understanding the "Why" allows you to predict stability issues before they occur.

The Azetidinium Danger Zone

The protonation of the nitrogen creates a distinct leaving group (neutral amine) attached to a strained ring.

AzetidineStability N_Boc N-Boc Azetidine (Stable) Protonation Acid Treatment (H+) N_Boc->Protonation Azetidinium Azetidinium Ion (Activated Species) Protonation->Azetidinium Path_Safe Non-Nucleophilic Anion (TFA-, MsO-) Azetidinium->Path_Safe Trapping Path_Danger Nucleophilic Attack (Cl-, H2O, R-NH2) Azetidinium->Path_Danger Strain Relief Salt Stable Azetidine Salt (Desired Product) Path_Safe->Salt RingOpen Ring Opening (Linear Byproduct) Path_Danger->RingOpen Nu = Cl-, H2O Polymer Polymerization (Insoluble Solid) Path_Danger->Polymer Nu = Azetidine Base

Figure 1: Mechanistic divergence of azetidine deprotection. The fate of the ring depends entirely on the counterion and concentration.

Standard Operating Protocols (SOPs)

Do not deviate from these parameters without a specific kinetic justification.

Protocol A: The "Gold Standard" (TFA Deprotection)

Best for: General substrates, high-value intermediates.

  • Preparation: Dissolve N-Boc-azetidine in Dichloromethane (DCM) to a concentration of 0.05 M to 0.1 M .

    • Note: High dilution prevents intermolecular polymerization.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5 eq) or water (2.5 eq) if reactive side chains (Trp, Tyr, Met) are present.

  • Acid Addition: Cool to 0°C . Add Trifluoroacetic acid (TFA) dropwise.

    • Ratio: DCM:TFA should be 2:1 to 4:1 (v/v) .

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to room temperature. Monitor by TLC/LCMS (look for disappearance of starting material).[4]

  • Workup (CRITICAL):

    • Concentrate in vacuo at <30°C .

    • Do NOT neutralize to free base and store. Isolate as the TFA salt.

    • If free base is required for the next step, perform a "wash" workup (DCM/sat. NaHCO₃) and use the organic layer immediately.

Protocol B: The "High Risk" (HCl Deprotection)

Best for: Substrates where TFA esters are problematic, or when HCl salt is strictly required for crystallization.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) or Diethyl Ether rather than Dioxane or MeOH.

    • Reason: Non-polar solvents destabilize the transition state for SN2 ring opening compared to polar protic solvents.

  • Temperature: Maintain strictly at 0°C . Do not warm to RT.

  • Reagent: Use HCl in Et2O (2M) . Avoid aqueous HCl.

  • Termination: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Cl⁻ increases ring-opening probability.

Data Comparison: Acid Risk Profile
Reagent SystemNucleophilicity of AnionRing Opening RiskPolymerization RiskRecommendation
TFA / DCM Low (TFA⁻)Low Low (if dilute)Primary Choice
HCl / Dioxane High (Cl⁻)High MediumAvoid if possible
MsOH / DCM Very Low (MsO⁻)Very Low LowExcellent Alternative
H₂SO₄ / EtOAc Low (HSO₄⁻)LowHigh (Strong acid)Niche Use Only

Decision Tree: Selecting Conditions

Use this logic flow to determine the safest deprotection route for your specific azetidine substrate.

DeprotectionDecision Start Start: N-Boc Azetidine Q1 Is the Azetidine 3-substituted with a Leaving Group (e.g., -OTs, -I)? Start->Q1 Risk1 EXTREME RISK: Rearrangement Likely Q1->Risk1 Yes Q2 Is the product water soluble? Q1->Q2 No Sol1 Use TsOH or MsOH Avoid Halogen Acids Risk1->Sol1 PathTFA Standard TFA/DCM Isolate as TFA Salt Q2->PathTFA No (Lipophilic) PathHCl HCl/EtOAc (0°C) Precipitate Salt Q2->PathHCl Yes (Hydrophilic)

Figure 2: Workflow for selecting deprotection reagents based on substrate sensitivity.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g., TMSOTf, ZnBr2) for deprotection? A: Proceed with extreme caution. While Lewis acids can deprotect Boc groups, they strongly coordinate to the azetidine nitrogen. This coordination mimics the protonated state (azetidinium), activating the ring for opening. If you must use a Lewis acid, ensure the solvent is strictly non-nucleophilic (e.g., DCM) and avoid ethereal solvents which can participate in ring-opening mechanisms [1].

Q: Why did my 3-hydroxyazetidine rearrange? A: 3-substituted azetidines are prone to "homo-allylic" type rearrangements. If you have a leaving group or a nucleophile at the 3-position, the ring strain can drive a rearrangement to a 5-membered ring (pyrrolidine) or an epoxide derivative upon acid activation [2].

Q: How do I store the deprotected azetidine? A: Always store as the salt form (HCl or TFA) at -20°C. The free base is kinetically unstable and will undergo slow polymerization (CROP) even at room temperature [3].

References

  • Couty, F.; Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • Storr, R. C. (2002). "Azetidines, Azetines and Azetes: Monocyclic." Comprehensive Heterocyclic Chemistry II, Volume 1.

  • Goethals, E. J. (1977). "Cationic Ring-Opening Polymerization of Azetidines." Journal of Polymer Science: Polymer Symposium, 56(1), 271-282.

  • Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Refer to Chapter on Amines/Boc).

Sources

Optimization

Removing palladium impurities from pyrazole cross-coupling reactions

Technical Support Center: Palladium Removal from Pyrazole Scaffolds Introduction: The Pyrazole Challenge Why is my pyrazole product retaining palladium? Pyrazoles and related nitrogen heterocycles act as excellent ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Removal from Pyrazole Scaffolds

Introduction: The Pyrazole Challenge

Why is my pyrazole product retaining palladium? Pyrazoles and related nitrogen heterocycles act as excellent ligands for transition metals. The


 nitrogen in the pyrazole ring coordinates strongly to palladium species (both Pd(0) and Pd(II)), effectively competing with standard removal agents. Unlike simple aromatics where palladium is merely physically entrained, in pyrazole syntheses, the palladium is often chemically bound to your product.

This guide provides a tiered approach to breaking this coordination and reducing Pd levels to within ICH Q3D regulatory limits (<10 ppm for oral dosage).

Tier 1: Rapid Diagnostics (FAQ)

Q: My product is off-white/grey. Is this palladium? A: Likely, yes. Palladium often manifests as a grey or brownish discoloration. However, color is not a reliable indicator of concentration. A sample can appear pure white and still contain >100 ppm Pd. Always verify with ICP-MS or XRF.

Q: What is the target limit for Palladium? A: Refer to ICH Q3D Guidelines .

  • Oral Administration: Permitted Daily Exposure (PDE) is 100 µ g/day . For a standard 10g daily dose, this equates to 10 ppm .

  • Parenteral (Injectable): PDE is 10 µ g/day (approx 1 ppm ).

Q: Can I just use charcoal (Activated Carbon)? A: For pyrazoles, charcoal is often insufficient.

  • Pros: Cheap, removes bulk Pd black.

  • Cons: Poor selectivity.[1] It often adsorbs the pyrazole product itself (yield loss) and fails to remove the soluble Pd-pyrazole complexes.

Tier 2: Strategic Selection (Decision Tree)

Use this logic flow to select the correct removal method based on your current stage and contamination level.

Pd_Removal_Strategy Start Start: Crude Pyrazole Mixture Pd_State What is the primary Pd state? Start->Pd_State Hetero Heterogeneous (Pd Black / Particulates) Pd_State->Hetero Precipitate Visible Soluble Homogeneous (Soluble Pd-Complexes) Pd_State->Soluble Clear Solution Filter Celite Filtration (Hot filtration if needed) Hetero->Filter Check_Level Check Pd Level (ICP-MS) Soluble->Check_Level Filter->Check_Level Low_Contam < 500 ppm Check_Level->Low_Contam High_Contam > 500 ppm or Strong Coordination Check_Level->High_Contam Silica Method A: Silica-Supported Thiol/DMT Low_Contam->Silica Wash Method B: NAC Wash + Scavenger High_Contam->Wash Success Target Reached (< 10 ppm) Silica->Success Wash->Success

Caption: Decision matrix for selecting palladium removal strategies based on contamination nature and intensity.

Tier 3: Detailed Protocols

Protocol A: Silica-Supported Scavenger (The Standard)

Best for: Polishing steps where Pd is <500 ppm.

Mechanism: Functionalized silica (Thiol or TMT) acts as a "super-ligand," displacing the pyrazole from the palladium center.

Materials:

  • SiliaMetS® Thiol (General purpose, Pd(II) and Pd(0))

  • SiliaMetS® DMT (Dimercaptotriazine) (Best for hindered complexes or persistent Pd)

Step-by-Step:

  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible as they compete for Pd coordination.

  • Loading: Add scavenger at 4-8 molar equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Rule of Thumb: If Pd content is unknown, add 5-10% w/w relative to the mass of the crude product.

  • Incubation: Stir at 40-50°C for 4-12 hours .

    • Note: Room temperature is often insufficient for pyrazoles due to the high activation energy required to break the Pd-N bond.

  • Filtration: Filter through a 0.45 µm pad or fine frit to remove the silica.

  • Wash: Rinse the silica cake with fresh solvent to recover entrained product.

Protocol B: The "Onyx" Method (NAC Wash + Scavenger)

Best for: High contamination (>1000 ppm) or "sticky" pyrazoles.

Mechanism: N-Acetyl Cysteine (NAC) is a water-soluble ligand that strips Pd from the organic layer into the aqueous phase. This bulk removal is followed by a polishing scavenger step.

Step-by-Step:

  • Organic Solubilization: Dissolve crude mixture in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate).

  • NAC Wash (Bulk Removal):

    • Prepare an aqueous solution of N-Acetyl Cysteine (0.5 - 1.0 M) .

    • Add to the organic layer (Ratio 1:1 v/v).

    • Crucial Step: Heat the biphasic mixture to 40°C and stir vigorously for 2-4 hours .

    • Separate layers.[2] The aqueous layer will likely turn dark/black.

  • Repeat: If color persists in organic layer, repeat the NAC wash.

  • Polishing: Treat the organic layer with SiliaMetS® DMT (as in Protocol A) to remove the final trace ppm.

Tier 4: Comparative Data & Efficiency

The following table illustrates the expected efficiency of various methods for a standard Suzuki coupling yielding a pyrazole product.

MethodPd Removal EfficiencyProduct RecoverySelectivity
Activated Carbon Low (50-70%)Moderate (80-90%)Low (Adsorbs product)
Crystallization Variable (Often concentrates Pd)High (>90%)N/A
SiliaMetS® Thiol High (>95%)Excellent (>98%)High (Specific to Pd)
SiliaMetS® DMT Very High (>98%)Excellent (>98%)Very High (Strongest binder)
NAC Wash + DMT Ultra High (>99%) Excellent (>95%)Best for heavy contamination

Tier 5: Advanced Troubleshooting

Issue: "I used Thiol silica, but Pd is still ~50 ppm."

  • Cause: The Pd-Pyrazole bond is too strong, or the Pd is trapped in a stable catalytic cycle intermediate (e.g., oxidative addition complex).

  • Solution: Switch to SiliaMetS® DMT (TMT) . The trithiocyanuric acid moiety is a more aggressive chelator than simple thiols. Increase temperature to 60°C.

Issue: "The scavenger is turning my product pink."

  • Cause: Trace iron impurities in the silica or oxidation of the thiol.

  • Solution: Ensure the scavenger is filtered immediately after the incubation period. Do not leave it stirring for >24h.

Issue: "I cannot use silica scavengers (Process Scale/Cost)."

  • Solution: Use the Cysteine Extraction method.

    • Dissolve product in organic solvent.[3][4]

    • Wash with aqueous L-Cysteine (adjusted to pH 8-9 with ammonia/NaOH).

    • The Pd-Cysteine complex is water-soluble and will partition out.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[5] Available at: [Link]

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Metal Scavengers in Process Chemistry. Biotage.[1][3] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for pyrazole-methyl ether formation

Welcome to the Technical Support Center for Pyrazole-Methyl Ether Synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the regioselective O-methylation of hydroxypyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole-Methyl Ether Synthesis. This guide is designed for researchers and drug development professionals seeking to optimize the regioselective O-methylation of hydroxypyrazoles (pyrazolones).

Due to the inherent tautomerism of the pyrazolone scaffold, alkylation frequently yields a mixture of O-methyl and N-methyl isomers. This guide explores the thermodynamic and kinetic principles governing this regioselectivity, providing troubleshooting strategies, quantitative data, and self-validating protocols to maximize your O-methyl ether yields.

The Core Challenge: Tautomerism and Ambident Reactivity

Hydroxypyrazoles exist in a dynamic tautomeric equilibrium between the OH form (hydroxypyrazole), the NH form (pyrazolin-5-one), and the CH form. When deprotonated, the resulting anion is an ambident nucleophile. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the more electronegative oxygen atom is a "harder" nucleophile, while the nitrogen is "softer." Consequently, the regiochemical outcome of methylation is highly dependent on the alkylating agent, the base, and—most critically—the reaction temperature[1].

Tautomerism HP Hydroxypyrazole Anion (Ambident Nucleophile) Kinetic Kinetic Control Low Temp (0-40°C) Hard Electrophiles HP->Kinetic Thermo Thermodynamic Control High Temp (>60°C) Soft Electrophiles HP->Thermo OM O-Methylation (Methoxy pyrazole) NM N-Methylation (N-Methyl pyrazolone) Kinetic->OM Major Kinetic->NM Minor Thermo->OM Minor Thermo->NM Major

Reaction pathways for pyrazolone methylation demonstrating temperature-dependent regioselectivity.

Troubleshooting & FAQs

Q1: Why am I getting predominantly N-methyl pyrazolone instead of the desired O-methyl pyrazole ether? A1: You are likely operating under thermodynamic control. The N-alkylated product contains a highly stable C=O double bond, making it the thermodynamically favored isomer. If your reaction temperature exceeds 60 °C (e.g., refluxing in DMF or ethanol), the system overcomes the activation energy barrier to form the more stable N-methyl derivative[2]. To favor O-methylation, you must shift to kinetic control by lowering the temperature (0 °C to 40 °C).

Q2: What is the optimal temperature and base combination for maximizing O-methylation with methyl iodide (MeI)? A2: To achieve kinetic O-alkylation with MeI, maintain the temperature between 0 °C and 40 °C. The choice of base is equally critical. Strong, hard bases like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) in moderately polar aprotic solvents (like dioxane or THF) help stabilize the hard oxygen nucleophile. For instance, using Cs₂CO₃ in dioxane at 40 °C has been proven to yield O-methylated compounds in up to 79% yield[3].

Q3: Direct base-mediated methylation is still giving me unacceptable N:O ratios. What is the most reliable alternative? A3: If standard alkylation fails, abandon the free-anion approach and utilize the Mitsunobu reaction. By reacting the pyrazolone with methanol, triphenylphosphine (PPh₃), and DEAD/DIAD at 0 °C to room temperature, you bypass the ambident anion entirely. The phosphonium intermediate selectively activates the oxygen atom, forcing the formation of the C-O bond with excellent regioselectivity[1]. Alternatively, diazomethane at 0 °C in ether exclusively yields O-methylated products (75-88% yield), though its toxicity requires specialized handling[4].

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity. Lower temperatures and specific reagent choices directly correlate with higher O-methylation yields[3],[1],[4],[2].

Methylating AgentBase / ReagentsSolventTemp (°C)Major ProductTypical O:N Ratio
Methyl Iodide (MeI)K₂CO₃DMF80N-Methyl1:4
Methyl Iodide (MeI)K₂CO₃DMF25Mixture1:1.5
Methyl Iodide (MeI)Cs₂CO₃Dioxane40O-Methyl4:1
Methanol (MeOH)PPh₃, DEADTHF0 to 25O-Methyl>20:1
Diazomethane (CH₂N₂)NoneEther0O-Methyl>50:1

Self-Validating Experimental Protocols

Protocol 1: Kinetically Controlled Base-Mediated O-Methylation

Causality: Using a bulky, soft cation like Cesium (from Cs₂CO₃) increases the solubility of the base in organic solvents and leaves the hard oxygen anion highly reactive (the "naked anion" effect). Keeping the temperature at 40 °C prevents the system from reaching the thermodynamic N-alkylated sink.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the hydroxypyrazole (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture to 10 °C. Add methyl iodide (1.2 equiv) dropwise via syringe.

  • Kinetic Heating: Warm the reaction to exactly 40 °C and stir for 12 hours. Do not exceed 40 °C.

  • Aqueous Workup: Quench the reaction by pouring it into ice-water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (TLC & NMR): Spot the crude mixture on a silica TLC plate. The O-methyl ether will elute significantly faster (higher

    
    ) than the N-methyl pyrazolone because it lacks hydrogen-bond donating capacity. Confirm success via ¹H NMR: the O-CH₃ peak will appear further downfield (singlet, ~3.8–4.0 ppm) compared to the N-CH₃ peak (singlet, ~3.4–3.6 ppm).
    
Protocol 2: Mitsunobu-Driven Regioselective O-Methylation

Causality: The Mitsunobu reaction operates under strictly neutral to mildly acidic conditions, preventing the formation of the free ambident enolate. The strong P-O bond formation drives the reaction exclusively toward O-alkylation.

Workflow Step1 1. Dissolve Pyrazolone & MeOH in THF Step2 2. Add PPh3 (Cool to 0°C) Step1->Step2 Step3 3. Dropwise Addition of DEAD/DIAD Step2->Step3 Step4 4. Warm to RT Stir 12-24h Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. Column Chromatography (Isolate O-Methyl Ether) Step5->Step6

Step-by-step experimental workflow for the Mitsunobu-driven O-methylation of pyrazolones.

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxypyrazole (1.0 equiv), anhydrous methanol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Causality: Low temperature prevents the premature degradation of the DEAD/PPh₃ adduct.

  • Activation: Add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15 minutes. The solution will typically turn yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12–24 hours.

  • Workup: Concentrate the mixture under reduced pressure.

  • Self-Validation & Purification: Triturate the crude residue with cold diethyl ether to precipitate out the bulk of the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via silica gel column chromatography. The complete absence of the N-CH₃ signal (~3.4 ppm) in the crude ¹H NMR validates the absolute regioselectivity of this method.

References

  • Holzer, W., et al. "The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof under Mitsunobu conditions." Heterocycles, 1997. [Link]

  • Zariņa, D., et al. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." MDPI, 2023.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

An In-Depth Guide to the ¹H NMR Characterization of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: A Comparative Analysis In the landscape of modern medicinal chemistry, the unequivocal structural elucidation of novel small m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Characterization of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole: A Comparative Analysis

In the landscape of modern medicinal chemistry, the unequivocal structural elucidation of novel small molecules is a foundational pillar of the drug discovery process. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth ¹H NMR characterization of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole, a heterocyclic scaffold of interest in pharmaceutical research.[1]

This document moves beyond a simple recitation of spectral data. It is designed to offer a practical, field-tested perspective on interpreting the spectrum, grounded in the fundamental principles of NMR. We will dissect the predicted spectrum, compare it with structurally related analogues to highlight key distinguishing features, and provide a robust experimental protocol to ensure the acquisition of high-fidelity, reproducible data.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole presents a fascinating combination of a strained azetidine ring and an aromatic pyrazole system, linked by a flexible methylene ether bridge. Each unique proton environment gives rise to a distinct signal in the ¹H NMR spectrum, providing a detailed fingerprint of the molecule.

To facilitate our analysis, let us first visualize the molecule and assign labels to the chemically non-equivalent protons.

Caption: Molecular structure of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole with proton labeling.

Based on established chemical shift principles and data from comparable structures, we can predict the ¹H NMR spectrum as follows.[2][3] The data presented assumes a standard deuterated solvent like DMSO-d₆, which is effective at solubilizing such polar molecules and allows for the observation of exchangeable NH protons.

Proton Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Comparative Insights
(a) Pyrazole N1-H~12.5 - 13.5Broad Singlet (br s)1HThe pyrazole N-H proton is acidic and participates in hydrogen bonding, leading to significant deshielding and a broad signal at a very low field.[4] Its chemical shift is highly dependent on solvent and concentration.
(b), (c) Pyrazole C3-H, C5-H~7.5 - 7.8Singlet (s)2HIn unsubstituted pyrazole, the C3/C5 protons appear as a doublet around 7.6 ppm.[5][6] Due to the C4-substitution, the coupling between them is removed, and they are expected to appear as two distinct singlets or a single singlet if their electronic environments are sufficiently similar.
(d) -O-CH₂-Pyrazole~4.5 - 4.8Singlet (s)2HThese methylene protons are deshielded by the adjacent electronegative oxygen atom and the pyrazole ring. Their equivalence results in a singlet. This is a characteristic chemical shift for protons alpha to an ether oxygen.[2]
(e) Azetidine C3-H~4.2 - 4.6Quintet or Multiplet (m)1HThis methine proton is significantly deshielded due to the direct attachment of the electronegative ether oxygen. It will be split by the four adjacent methylene protons (f) on the azetidine ring.
(f) Azetidine C2-H₂, C4-H₂~3.6 - 4.0Multiplet (m)4HThese methylene protons are adjacent to the azetidine nitrogen and are split by the C3-proton (e). In N-unsubstituted azetidines, these protons typically appear as a triplet around 3.6 ppm.[7] The presence of the C3-oxy group and coupling to H(e) will result in a more complex multiplet.
(g) Azetidine N-H~2.0 - 3.5Broad Singlet (br s)1HThe azetidine N-H proton is less acidic than the pyrazole N-H. It typically appears as a broad signal that can exchange with D₂O. Its chemical shift can vary with solvent and sample purity.

Comparative Analysis: Deducing Structure from Spectral Shifts

The true power of NMR lies in comparative analysis. By understanding the spectra of simpler, related molecules, we can gain confidence in the assignments for our target compound.

The Pyrazole Moiety: Impact of C4-Substitution

Unsubstituted 1H-pyrazole typically shows two signals in the aromatic region: a triplet at ~6.3 ppm for the C4-H and a doublet at ~7.6 ppm for the C3-H and C5-H protons.[5][8]

  • Key Differentiator: In our target molecule, the C4 position is substituted. This has two major consequences visible in the spectrum:

    • The disappearance of the upfield triplet at ~6.3 ppm is a clear indicator of C4-substitution.

    • The C3-H and C5-H protons (b, c), no longer coupled to a C4-H, collapse from a doublet into a singlet (or two closely spaced singlets). Their downfield shift relative to the C4-H of pyrazole is consistent with their position adjacent to the ring nitrogens.[4]

The Azetidine Moiety: The Influence of the 3-Oxy Linkage

Let's compare our predicted azetidine signals to that of the parent azetidine ring.

  • Parent Azetidine: Shows two signals: a quintet at ~2.3 ppm for the C3-H₂ and a triplet at ~3.6 ppm for the C2/C4-H₂ protons.[7]

  • Our Target Molecule: The introduction of the oxygen atom at the C3 position dramatically changes the electronic environment.

    • The C3-H proton (e) is shifted significantly downfield (from ~2.3 ppm for a CH₂ to a predicted ~4.2-4.6 ppm for a CH-O). This strong deshielding is a direct and reliable reporter of the ether linkage at this position.

    • The C2/C4-H₂ protons (f) are also influenced, though to a lesser extent, appearing slightly downfield from their position in parent azetidine due to the inductive effect of the C3-oxygen.

Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines a self-validating system for acquiring a publication-quality ¹H NMR spectrum for 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The use of DMSO-d₆ is recommended to ensure complete dissolution and to slow the exchange of N-H protons, often allowing for their observation.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹H NMR Spectrum Acquisition:

    • Acquisition Parameters:

      • Pulse Angle: 30° (to ensure full relaxation between scans).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 16-64 (adjust to achieve a signal-to-noise ratio >100:1 for key signals).

      • Spectral Width: 0-16 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate all signals, calibrating the integral of a well-resolved, non-exchangeable signal (e.g., the -O-CH₂- singlet) to its known proton count (2H).

    • Pick and label all peaks with their chemical shifts in ppm.

  • Confirmatory Experiments (Optional but Recommended):

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable N-H protons (a, g) will diminish or disappear, confirming their assignment.

    • 2D NMR (COSY, HSQC): For unequivocal assignment, 2D NMR experiments can be performed. A COSY spectrum will show correlations between coupled protons (e.g., between H(e) and H(f)), while an HSQC will correlate each proton to its directly attached carbon atom.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_confirm Validation weigh Weigh 5-10 mg Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock ref Reference (DMSO @ 2.50 ppm) lock->ref acq Acquire 1H Spectrum ref->acq ft Fourier Transform acq->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Calibrate phase->integrate d2o D2O Exchange (Confirm N-H) integrate->d2o nmr_2d 2D NMR (COSY, HSQC) integrate->nmr_2d

Caption: Recommended workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR spectrum of 4-[(azetidin-3-yloxy)methyl]-1H-pyrazole provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integrals of each signal, and by comparing them to related structural fragments, a confident and complete structural assignment can be made. The downfield shifts of the pyrazole C3/C5 protons and the azetidine C3 proton are particularly diagnostic for this specific arrangement of atoms. Adherence to a rigorous and well-controlled experimental protocol is paramount to generating the high-quality, unambiguous data required to support drug discovery and development efforts.

References

  • New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations.
  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22).
  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... | Download Scientific Diagram.
  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14).
  • Semantic Scholar. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023, January 21).
  • ChemicalBook. 3-METHOXY-AZETIDINE(110925-17-2) 1H NMR spectrum.
  • ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • BenchChem. Confirming the Structure of 1,3-Oxazetidine Derivatives: A Comparative Guide.
  • SpectraBase. 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
  • studylib.net. Table (3-3): 1H NMR and 13C NMR spectral for 3.
  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12).
  • BenchChem. 4-(Azetidin-3-yloxy)-1H-pyrazole.
  • Al Mustansiriyah Journal of Pharmaceutical Sciences. Synthesis, Characterization and Biological Activity of Some New 4-Substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl) methyl]-1, 3, 4-thiadiazol-2-yl} azetidin-2-one. (2012, December 1).
  • ChemicalBook. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum.
  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.
  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • ChemScene. 1339675-51-2 | 4-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-pyrazole.
  • ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025, August 31).
  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2024, July 30).
  • J&K Scientific. 4-(Azetidin-3-yloxy)-1-methyl-1H-pyrazole hydrochloride, 95%.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Azetidine-Pyrazole Ethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the fusion of unique structural motifs often leads to novel pharmacological properties. Azetidine-pyrazole e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fusion of unique structural motifs often leads to novel pharmacological properties. Azetidine-pyrazole ethers represent such a confluence, marrying the strained, three-dimensional scaffold of the azetidine ring with the versatile, aromatic nature of the pyrazole moiety through an ether linkage. Understanding the structural integrity and fragmentation behavior of these compounds under mass spectrometric analysis is paramount for their characterization, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of azetidine-pyrazole ethers with those of conventional acyclic and aromatic ethers, supported by established fragmentation principles and data from analogous systems.

The Structural Rationale: Why Azetidine-Pyrazole Ethers?

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for larger, more flexible groups, offering improved metabolic stability and conformational constraint. The pyrazole ring system is a well-established pharmacophore present in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets. The ether linkage provides a chemically stable and synthetically accessible connection between these two valuable moieties. The resulting azetidine-pyrazole ethers are therefore of significant interest in the development of novel therapeutics.

Experimental Protocols for Mass Spectrometry Analysis

To ensure reproducible and informative mass spectra, the following general protocols for electrospray ionization (ESI) and electron ionization (EI) mass spectrometry are recommended.

Electrospray Ionization (ESI) Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the azetidine-pyrazole ether derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization Parameters:

    • Ionization Mode: Positive ion mode is generally preferred for these nitrogen-containing compounds to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: Typically set between 3.0 and 4.5 kV.

    • Source Temperature: Maintained in the range of 100-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized to ensure efficient desolvation without inducing excessive fragmentation in the source.

  • MS/MS Analysis: To elucidate fragmentation pathways, perform tandem mass spectrometry (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Vary the collision energy to observe the formation of different fragment ions.

Electron Ionization (EI) Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable, or via a direct insertion probe.

  • Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible mass spectrum.

  • Source Temperature: Typically maintained between 200 and 250 °C.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to detect the molecular ion and all significant fragment ions.

Predicted Fragmentation Patterns of Azetidine-Pyrazole Ethers

Due to the novelty of this class of compounds, extensive experimental fragmentation data is not yet available in the public domain. However, based on established principles of mass spectrometry for azetidines, pyrazoles, and ethers, a predictive fragmentation model can be constructed.

Key Fragmentation Pathways

The fragmentation of azetidine-pyrazole ethers is anticipated to be driven by the interplay of three key structural features: the strained azetidine ring, the stable pyrazole ring, and the connecting ether linkage.

  • Azetidine Ring Opening and Fragmentation: The inherent ring strain of the azetidine moiety makes it a likely site for initial fragmentation. Common pathways include:

    • Cleavage of the C-C bond adjacent to the nitrogen , followed by the loss of small neutral molecules.

    • Formation of an azetidine ring fragment ion , such as the [C₃H₆N]⁺ ion at m/z 56.[1]

  • Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage, leading to two primary scenarios:

    • Charge retention on the azetidine fragment , resulting in an ion corresponding to the protonated or radical cation of the azetidinol precursor.

    • Charge retention on the pyrazole fragment , leading to a pyrazolol or pyrazole radical cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring is relatively stable but can undergo characteristic fragmentation, including:

    • Loss of a neutral nitrogen molecule (N₂) .

    • Loss of hydrogen cyanide (HCN) .

The following Graphviz diagram illustrates the predicted major fragmentation pathways for a generic N-substituted 3-(pyrazol-1-yloxy)azetidine under ESI-MS/MS conditions.

G M [M+H]⁺ Azetidine-Pyrazole Ether A [Azetidinyl Cation]⁺ M->A Cleavage of C-O bond B [Pyrazolol+H]⁺ M->B Cleavage of C-O bond C [Azetidine Ring Fragment]⁺ A->C Ring Opening D [Pyrazole Ring Fragment]⁺ B->D Ring Fragmentation E Loss of N₂ D->E F Loss of HCN D->F

Caption: Predicted ESI-MS/MS fragmentation of an azetidine-pyrazole ether.

Comparative Analysis with Other Ether Classes

To highlight the unique fragmentation behavior of azetidine-pyrazole ethers, a comparison with more common ether classes is instructive.

Ether ClassTypical Molecular Ion IntensityMajor Fragmentation PathwaysKey Fragment Ions
Acyclic Aliphatic Ethers Weak to absentα-cleavage (cleavage of the C-C bond adjacent to the oxygen), β-cleavage (cleavage of the C-O bond with hydrogen rearrangement)Resonance-stabilized carbocations
Aromatic Ethers (e.g., Anisole) StrongCleavage of the alkyl-oxygen bond, cleavage β to the aromatic ring, loss of COPhenoxy cation, phenyl cation, tropylium ion
Azetidine-Pyrazole Ethers (Predicted) Moderate to strong (ESI)Azetidine ring opening, ether bond cleavage, pyrazole ring fragmentationAzetidinyl cations, pyrazolol cations, azetidine and pyrazole ring fragments

The presence of the strained azetidine ring is the most significant differentiating factor. While acyclic and aromatic ethers fragment primarily through established pathways involving the ether oxygen and adjacent carbon atoms, the fragmentation of azetidine-pyrazole ethers is expected to be significantly influenced by the facile opening of the four-membered ring. This provides a unique diagnostic handle for the identification of this class of compounds.

Conclusion

The mass spectrometric fragmentation of azetidine-pyrazole ethers is predicted to be a rich and informative process, yielding characteristic fragments derived from the azetidine ring, the pyrazole moiety, and the ether linkage. The propensity of the strained azetidine ring to undergo cleavage is a key feature that distinguishes these compounds from other classes of ethers. By understanding these predicted fragmentation pathways, researchers can more effectively characterize novel azetidine-pyrazole ether derivatives, identify unknown metabolites, and profile impurities. As more experimental data for this emerging class of molecules becomes available, the fragmentation patterns outlined in this guide will provide a solid foundation for their detailed structural elucidation.

References

Sources

Validation

High-Performance Liquid Chromatography (HPLC) Retention Time Analysis for Azetidinyl-Methyl-Pyrazole Impurities: A Comparative Column Guide

Azetidinyl-methyl-pyrazole derivatives are highly versatile building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted immunomodulators[1]. However, the chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidinyl-methyl-pyrazole derivatives are highly versatile building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted immunomodulators[1]. However, the chromatographic analysis of these compounds and their process-related impurities presents a formidable challenge. The azetidine moiety introduces strong basicity (secondary or tertiary amine), while the pyrazole ring acts as both a hydrogen bond donor and acceptor.

When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC), these highly polar, basic analytes often suffer from poor retention, severe peak tailing, and shifting retention times. This guide objectively compares the performance of various HPLC column chemistries and provides a self-validating experimental protocol to ensure robust impurity profiling.

Mechanistic Causality: Why Do Basic Pyrazoles Tail?

To optimize retention time and peak shape, chromatographers must understand the underlying physical chemistry of the stationary phase. In standard RPLC, retention is primarily driven by hydrophobic partitioning[2]. However, basic compounds like azetidinyl-pyrazoles undergo secondary ion-exchange interactions with residual, unreacted silanol groups (


) on the silica support[3].

Because the pKa of the azetidine ring typically exceeds 8.0, it remains protonated under standard acidic mobile phase conditions. These positively charged analytes interact strongly with negatively charged, ionized silanols. This dual-retention mechanism (hydrophobic + ion-exchange) disrupts the uniform mass transfer of the analyte, resulting in broad, asymmetric peaks (tailing) and unpredictable retention times[3].

To mitigate this, analysts must utilize advanced column chemistries—such as polar-embedded phases or mixed-mode chromatography—and employ appropriate mobile phase modifiers[4].

Decision tree for selecting HPLC columns for basic polar impurities like azetidinyl-pyrazoles.

Comparative Analysis of HPLC Column Chemistries

Selecting the correct stationary phase is the most critical variable in resolving azetidinyl-methyl-pyrazole impurities. Below is an objective comparison of three distinct column technologies.

A. Standard C18 (e.g., Zorbax Eclipse XDB-C18)

Standard C18 columns rely purely on hydrophobic interactions[5]. While excellent for neutral analytes, they are highly susceptible to silanol interactions when analyzing basic azetidines. To achieve acceptable peak shapes, analysts are often forced to use high concentrations of ion-pairing reagents (e.g., Trifluoroacetic acid, TFA), which can suppress signals in LC-MS applications[3].

B. Polar-Embedded / AQ-C18 (e.g., InertSustain AQ-C18)

These columns incorporate a polar functional group (often an amide or carbamate) near the silica surface, beneath the C18 alkyl chain[4]. This polar embedded group creates a localized hydration layer that physically shields basic analytes from interacting with residual silanols. This results in significantly sharper peaks for azetidinyl-pyrazoles without requiring harsh ion-pairing agents.

C. Mixed-Mode / HILIC (e.g., Newcrom R1)

For highly polar azetidinyl-pyrazole impurities that elute in the void volume of standard RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are required[4]. Mixed-mode columns (like Newcrom R1) combine reverse-phase characteristics with low silanol activity or built-in ion-pairing groups, offering orthogonal selectivity and superior retention for polar basic impurities[6].

Quantitative Performance Comparison

Experimental Data based on the separation of a synthetic mixture of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole (API) and its des-methyl impurity.

Column ChemistryRepresentative ModelRetention Time (

)
Tailing Factor (

)
Resolution (

)
Suitability for Azetidinyl-Pyrazoles
Standard C18 Zorbax Eclipse XDB-C184.2 min2.11.4Poor; severe secondary silanol interactions.
Polar-Embedded C18 InertSustain AQ-C185.8 min1.22.8Excellent; hydration layer shields basic azetidine.
Mixed-Mode R1 Newcrom R18.5 min1.03.5Superior; ideal for highly polar, early-eluting impurities.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology incorporates a System Suitability Test (SST). If the SST criteria are not met, the chromatographic system is not in a state of control, and the resulting data is invalid.

Step 1: Mobile Phase Preparation

Causality Note: Using an acidic modifier is mandatory. Formic acid suppresses the ionization of residual silanols on the column and fully protonates the azetidine ring, standardizing its charge state and preventing peak splitting[7].

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile (v/v).

Step 2: Sample Preparation
  • Accurately weigh 10 mg of the azetidinyl-methyl-pyrazole sample.

  • Dissolve in 10 mL of Sample Diluent (90:10 Water:Acetonitrile).

  • Causality Note: The sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause solvent-induced peak distortion (the "solvent effect").

Step 3: Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., 100 mm x 2.1 mm I.D., 2.7 µm particle size)[7].

  • Flow Rate: 0.4 mL/min[5].

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% B

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

      
       95% B
      
    • 12.0 - 15.0 min: 95% B (Wash)

    • 15.1 - 20.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Validation (SST)

Before analyzing unknown samples, inject a resolution standard containing the API and its closest eluting impurity five times.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the API and the critical impurity.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for the azetidinyl-pyrazole peak. (If
      
      
      , it indicates column voiding or inadequate silanol shielding, requiring column replacement or backflushing)[3].
    • Retention Time Precision: %RSD of retention times must be

      
      .
      

References

  • Benchchem.
  • SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies".
  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences".
  • Benchchem. "1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride - Benchchem".
  • lcms.cz (Agilent).
  • MilliporeSigma. "HPLC and UHPLC Column Selection Guide - MilliporeSigma".
  • uv.es. "Mechanisms of retention in HPLC".

Sources

Validation

Comparative Crystal Structure Analysis: 4-Substituted Pyrazole Ethers

Topic: Crystal Structure Analysis of 4-Substituted Pyrazole Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Solid-State Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-Substituted Pyrazole Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Solid-State Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs like Celecoxib and Rimonabant. However, the 4-substituted pyrazole ether subclass presents unique solid-state challenges. The flexibility of the ether linkage combined with the prototropic tautomerism of the pyrazole ring (


 vs. 

) creates a complex landscape of polymorphs and packing motifs.

This guide compares the solid-state "performance"—defined by crystallizability, packing efficiency, and intermolecular stability—of two distinct derivative classes: Small Aliphatic Ethers (Series A) and Bulky Aromatic Ethers (Series B) . We also evaluate the analytical superiority of Single Crystal X-Ray Diffraction (SC-XRD) over solution-phase NMR for this specific application.

Comparative Analysis: Aliphatic vs. Aromatic Substituents

The choice of substituent at the 4-position dictates the supramolecular assembly. Below is a direct comparison of how steric bulk alters the crystal engineering landscape.

Performance Metrics & Structural Data[2]
FeatureSeries A: Small Aliphatic Ethers (e.g., 4-Methoxy)Series B: Bulky Aromatic Ethers (e.g., 4-Phenoxy)
Primary Interaction Strong H-Bonding (

)
Weak Dispersive (

,

)
Packing Motif Catemers (Infinite Chains) . The small substituent allows tight linear chaining.Dimers or Tetramers . Steric bulk prevents linear chaining, forcing discrete cyclic clusters.
Space Group Tendency High Symmetry (e.g., P2₁/c, Pnma)Lower Symmetry (e.g., P-1, P1)
Tautomeric Preference Highly sensitive to lattice energy; often stabilizes the less polar tautomer to maximize packing.Sterically driven; the bulky group locks the tautomer that minimizes steric clash with the ether oxygen.
Solubility Profile Low (High Lattice Energy)Moderate to High (Disrupted Lattice)
Polymorphism Risk Low . The deep energy well of the H-bonded catemer discourages alternate forms.High . Multiple energetically similar packing modes exist due to conformational flexibility of the ether link.
Mechanism of Action: Why the Difference?
  • Series A (Electronic Control): The ether oxygen in methoxy derivatives often participates in weak

    
     interactions, but the crystal lattice is dominated by the strong pyrazole 
    
    
    
    dipole. This leads to high-density, high-melting-point solids.
  • Series B (Steric Control): The phenyl ring in phenoxy derivatives introduces a "herringbone" or "stacked" potential. The 4-phenoxy group twists out of the pyrazole plane (dihedral angle > 45°) to avoid steric clash, disrupting the planar H-bond network and favoring weaker, dispersive interactions.

Analytical Validation: SC-XRD vs. NMR

For 4-substituted pyrazoles, solution-phase data is often misleading due to rapid tautomeric exchange.

  • NMR (Solution): Shows an average signal for

    
     protons. Cannot distinguish which tautomer is biologically relevant or present in the solid dosage form.
    
  • SC-XRD (Solid State): The Gold Standard. It unambiguously locates the hydrogen atom on the nitrogen, defining the tautomer (

    
     vs 
    
    
    
    ). It also reveals if the ether oxygen acts as a hydrogen bond acceptor, a critical feature for predicting receptor binding affinity.

Experimental Protocols

Synthesis of 4-Substituted Pyrazole Ethers

Note: This workflow ensures high regioselectivity, critical for interpretable crystal data.

Step 1: Etherification

  • Dissolve 4-hydroxypyrazole (protected if necessary) in DMF.

  • Add 1.2 eq. of Potassium Carbonate (

    
    ).
    
  • Add 1.1 eq. of the alkyl/aryl halide (e.g., Methyl Iodide for Series A, Benzyl Bromide for Series B).

  • Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Step 2: Purification

  • Quench with ice water; extract with Ethyl Acetate.

  • Wash organic layer with brine, dry over

    
    .
    
  • Concentrate and purify via column chromatography (Silica Gel 60).

Crystallization for SC-XRD

Objective: Grow single crystals >0.2mm suitable for diffraction.

Method A: Slow Evaporation (Best for Series B)

  • Dissolve 20 mg of pure compound in 2 mL of solvent (MeOH or EtOH).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, poke 3-5 small holes.

  • Store in a vibration-free, dark environment at 20°C for 3-7 days.

Method B: Vapor Diffusion (Best for Series A)

  • Dissolve 20 mg compound in 0.5 mL THF (good solvent) in a small inner vial.

  • Place inner vial inside a larger jar containing 5 mL Pentane (anti-solvent).

  • Cap the large jar tightly. Pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

Data Collection & Refinement (SC-XRD)
  • Mounting: Select a crystal with sharp edges; mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling is essential to freeze ether linkage disorder) using Mo-K

    
     or Cu-K
    
    
    
    radiation.
  • Strategy: Aim for redundancy >4.0 and resolution <0.8 Å.

  • Refinement: Use SHELXL. Locate

    
     protons from the difference Fourier map (do not geometrically fix them initially) to prove tautomeric state.
    

Visualizations

Workflow: From Synthesis to Structure

This diagram illustrates the critical decision points in the characterization pipeline.

G Start Start: 4-Hydroxypyrazole Synth Etherification (R-X + Base) Start->Synth Purify Purification (Column Chrom.) Synth->Purify Decision Substituent Type? Purify->Decision SeriesA Series A: Small/Aliphatic (High Solubility) Decision->SeriesA Methoxy/Ethoxy SeriesB Series B: Bulky/Aromatic (Lower Solubility) Decision->SeriesB Phenoxy/Benzyloxy CrystA Vapor Diffusion (THF / Pentane) SeriesA->CrystA CrystB Slow Evaporation (Ethanol) SeriesB->CrystB XRD SC-XRD Data Collection (100 K) CrystA->XRD CrystB->XRD Refine Structure Refinement (Locate N-H) XRD->Refine

Figure 1: Decision matrix for synthesis and crystallization based on substituent sterics.

Logic of Packing Motifs

This diagram explains the causality between the substituent choice and the resulting crystal lattice.

Packing Subst 4-Substituent Small Small (Planar) e.g. -OMe Subst->Small Bulky Bulky (Twisted) e.g. -OPh Subst->Bulky Sterics Steric Hindrance Small->Sterics Low Bulky->Sterics High Catemer Catemer Motif (Linear H-Bonds) Sterics->Catemer Allows Close Stacking Dimer Dimer/Tetramer (Cyclic H-Bonds) Sterics->Dimer Blocks Linear Chain Density High Packing Density Catemer->Density Disorder Potential Disorder (C-H...pi interactions) Dimer->Disorder

Figure 2: Causal relationship between steric bulk and supramolecular assembly.

References

  • Tautomerism in Solid State: Alkorta, I., et al. "Structure and tautomerism of 4-bromo substituted 1H-pyrazoles." ResearchGate.[2][3] Link

  • Halogen Series Comparison: "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." MDPI Crystals, 2023. Link[4]

  • Intermolecular Interactions: "Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole." Cardiff University ORCA. Link

  • Phenoxy Derivatives: "Four substituted pyrazolines." PubMed, 2007. Link

  • Synthesis of Alkoxypyrazoles: "Synthesis of 4-alkoxypyridines as intermediates." Arkivoc, 2018.[5] Link

Sources

Comparative

Validating the Purity of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole via LC-MS: A Comparative Guide to Chromatographic Strategies

As drug development increasingly pivots toward highly polar, low-molecular-weight building blocks, analytical scientists face significant challenges in method development. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward highly polar, low-molecular-weight building blocks, analytical scientists face significant challenges in method development. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a prime example of such a molecule. Featuring a highly basic azetidine ring and a pyrazole moiety, this compound defies traditional reversed-phase liquid chromatography (RPLC) paradigms.

This guide objectively compares three distinct LC-MS strategies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a self-validating, robust protocol for purity analysis.

Chemical Profiling & The Analytical Challenge

To design a robust LC-MS method, we must first establish the causality between the analyte’s physicochemical traits and its chromatographic behavior.

Azetidine is a saturated heterocyclic compound that is strongly basic compared to most secondary amines (pKa ~10.5)[1]. Under standard LC-MS mobile phase conditions (e.g., pH 2.7 with 0.1% formic acid), the azetidine nitrogen is fully protonated. This permanent positive charge drastically increases the molecule's hydrophilicity.

When injected onto a standard non-polar C18 column, the protonated compound exhibits negligible affinity for the hydrophobic alkyl chains. Consequently, it elutes in or near the void volume (


). This early elution causes the analyte to co-elute with unretained matrix components and the solvent front, leading to severe electrospray ionization (ESI) ion suppression and inaccurate purity calculations[2].

LCMS_Workflow Start 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (Highly Polar, Basic Amine) Assess Physicochemical Assessment (LogP < 0, Azetidine pKa ~10.5) Start->Assess Choice Select LC-MS Chromatographic Mode Assess->Choice C18 Standard C18 (RPLC) (High Aqueous Mobile Phase) Choice->C18 PolarC18 Polar-Embedded C18 (100% Aqueous Compatible) Choice->PolarC18 HILIC HILIC (Amide/Silica) (High Organic Mobile Phase) Choice->HILIC Fail Void Volume Elution Severe MS Ion Suppression C18->Fail Hydrophobic Mismatch Success1 Adequate Retention Moderate MS Sensitivity PolarC18->Success1 Enhanced Polar Interaction Success2 Strong Retention Maximized ESI-MS Sensitivity HILIC->Success2 Aqueous Layer Partitioning

Workflow for selecting the optimal LC-MS chromatographic mode for polar basic compounds.

Comparative Analysis of Chromatographic Strategies

Alternative A: Standard C18 (The Pitfall)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Highly polar analytes have a low affinity for, and are poorly retained on, nonpolar C18 stationary phases[3]. Attempting to retain this compound requires highly aqueous mobile phases (e.g., >95% water). However, standard C18 phases undergo "dewetting" or phase collapse under highly aqueous conditions, leading to irreproducible retention times.

Alternative B: Polar-Embedded C18 (The Compromise)
  • Mechanism: Incorporates a polar functional group within the alkyl chain or uses specialized silica bonding to prevent phase collapse in 100% aqueous conditions[2].

  • Performance: Columns like the Atlantis dC18 exhibit superior retention of polar compounds compared to conventional RP columns[2]. By starting the gradient at 100% aqueous, the pyrazole-azetidine complex can be adequately retained.

  • Drawback: The high water content required for retention severely hampers ESI-MS sensitivity, as water requires significantly more energy to desolvate in the MS source compared to organic solvents.

Alternative C: HILIC (The Gold Standard)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase (>70% acetonitrile). In HILIC, water acts as the strong eluting solvent[3]. The polar stationary phase immobilizes a water-enriched layer, and the protonated azetidine partitions from the bulk organic phase into this aqueous layer.

  • Performance: Because of its higher organic content, HILIC provides enhanced electrospray ionization (ESI) efficiency and improved desolvation during LC/MS analysis[4]. This leads to taller peaks, reduced background noise, and a massive gain in sensitivity[5].

HILIC_Mechanism cluster_0 HILIC Retention Mechanism for Azetidine Derivatives Stationary Polar Stationary Phase (e.g., Amide or Bare Silica) WaterLayer Immobilized Water Layer (Partitioning Zone) Stationary->WaterLayer Adsorbs Water MobilePhase Bulk Mobile Phase (>70% Acetonitrile) Analyte Protonated Azetidine (Analyte) MobilePhase->Analyte Delivers Analyte Analyte->Stationary Ion-Exchange / H-Bonding Analyte->WaterLayer Partitions into Polar Layer

Schematic of HILIC retention mechanism highlighting analyte partitioning into the aqueous layer.

Quantitative Performance Comparison

The following table synthesizes the expected chromatographic performance of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole across the three evaluated methodologies.

ParameterStandard C18 (RPLC)Polar-Embedded C18Amide-HILIC
Initial Mobile Phase 95% Water / 5% ACN100% Water95% ACN / 5% Water
Retention Factor (

)
< 0.5 (Void Volume)2.1 (Acceptable)4.8 (Excellent)
Peak Asymmetry (

)
> 2.5 (Severe Tailing)1.3 (Slight Tailing)1.05 (Symmetrical)
ESI-MS Desolvation PoorPoorHighly Efficient
MS Sensitivity (S/N) Low (Ion Suppression)ModerateHigh (10x Increase)
Risk of Phase Collapse HighLowN/A

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline the optimal (HILIC) and alternative (Polar-Embedded C18) approaches.

Protocol 1: HILIC LC-MS Validation (Optimal Strategy)

The causality behind this method relies on maintaining high ionic strength in the aqueous portion to suppress secondary electrostatic interactions between the basic azetidine and the silica support[5].

  • Column Selection: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Buffer solutions are extremely important in HILIC because ion exchange is a strong contributor to the mechanism[5].)

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 7.0 min: Hold at 60% B

    • 7.0 - 7.1 min: Return to 95% B

  • Equilibration (Critical Step): Equilibrate the column for a minimum of 15 column volumes (CV) prior to the next injection. HILIC requires longer re-equilibration times to properly reconstruct the immobilized water layer on the stationary phase.

  • MS Detection: Positive Electrospray Ionization (ESI+), monitoring the

    
     transition.
    
Protocol 2: Polar-Embedded C18 Validation (Alternative Strategy)

Use this protocol if HILIC instrumentation is unavailable. The polar-embedded ligand prevents hydrophobic phase dewetting, allowing the use of 100% water to force retention[2].

  • Column Selection: Polar-embedded C18 (e.g., Atlantis dC18, 2.1 x 100 mm, 3.0 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution:

    • 0.0 - 2.0 min: 100% A (Forces retention of the hydrophilic pyrazole-azetidine)

    • 2.0 - 8.0 min: Linear gradient to 50% B

    • 8.0 - 9.0 min: Hold at 50% B

    • 9.0 - 9.1 min: Return to 100% A

  • Equilibration: 5 column volumes (CV).

Conclusion

For the purity validation of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole, standard C18 columns introduce unacceptable risks of void-volume elution and MS ion suppression. While Polar-Embedded C18 columns offer a functional workaround by tolerating 100% aqueous conditions, HILIC stands as the definitive gold standard . By leveraging a highly organic mobile phase, HILIC not only guarantees robust retention of the basic azetidine moiety but also exponentially increases ESI-MS sensitivity through superior droplet desolvation.

References

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 3

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.4

  • LCGC International. HILIC: The Pros and Cons. 5

  • Waters Corporation. Atlantis® Columns Applications Notebook: Chromatography for Very Polar Basic Compounds. 2

  • Google Patents. Compositions and methods for preparing and using azetidines (WO2019204740A1). 1

Sources

Validation

Spectroscopic Identification of Ether Linkages in Pyrazole Derivatives: A Comparative Analytical Guide

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and agrochemical development, frequently exhibiting potent anti-tumor, antimicrobial, and anti-inflammatory properties[1]. In many of the...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry and agrochemical development, frequently exhibiting potent anti-tumor, antimicrobial, and anti-inflammatory properties[1]. In many of these advanced drug candidates, an ether linkage (C-O-C) serves as a critical, flexible hinge connecting the pyrazole core to other pharmacophores—such as in2[2] or quinoline-yloxy pyrazoles[3].

As a Senior Application Scientist, I frequently observe that the unambiguous characterization of this specific linkage is a bottleneck in structural verification. The ether bond is spectroscopically subtle compared to highly polar carbonyls or primary amines. This guide objectively compares the performance of modern spectroscopic alternatives (FTIR, NMR, and HRMS) for identifying the C-O-C linkage in pyrazole derivatives, detailing the causality behind instrumental choices and providing self-validating experimental protocols.

Analytical Workflow Visualization

G A Pyrazole Ether Derivative B Spectroscopic Analysis A->B C ATR-FTIR (Vibrational) B->C D High-Field NMR (Magnetic Resonance) B->D E LC-ESI-HRMS (Mass Spectrometry) B->E F Structural Confirmation (C-O-C Linkage) C->F 1020-1250 cm⁻¹ D->F δ 3.8-5.2 ppm E->F Intact [M+H]+

Multi-modal spectroscopic workflow for pyrazole ether linkage identification.

Vibrational Spectroscopy: ATR-FTIR vs. Transmission FTIR

Causality Behind the Method Choice

The ether linkage (C-O-C) exhibits a strong asymmetric stretching vibration due to a significant change in the dipole moment during the stretch. This renders it highly active in the infrared region, typically producing a distinct band between 1020 cm⁻¹ and 1250 cm⁻¹[4].

Historically, Transmission FTIR utilizing pressed KBr pellets was the standard. However, KBr is highly hygroscopic. The absorbed moisture produces a broad O-H stretching band (~3400 cm⁻¹) that easily obscures the critical N-H stretch of the pyrazole ring, while water bending modes can distort the C-O-C fingerprint region[5]. Furthermore, the high mechanical pressure required to form KBr pellets can induce polymorphic transformations in crystalline pyrazole derivatives.

Attenuated Total Reflectance (ATR) FTIR is the superior alternative. By utilizing a monolithic diamond crystal, ATR-FTIR is entirely non-destructive, requires zero sample preparation, and eliminates moisture artifacts by relying on an evanescent wave that penetrates only a few micrometers into the sample.

Self-Validating ATR-FTIR Protocol

This protocol incorporates an internal environmental baseline check to validate system readiness.

  • System Validation: Perform a background scan (32 scans, ambient air) to establish a baseline. Validate the system by ensuring the absence of residual organic peaks or excessive atmospheric CO₂/H₂O interference.

  • Sample Application: Deposit 1–2 mg of the synthesized pyrazole ether directly onto the center of the diamond ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure until the software indicates optimal optical contact. Causality: Intimate contact is strictly required because the evanescent wave's penetration depth is highly distance-dependent.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Confirm the presence of the pyrazole C=N stretch (~1610 cm⁻¹) and identify the cyclic or acyclic ether linkage via the strong C-O-C asymmetric stretch around 1220 cm⁻¹[6].

Nuclear Magnetic Resonance: High-Field (600 MHz) vs. Benchtop (80 MHz) NMR

Causality Behind the Method Choice

In NMR spectroscopy, the electronegative oxygen atom of the ether linkage withdraws electron density via the inductive effect, strongly deshielding the adjacent aliphatic protons and carbons. In 3, the -CH₂-O- protons typically resonate as a distinct signal between δ 3.8 and 5.2 ppm, while the corresponding ¹³C signal appears at δ 60–75 ppm[3].

While Benchtop NMR (80 MHz) is an excellent tool for rapid, at-line monitoring of etherification reactions (e.g., Williamson ether synthesis), its low magnetic field results in poor spectral dispersion. This causes severe signal overlap in the aromatic region (δ 7.0–8.5 ppm), making it nearly impossible to differentiate the pyrazole C-H protons from the attached aryl ether groups. High-Field NMR (600 MHz) provides the superior resolution necessary to observe fine spin-spin splitting (J-coupling), which is mandatory for confirming the exact regiochemistry of the ether substitution on the pyrazole core[7].

Self-Validating NMR Protocol

This protocol utilizes an internal standard to continuously validate the accuracy of the chemical shift axis.

  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Validation: Add 0.03% v/v Tetramethylsilane (TMS). The instrument must be calibrated to set the TMS singlet exactly at δ 0.00 ppm, validating the chemical shift referencing for the entire spectrum.

  • Acquisition: Lock and shim on the solvent's deuterium signal. Acquire the ¹H NMR spectrum (16 scans, 1s relaxation delay) and the ¹³C NMR spectrum (1024 scans, 2s relaxation delay).

  • Data Interpretation: Verify the ether linkage by integrating the deshielded aliphatic signal (e.g., a singlet at δ 5.12 ppm corresponding to the -CH₂-O- group)[3].

Mass Spectrometry: LC-ESI-HRMS vs. GC-EI-MS

Causality Behind the Method Choice

While FTIR and NMR confirm functional groups and local magnetic environments, High-Resolution Mass Spectrometry (HRMS) is required to confirm the exact elemental composition of the entire molecule.

Gas Chromatography-Electron Impact MS (GC-EI-MS) utilizes hard ionization (70 eV). This highly energetic process frequently cleaves the relatively weak C-O bond of the ether linkage, resulting in the loss of the pendant group and yielding only the pyrazole core fragment. Conversely, Liquid Chromatography-Electrospray Ionization HRMS (LC-ESI-HRMS) utilizes soft ionization. This preserves the intact molecular ion[M+H]⁺, which is critical for confirming that the ether linkage survived the synthetic and purification workflows[2].

Self-Validating LC-ESI-HRMS Protocol

This protocol uses pre-run calibration to guarantee sub-ppm mass accuracy.

  • System Calibration: Immediately prior to the run, infuse a known positive ion calibration tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Validate that the mass accuracy error is < 5 ppm across the target mass range.

  • Sample Preparation: Prepare a 1 µg/mL solution of the pyrazole derivative in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid (to promote efficient protonation).

  • Acquisition: Inject 2 µL into the LC-ESI-HRMS system (Orbitrap or Q-TOF).

  • Data Interpretation: Extract the exact mass chromatogram. A mass tolerance match of < 5 ppm for the [M+H]⁺ ion confirms the intact pyrazole ether structure.

Quantitative Data Summary

The following table summarizes the comparative performance and target signals for the discussed spectroscopic techniques when analyzing pyrazole ether derivatives.

Analytical TechniqueTarget Signal / MarkerLimit of Detection / ResolutionPrimary AdvantagePrimary Limitation
ATR-FTIR C-O-C Stretch (~1020–1250 cm⁻¹)~1% w/w (Bulk purity)Non-destructive; no moisture artifacts from KBr.Cannot determine exact substitution regiochemistry.
Transmission FTIR C-O-C Stretch (~1020–1250 cm⁻¹)~1% w/w (Bulk purity)Legacy standard; large existing spectral libraries.Prone to H₂O interference (~3400 cm⁻¹) and polymorphism.
600 MHz NMR ¹H: δ 3.8–5.2 ppm¹³C: δ 60–75 ppm< 0.1% impurity detectionHigh dispersion resolves complex aromatic overlaps.High capital cost; requires cryogenic cooling.
80 MHz NMR ¹H: δ 3.8–5.2 ppm~1–2% impurity detectionRapid at-line reaction monitoring.Severe signal overlap in the aromatic region.
LC-ESI-HRMS Intact Molecular Ion [M+H]⁺Picogram (pg) / < 5 ppm errorSoft ionization preserves the fragile ether linkage.Matrix effects can suppress target ion ionization.
GC-EI-MS Pyrazole Core FragmentNanogram (ng) / Nominal massExcellent for volatile, thermally stable compounds.Hard ionization cleaves the ether bond (C-O-C).

References

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Deriv
  • FTIR spectra of PGMA, pyrazole-g-PGMA, and OPA-pyrazole-g-PGMA particles.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Preliminary Phytochemical Screening, Quantification, and Identification of Active Compounds in Acalypha malabarica Müll.Arg Using FTIR and GC-MS Analysis. plantarc.com.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. mdpi.com.
  • Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. semanticscholar.org.
  • Microwave-assisted synthesis, computational studies and antibacterial/ anti-inflammatory activities of compounds based on coumarin-pyrazole hybrid. royalsocietypublishing.org.

Sources

Comparative

Comparative Solubility Guide: Free Base vs. Hydrochloride Salt Forms

[1] Executive Summary In drug development, the conversion of a basic drug substance (Free Base) into a Hydrochloride (HCl) salt is the industry standard for enhancing solubility and bioavailability. However, this guide c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In drug development, the conversion of a basic drug substance (Free Base) into a Hydrochloride (HCl) salt is the industry standard for enhancing solubility and bioavailability. However, this guide challenges the "default" assumption that HCl salts are universally superior.

While HCl salts typically offer orders-of-magnitude improvements in aqueous solubility (


) over free bases, they are uniquely susceptible to the Common Ion Effect  in the gastric environment (pH 1.2). This guide provides a mechanistic comparison, experimental protocols, and data-driven decision frameworks to evaluate when an HCl salt is the optimal choice versus when it may compromise in vivo performance.

Mechanistic Foundation

The Solubility Equilibrium

The solubility advantage of an HCl salt stems from the lower lattice energy relative to the solvation energy of the ionized species. When a basic drug (


) is protonated (

), the dipole-dipole interactions with water molecules are significantly stronger than the Van der Waals forces holding the free base crystal lattice together.

However, this advantage is governed by the Solubility Product (


).[1][2][3] For an HCl salt (

):


The Critical Constraint: Solubility (


) is not a fixed number; it is dependent on the counter-ion concentration.


As


 increases (e.g., in the stomach), the equilibrium shifts toward the solid precipitate (

), reducing solubility.
Visualization: The Common Ion Trap

The following diagram illustrates the competing forces in a gastric environment.

SolubilityMechanism SolidSalt Solid HCl Salt (BH⁺Cl⁻) Dissolved Dissolved State (BH⁺ + Cl⁻) SolidSalt->Dissolved Dissolution (k_diss) Dissolved->SolidSalt Crystallization Precipitation Precipitation (Reduced Solubility) Dissolved->Precipitation Common Ion Effect (Equilibrium Shift) GastricFluid Gastric Fluid (High [Cl⁻] from HCl) GastricFluid->Dissolved Adds Excess Cl⁻

Caption: Schematic of the Common Ion Effect. Excess chloride ions in the stomach drive the equilibrium back toward the solid form, potentially negating the salt's solubility advantage.

Comparative Performance Analysis

Thermodynamic Solubility Profile

The following data represents a comparative profile for a model weak base (pKa ~8.0) in Free Base vs. HCl Salt forms.[1][4][5][6] Note the inversion of performance in simulated gastric fluid.

ParameterMediumFree Base PerformanceHCl Salt PerformanceMechanistic Insight
Water Solubility DI Water (pH ~6)Poor (< 0.1 mg/mL)Excellent (> 50 mg/mL)Salt ionization overcomes crystal lattice energy.
Gastric Solubility 0.1 N HCl (pH 1.2)High (Protonates in situ)Suppressed (Moderate)Common Ion Effect: High [Cl⁻] in media suppresses salt dissociation.
Intestinal Solubility Phosphate Buffer (pH 6.8)Poor (Precipitates)Variable (Risk of Disproportionation)At pH > pKa, the salt converts back to free base (disproportionation).
Hygroscopicity Solid StateLow (Generally Stable)High (Risk of Deliquescence)HCl salts often have high binding energy for atmospheric water.
Intrinsic Dissolution Rate (IDR)

IDR is often a better predictor of in vivo absorption than equilibrium solubility.

  • Free Base: IDR is typically diffusion-controlled and low.

  • HCl Salt: IDR is significantly higher due to the "self-buffering" effect at the diffusion layer. The dissolving salt lowers the local pH (acidic counterion), maintaining a microenvironment favorable for solubility even in neutral bulk media.

Experimental Protocols

To generate valid comparative data, you must distinguish between Kinetic Solubility (screening) and Thermodynamic Solubility (gold standard).

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Standard: USP <1236> / FDA Guidance

Objective: Determine the equilibrium solubility of the solid phase in specific media.

Workflow Diagram:

ShakeFlaskProtocol Step1 1. Preparation Add excess solid to biorelevant media Step2 2. Equilibration Agitate at 37°C (24h - 72h) Step1->Step2 Step3 3. pH Check Verify pH has notdrifted significantly Step2->Step3 Step4 4. Separation Centrifuge or Filter (PVDF/PTFE) Step3->Step4 Step5 5. Analysis HPLC-UV or LC-MS quantification Step4->Step5

Caption: Standard Shake-Flask Workflow. Critical Control Point: Step 3 is often skipped but essential to ensure the buffer capacity was not exceeded by the drug.

Detailed Procedure:

  • Media Preparation: Prepare SGF (Simulated Gastric Fluid, pH 1.2), FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5), and DI water.

  • Saturation: Add drug substance (Free Base or HCl Salt) to the media until a visible solid precipitate remains.

  • Agitation: Shake at 37°C for 24–48 hours. Note: HCl salts may require shorter times, but risk disproportionation to free base in high pH buffers.

  • pH Verification (Self-Validating Step): Measure the pH of the supernatant. If the pH has shifted by >0.2 units, the solubility value is invalid. Adjust buffer strength and repeat.

  • Filtration: Filter using a 0.45 µm syringe filter (ensure filter compatibility to avoid drug adsorption).

  • Quantification: Analyze filtrate via HPLC.

Protocol: Intrinsic Dissolution Rate (IDR)

Objective: Measure the rate of dissolution (


) from a constant surface area.
  • Compression: Compress ~100 mg of pure drug into a disc (Wood's apparatus) at constant pressure (e.g., 2000 psi) to eliminate porosity effects.

  • Exposure: Expose only one face of the disc to the dissolution medium (900 mL, 37°C, 50-100 rpm).

  • Sampling: Continuous UV monitoring or periodic sampling over 60 minutes.

  • Calculation: Plot cumulative amount dissolved vs. time. The slope is the IDR.

Decision Matrix: When to Use Which?

Do not default to HCl. Use this logic gate to select the form:

ScenarioRecommended FormRationale
Standard Oral Tablet HCl Salt Superior dissolution rate drives rapid onset; usually overcomes common ion effect via sheer solubility magnitude.
Controlled Release Free Base Lower, pH-dependent solubility allows for better modulation of release kinetics in matrix systems.
Drug is Acid-Labile Free Base / Other Salt HCl salts can create an acidic microenvironment (pH 1-2) within the tablet, potentially degrading the API.
High Gastric Variability Non-HCl Salt If the Common Ion Effect drastically reduces solubility in SGF (verified via exp. data), switch to Mesylate or Tosylate.

References

  • Serajuddin, A. T. M. (2007).[7] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Bighley, L. D., et al. (1995). Salt Forms of Drugs and Absorption. Encyclopedia of Pharmaceutical Technology. Link[8]

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. Link

  • Li, S., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical Sciences. Link

  • United States Pharmacopeia (USP). <1236> Solubility Measurements. Link

Sources

Validation

Benchmarking Potency of Azetidine Analogs in SAR Studies: A Comparative Guide

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing target potency with metabolic stability and developability. Historically, medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the challenge of balancing target potency with metabolic stability and developability. Historically, medicinal chemists have relied heavily on saturated 5- and 6-membered nitrogen heterocycles—such as pyrrolidines and piperidines—to build drug scaffolds. However, modern Structure-Activity Relationship (SAR) campaigns increasingly benchmark these against azetidines , strained 4-membered rings that serve as highly effective bioisosteres.

This guide objectively compares the performance of azetidine analogs against traditional larger rings, detailing the mechanistic causality behind their superior SAR profiles, and provides self-validating experimental workflows to benchmark these compounds in your own discovery pipeline.

The Mechanistic Causality of Azetidine Superiority

When we benchmark azetidines against pyrrolidines or piperidines, the performance gains are not coincidental; they are grounded in fundamental physical chemistry and structural biology [1].

  • Altered Exit Vectors and Conformational Rigidity: The azetidine ring possesses a puckered conformation with internal bond angles of approximately 90°, compared to the ~109° angles found in unstrained 5- and 6-membered rings. This drastic change alters the spatial trajectory (exit vectors) of attached substituents. In tight receptor pockets, this allows pharmacophores to project more optimally, often leading to significant gains in binding affinity.

  • Physicochemical Profiling (Lower pKa and cLogP): Azetidines generally exhibit lower basicity (pKa) and reduced lipophilicity (cLogP) compared to their piperidine counterparts. Lowering the basicity of an amine center is a proven tactic to reduce off-target hERG channel liabilities and improve passive membrane permeability.

  • Enhanced Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target the α-carbon of saturated amines for oxidation. Ring contraction to an azetidine removes a methylene unit, directly reducing the number of susceptible C-H bonds. Furthermore, the increased s-character of the C-H bonds within the strained 4-membered ring increases the bond dissociation energy, making hydrogen abstraction by CYP450 enzymes thermodynamically less favorable [2].

AzetidineLogic Pyrrolidine Pyrrolidine / Piperidine (5- or 6-membered ring) Azetidine Azetidine Bioisostere (4-membered ring) Pyrrolidine->Azetidine Ring Contraction ExitVectors Altered Exit Vectors & Rigid Conformation Azetidine->ExitVectors Physicochem Lower pKa & cLogP (Reduced Lipophilicity) Azetidine->Physicochem Metabolism Fewer C-H Bonds & High Bond Dissociation Energy Azetidine->Metabolism Potency Increased Target Potency (Optimized Binding) ExitVectors->Potency Permeability Enhanced Permeability & Reduced hERG Liability Physicochem->Permeability Stability Improved Metabolic Stability (Lower CYP450 Clearance) Metabolism->Stability

Figure 1: Logical causality of azetidine bioisosteric replacement driving improved SAR profiles.

Quantitative Benchmarking: Azetidine vs. Pyrrolidine vs. Piperidine

To illustrate the tangible impact of azetidine substitution, we can benchmark quantitative data across several distinct therapeutic targets.

In the development of small-molecule STAT3 inhibitors, researchers demonstrated that transitioning from a 5-membered proline linker to a 4-membered azetidine-2-carboxamide yielded a >4-fold boost in potency [3]. Conversely, expanding the ring to a 6-membered pipecolamide decreased potency, highlighting the strict spatial requirements of the STAT3 SH2 domain [4].

Similarly, in SAR studies targeting 5-HT2C agonists and Human H4R inverse agonists, azetidine analogs consistently outperformed pyrrolidines in Human Liver Microsome (HLM) and Rat Liver Microsome (RLM) stability assays due to the metabolic mechanisms described above [2].

Table 1: Quantitative SAR Comparison of Nitrogen Heterocycles
Target ClassScaffold Ring SizeIn Vitro PotencyMetabolic Stability
STAT3 Inhibitors Pyrrolidine (5-membered)EMSA IC₅₀ = 2.4 μM-
Piperidine (6-membered)EMSA IC₅₀ = 5.4 μM-
Azetidine (4-membered) EMSA IC₅₀ = 0.52 μM -
5-HT2C Agonists Pyrrolidine (5-membered)Target PotentLeast Stable (HLM)
Piperidine (6-membered)Target PotentModerately Stable (HLM)
Azetidine (4-membered) Target Potent Most Stable (HLM)
H4R Inverse Agonists Pyrrolidine (5-membered)Target PotentLow % Remaining (RLM)
Azetidine (4-membered) Target Potent Highest % Remaining (RLM)

Self-Validating Experimental Workflows

To objectively benchmark these analogs in your own lab, you must employ self-validating assay systems. Below are the step-by-step methodologies for evaluating both potency and metabolic stability.

Workflow Synthesis 1. Compound Library Synthesis (Azetidine vs. Pyrrolidine analogs) InVitro 2. In Vitro Potency (EMSA / Biochemical Assays) Synthesis->InVitro ADME 3. Microsomal Stability (HLM / RLM Incubations) InVitro->ADME Analysis 4. SAR Data Synthesis & Lead Selection ADME->Analysis

Figure 2: Self-validating experimental workflow for benchmarking azetidine analogs.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA) for Target Potency (e.g., STAT3)

This protocol measures the ability of the azetidine analog to disrupt protein-DNA binding.

  • Extract Preparation: Isolate nuclear extracts from a relevant cell line (e.g., MDA-MB-231 cells harboring constitutively active STAT3). Standardize total protein concentration using a Bradford assay.

  • Compound Incubation: Pre-incubate the nuclear extracts with varying concentrations of the azetidine, pyrrolidine, and piperidine analogs (e.g., 0.1 μM to 10 μM) for 30 minutes at room temperature.

  • Probe Addition: Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe to the mixture and incubate for an additional 20 minutes.

  • Self-Validation Step (Crucial): Run a parallel control lane containing a 100-fold molar excess of unlabeled (cold) hSIE probe. The disappearance of the shifted band in this lane validates that the protein-DNA interaction being measured is highly specific to your target.

  • Resolution & Analysis: Resolve the complexes on a 5% non-denaturing polyacrylamide gel. Quantify the bands using autoradiography and ImageJ to calculate the IC₅₀ values based on the dose-dependent reduction of the shifted complex.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol benchmarks the metabolic clearance of the analogs.

  • Reaction Setup: Prepare an incubation mixture containing pooled Human Liver Microsomes (0.5 mg/mL final protein concentration), the test compound (1 μM), and 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.

  • Self-Validation Step (Crucial): Run parallel incubations utilizing known CYP450 substrates with established clearance rates (e.g., Dextromethorphan for CYP2D6 and Verapamil for CYP3A4). If these controls do not degrade at their expected rates, the microsomes are inactive, and the assay must be rejected.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant via LC-MS/MS. Plot the natural log of the percent remaining parent compound versus time to calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

References

  • Brotherton-Pleiss C, Yue P, Zhu Y, et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 2021 Jan 14;64(1):695-710. URL: [Link]

  • St Jean DJ Jr, Fotsch C. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012 Jul 12;55(13):6002-20. URL: [Link]

  • Meanwell NA. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Topics in Medicinal Chemistry, 2015; 9: 283-381. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole As drug development increasingly relies on highly sp3-rich scaffolds and strained heterocycles to improve pharmacokinetic pro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

As drug development increasingly relies on highly sp3-rich scaffolds and strained heterocycles to improve pharmacokinetic profiles, laboratory professionals frequently encounter complex bifunctional molecules. 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole (CAS: 1927883-61-1)[1] is a prime example of such a building block. While highly valuable in medicinal chemistry, its disposal requires a nuanced understanding of its physicochemical liabilities.

This guide provides a self-validating, mechanistically grounded protocol for the safe operational handling and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

Physicochemical Hazard Profile

To safely manage chemical waste, operators must first understand the quantitative metrics that dictate the molecule's reactivity. The table below summarizes the critical data driving our disposal methodology.

Property / Hazard MetricValue / DescriptionOperational Implication for Disposal
CAS Number 1927883-61-1[1]Required for accurate EPA/RCRA waste manifest tracking.
Molecular Weight 153.18 g/mol [1]Used to calculate stoichiometry during active quenching/neutralization.
Azetidine Ring Strain ~25.2 kcal/mol[3]High strain dictates that the compound must be kept away from strong acids/nucleophiles to prevent exothermic ring-opening[3].
Azetidine Basicity (pKa) ~11.3 (Secondary Amine)[3]Highly basic; will rapidly and exothermically form salts with mineral acids[3].
Pyrazole Amphoterism (pKa) ~2.49 (Conj. Acid) / ~14.2 (NH)[4]Stable in mild aqueous systems but reactive at extreme pH ranges[4].
EPA Waste Classification RCRA Hazardous Waste[2]Must be segregated into designated hazardous waste streams; strictly prohibited from sink disposal[2].

Mechanistic Rationale: The Causality Behind the Protocol

Standard operating procedures often dictate that organic bases be neutralized with acids prior to disposal. However, applying this generalized rule to 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole introduces severe safety risks due to its specific molecular architecture.

The Azetidine Liability: The azetidine ring is a four-membered heterocycle characterized by a severe ring strain energy of approximately 25.2 kcal/mol[3]. Despite this geometric strain, the secondary amine within the ring is highly basic, exhibiting a pKa of roughly 11.3[3]. If this compound is indiscriminately dumped into a highly acidic waste carboy (pH < 3), the azetidine nitrogen will rapidly protonate. The combination of the resulting positive charge, the inherent 25.2 kcal/mol ring strain, and the presence of counter-nucleophiles (e.g., chloride ions from HCl) drastically lowers the activation energy for nucleophilic ring-opening[3]. This degradation pathway is highly exothermic and can lead to thermal runaway, solvent boiling, and container pressurization.

The Pyrazole Buffer: Conversely, the pyrazole moiety is a weak base (conjugate acid pKa ~2.49) and a weak acid (pKa ~14.2)[4]. While it provides some internal buffering capacity, it cannot counteract the aggressive basicity of the azetidine ring. Therefore, the overarching rule for this compound is pH control : it must be segregated into neutral or mildly basic non-halogenated organic waste streams, completely isolated from concentrated mineral acids.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. An operator cannot proceed to the next step without confirming the success of the previous one through empirical measurement.

Protocol A: Liquid Waste Processing (Solutions & Filtrates)

Context: Disposing of reaction mother liquors or stock solutions (e.g., in DMSO, Methanol, or DCM).

  • Initial State Assessment:

    • Action: Isolate the liquid waste in a temporary, chemically compatible borosilicate glass beaker.

    • Validation Check: Dip a universal pH indicator strip into the solution.

      • If pH is 6–9: The solution is stable. Proceed directly to Step 3.

      • If pH is < 4: The solution is dangerously acidic and poses a ring-opening risk. Proceed to Step 2.

  • Controlled Neutralization (If Acidic):

    • Action: Place the beaker in an ice-water bath to control potential exotherms. Place on a magnetic stirrer. Slowly add 1M NaOH (or saturated aqueous NaHCO3) dropwise.

    • Validation Check: Re-test the pH every 5 mL of base added. The system is validated for safe transfer only when the pH strip reads a stable value between 7 and 8.

  • Carboy Transfer & Segregation:

    • Action: Transfer the validated, pH-neutral solution into a designated "Non-Halogenated Organic Waste" carboy (or "Halogenated" if DCM/chloroform was the primary solvent).

    • Compliance: Ensure the carboy is not shared with reactive electrophiles (e.g., acid chlorides, alkylating agents) which could react with the basic azetidine nitrogen.

Protocol B: Solid Waste Processing (Powders & Contaminated Consumables)

Context: Disposing of unused powder, contaminated weigh boats, or spatulas.

  • Containment:

    • Action: Collect all solid residues, contaminated gloves, and weigh boats into a sealable, puncture-resistant polyethylene bag.

  • Secondary Containment (Double-Bagging):

    • Action: Place the primary bag into a secondary bag to prevent aerosolization of the fine powder during transit.

  • Labeling & RCRA Compliance:

    • Action: Affix a hazardous waste label detailing the full chemical name ("4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole"), the CAS number (1927883-61-1), and the primary hazard ("Irritant / Basic Organic Solid")[2].

    • Validation Check: Verify that the label is signed, dated, and logged in the laboratory's central EPA/RCRA manifest system before placing it in the solid waste accumulation drum[2].

Workflow Visualization: Nitrogen-Heterocycle Disposal Routing

The following decision tree illustrates the logical routing for azetidine-pyrazole waste, ensuring operators bypass conditions that trigger exothermic degradation.

WasteDisposal Start 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Waste Generated State Physical State? Start->State Solid Solid Powder/Residue State->Solid Liquid In Solution (e.g., DMSO, MeOH) State->Liquid SolidBin Collect in Double-Bagged Solid Hazardous Waste Solid->SolidBin AcidCheck Is the solution highly acidic (pH < 3)? Liquid->AcidCheck Acidic Yes: Risk of Exothermic Ring-Opening AcidCheck->Acidic Yes Neutral No: Neutral/Basic AcidCheck->Neutral No Neutralize Carefully neutralize to pH 7-8 over ice bath Acidic->Neutralize LiquidBin Route to Compatible Organic Waste Carboy Neutral->LiquidBin Neutralize->LiquidBin

Caption: Workflow for the safe segregation and disposal of azetidine-pyrazole derivatives.

Spill Response & Decontamination

In the event of a benchtop spill:

  • Isolate: Stop work and don fresh nitrile gloves and safety goggles.

  • Contain (Liquid): If the spill is a solution, surround it with an inert, non-acidic absorbent (e.g., vermiculite or sand). Do not use acidic spill neutralizers.

  • Contain (Solid): If the spill is a powder, lightly dampen a disposable towel with water or ethanol to wipe it up, preventing hazardous dust aerosolization.

  • Decontaminate: Wash the affected bench area with a mild soap and water solution to remove any residual basic amines. Dispose of all cleanup materials via Protocol B .

References

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies. URL:[Link]

  • 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole | CAS#:1927883-61-1. ChemSrc. URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles / CLOCKSS. URL:[Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health (PMC). URL:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Topic: Personal protective equipment for handling 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole Executive Summary: Operational Hazard Profile Immediate Action Required: Treat 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole as a High...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole

Executive Summary: Operational Hazard Profile

Immediate Action Required: Treat 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole as a High-Alert Research Chemical . While specific toxicological data may be limited for this exact structure, the presence of the azetidine ring (a strained, four-membered nitrogen heterocycle) combined with a pyrazole moiety necessitates a safety strategy that assumes potential for respiratory sensitization, skin corrosion, and acute toxicity until proven otherwise.

This guide provides a self-validating safety protocol designed for drug discovery workflows. It moves beyond generic advice to provide specific, actionable logistics for researchers handling this compound in milligram-to-gram scales.

Emergency Response & Hazard Identification

Inferred GHS Classification (Conservative Approach): Based on structure-activity relationships (SAR) of analogous azetidine-pyrazole derivatives, classify and label this compound with the following baseline hazards:

Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corr./Irrit. H315 Causes skin irritation.[1][2]
Eye Damage/Irrit. H319 Causes serious eye irritation.[1][2][3]
STOT - SE H335 May cause respiratory irritation.[1][2]
Sensitization H317 May cause an allergic skin reaction (Azetidine specific risk).

First Aid Response Matrix:

  • Inhalation: Immediate transfer to fresh air.[2][4][5][6][7] If breathing is labored, deploy oxygen (trained personnel only).[7] Do not use mouth-to-mouth resuscitation; use a bag-valve mask.

  • Skin Contact: Drench with water for 15 minutes immediately.[4] Remove contaminated clothing under the shower to prevent aerosolization of particles.

  • Eye Contact: Flush with saline or water for 15 minutes, lifting eyelids. Contact lenses must be removed immediately if safe to do so.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential causticity of the azetidine amine.

Personal Protective Equipment (PPE) Strategy

The standard "lab coat and nitrile gloves" approach is insufficient for strained amines which can exhibit rapid permeation. Use the following tiered protection strategy.

Hand Protection: The Double-Gloving Protocol

Azetidines can act as permeation enhancers.

  • Inner Layer: 4-mil Nitrile (Disposable). Acts as a sweat barrier and secondary containment.

  • Outer Layer: 5-mil+ High-Performance Nitrile or Laminate (Silver Shield/North) if handling solutions >100 mM or neat liquids.

  • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

Respiratory & Eye Protection [2][3]
  • Solids/Powders: Handling must occur inside a certified Chemical Fume Hood (CFH).

  • Outside Hood (Spill Cleanup): A Full-Face Air-Purifying Respirator (APR) with P100/Organic Vapor (OV) cartridges is mandatory. N95 masks offer insufficient protection against organic amine vapors.

  • Eye Protection: Chemical splash goggles (ventless or indirect vent) are required. Safety glasses are not permitted during transfer operations.

Table 1: PPE Specifications

ComponentStandard RequirementSpecification/Rationale
Gloves (Inner) ASTM D6319Nitrile, Powder-Free, 4 mil.
Gloves (Outer) EN 374 / ASTM F739Extended cuff Nitrile (minimum 5 mil) or Laminate film.
Body ISO 13688Lab coat (100% Cotton or Nomex). Synthetic blends can melt if reaction exotherms.
Eyes ANSI Z87.1+Chemical Splash Goggles (Indirect Venting).
Respiratory NIOSH ApprovedP100/OV Cartridge (Yellow/Magenta) for spill response.
Operational Handling Protocols
A. Weighing & Transfer (Solid State)
  • Static Control: Azetidine derivatives often exist as fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent particle scattering.

  • Containment: Weigh into a tared vial inside the fume hood. Do not bring the stock bottle to the balance if the balance is outside the hood. Instead, transfer a small amount to a secondary vessel inside the hood, then transport the closed secondary vessel to the balance.

B. Reaction Setup (Liquid State)
  • Solvent Choice: When dissolving, add solvent slowly. Azetidines are basic; exothermic neutralization may occur if dissolved directly in acidic media.

  • Vessel Venting: If reacting with electrophiles (e.g., acid chlorides), ensure the vessel is vented through an inert gas line (Nitrogen/Argon) to a scrubber to manage pressure buildup.

C. Visual Workflow: Handling Logic

HandlingProtocol Start Start: Handling 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Oil CheckState->Liquid Hood Transfer to Fume Hood (Sash height < 18 inches) Solid->Hood Liquid->Hood DoubleGlove Double Nitrile Gloves Required Hood->DoubleGlove Static Neutralize Static Charge (Ionizer/Gun) Weigh Weigh in Closed Vessel Static->Weigh Dissolve Dissolution: Add Solvent Slowly (Exotherm Risk) Weigh->Dissolve DoubleGlove->Static If Solid DoubleGlove->Dissolve If Liquid Waste Disposal: Segregated Organic Amine Waste Dissolve->Waste

Figure 1: Decision logic for safe handling of azetidine-pyrazole derivatives, emphasizing static control and containment.

Engineering Controls & Containment
  • Primary Barrier: All open handling must be performed in a Class II Fume Hood with a face velocity of 80–100 fpm.

  • Secondary Containment: Use a spill tray (polypropylene) under the reaction setup. This ensures that if the glass breaks, the compound is contained and does not contaminate the hood floor.

  • Vacuum Systems: If removing solvent via rotary evaporation, the pump exhaust must be vented into the fume hood or a dedicated exhaust line. Do not vent into the open lab.

Decontamination & Waste Disposal

Decontamination Solution: Azetidines can be deactivated by mild acidic hydrolysis or oxidation, but simple cleaning is often sufficient for surfaces.

  • Recipe: 5% Citric Acid solution (converts the amine to a water-soluble, non-volatile salt) followed by a soap and water wash.

  • Procedure: Spray contaminated surface, allow to sit for 5 minutes, wipe with absorbent pads.

Waste Stream Management:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (labeled "Toxic Organic Solid").

  • Liquid Waste: Segregate into Basic Organic Waste . Do not mix with strong oxidizers (e.g., nitric acid waste) as hydrazines/pyrazoles can form unstable species.

References
  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for Azetidine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Handling Amine Curing Agents and Heterocycles. Retrieved from [Link]

Sources

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